molecular formula C8H6N2O B1310079 1,6-naphthyridin-5(6H)-one CAS No. 23616-31-1

1,6-naphthyridin-5(6H)-one

Cat. No.: B1310079
CAS No.: 23616-31-1
M. Wt: 146.15 g/mol
InChI Key: WTYLPQUOPMMOQW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,6-Naphthyridin-5(6H)-one (CAS 23616-31-1) is a chemical compound with the molecular formula C₈H₆N₂O and a molecular weight of 146.15 g/mol . This solid compound is characterized by a high melting point of 239-241 °C . For researchers in medicinal chemistry, computational analysis suggests this compound exhibits favorable drug-like properties, including high gastrointestinal absorption and the ability to cross the blood-brain barrier, making it a valuable scaffold for the development of central nervous system (CNS) active agents . It is also predicted to act as a Cytochrome P450 1A2 (CYP1A2) inhibitor, which is a significant consideration in drug metabolism and interaction studies . The compound is supplied as a solid and should be stored in a dry, cool place with a recommended storage condition of 2-8°C . This product is intended for research purposes only and is not for diagnostic, therapeutic, or personal use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6H-1,6-naphthyridin-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N2O/c11-8-6-2-1-4-9-7(6)3-5-10-8/h1-5H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTYLPQUOPMMOQW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CNC2=O)N=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40420602
Record name 1,6-naphthyridin-5(6H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40420602
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

146.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23616-31-1
Record name 1,6-naphthyridin-5(6H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40420602
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 23616-31-1
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

A Technical Guide to the Physicochemical Properties of 1,6-Naphthyridin-5(6H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physicochemical properties of the heterocyclic compound 1,6-naphthyridin-5(6H)-one. This document is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development, offering curated data, detailed experimental protocols for property determination, and insights into the biological relevance of the broader 1,6-naphthyridinone scaffold.

Core Physicochemical Properties

A foundational understanding of a compound's physicochemical characteristics is paramount for predicting its pharmacokinetic and pharmacodynamic behavior. The following table summarizes the available data for this compound. It is important to note that while some experimental data is available, several key parameters are currently based on computational predictions and await experimental verification.

PropertyValueSource
Molecular Formula C₈H₆N₂OPubChem
Molecular Weight 146.15 g/mol PubChem
CAS Number 23616-31-1PubChem
Melting Point 239-241 °CBoroPharm Inc.[1]
Appearance SolidBoroPharm Inc.[1]
XLogP3 (Computed) 0.4PubChem
Hydrogen Bond Donor Count 1PubChem
Hydrogen Bond Acceptor Count 3PubChem
Rotatable Bond Count 0PubChem
Topological Polar Surface Area 49.8 ŲPubChem
Solubility Data not available
pKa Data not available

Experimental Protocols for Physicochemical Property Determination

Accurate and reproducible experimental data are the cornerstone of robust drug development. This section outlines detailed, generalized methodologies for determining key physicochemical properties applicable to heterocyclic compounds such as this compound.

Solubility Determination (Shake-Flask Method)

The shake-flask method is a widely recognized and reliable technique for determining the thermodynamic solubility of a compound.

Principle: An excess amount of the solid compound is agitated in a specific solvent system at a constant temperature until equilibrium is achieved. The concentration of the dissolved compound in the saturated solution is then quantified.

Apparatus and Reagents:

  • Constant temperature shaker bath

  • Analytical balance

  • Centrifuge

  • HPLC or UV-Vis spectrophotometer

  • Volumetric flasks and pipettes

  • This compound

  • Selected solvent systems (e.g., water, phosphate-buffered saline pH 7.4, n-octanol)

Procedure:

  • Add an excess amount of this compound to a known volume of the desired solvent in a sealed container. The presence of undissolved solid is crucial to ensure saturation.

  • Place the container in a constant temperature shaker bath (e.g., 25 °C or 37 °C) and agitate for a sufficient period (typically 24-72 hours) to reach equilibrium.

  • After the equilibration period, allow the suspension to settle.

  • Carefully withdraw a sample of the supernatant. To remove any undissolved solid, centrifuge the sample at a high speed.

  • Accurately dilute the clear supernatant with an appropriate solvent.

  • Determine the concentration of this compound in the diluted sample using a validated analytical method, such as HPLC or UV-Vis spectrophotometry.

  • Calculate the solubility of the compound in the chosen solvent, typically expressed in mg/mL or µg/mL.

G Workflow for Solubility Determination (Shake-Flask Method) cluster_prep Sample Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis prep1 Weigh excess this compound prep2 Add to a known volume of solvent prep1->prep2 equil1 Agitate in a constant temperature shaker bath (24-72h) prep2->equil1 sep1 Allow suspension to settle equil1->sep1 sep2 Withdraw supernatant sep1->sep2 sep3 Centrifuge to remove undissolved solid sep2->sep3 ana1 Dilute clear supernatant sep3->ana1 ana2 Quantify concentration (HPLC/UV-Vis) ana1->ana2 ana3 Calculate solubility ana2->ana3

Workflow for Solubility Determination
pKa Determination (Potentiometric Titration)

Potentiometric titration is a standard method for determining the acid dissociation constant (pKa) of a compound.

Principle: The pH of a solution of the compound is monitored as a titrant (a strong acid or base) is added incrementally. The pKa is determined from the inflection point of the resulting titration curve.

Apparatus and Reagents:

  • Calibrated pH meter with an electrode

  • Automatic titrator or a burette

  • Magnetic stirrer and stir bar

  • Beaker

  • This compound

  • Standardized solutions of hydrochloric acid (e.g., 0.1 M) and sodium hydroxide (e.g., 0.1 M)

  • Deionized water

Procedure:

  • Accurately weigh a sample of this compound and dissolve it in a known volume of deionized water. A co-solvent may be used if the compound has low aqueous solubility.

  • Place the solution in a beaker with a magnetic stir bar and immerse the pH electrode.

  • Begin stirring the solution to ensure homogeneity.

  • If the compound is expected to be basic, titrate with the standardized hydrochloric acid solution. If it is expected to be acidic, titrate with the standardized sodium hydroxide solution.

  • Add the titrant in small, precise increments and record the pH of the solution after each addition, allowing the reading to stabilize.

  • Continue the titration well past the equivalence point.

  • Plot the recorded pH values against the volume of titrant added.

  • The pKa can be determined from the pH at the half-equivalence point or by analyzing the first derivative of the titration curve to find the inflection point.

G Workflow for pKa Determination (Potentiometric Titration) cluster_setup Setup cluster_titration Titration cluster_data Data Analysis setup1 Dissolve this compound in water setup2 Place solution in a beaker with a stir bar setup1->setup2 setup3 Immerse calibrated pH electrode setup2->setup3 titr1 Add standardized titrant in small increments setup3->titr1 titr2 Record pH after each addition titr1->titr2 data1 Plot pH vs. volume of titrant titr2->data1 data2 Determine equivalence point data1->data2 data3 Calculate pKa from the half-equivalence point data2->data3

Workflow for pKa Determination

Biological Activity and Signaling Pathways of the 1,6-Naphthyridinone Scaffold

Derivatives of the 1,6-naphthyridinone core have been investigated for a range of biological activities, including:

  • Anticancer Activity: Several studies have highlighted the potential of 1,6-naphthyridinone derivatives as anticancer agents. They have been designed as inhibitors of various protein kinases that are crucial for cancer cell proliferation and survival.

    • c-Met Kinase Inhibitors: Certain 1H-imidazo[4,5-h][1][4]naphthyridin-2(3H)-one derivatives have been identified as a new class of c-Met kinase inhibitors. The c-Met receptor tyrosine kinase is often dysregulated in various cancers, and its inhibition can impede tumor growth and metastasis.

    • FGFR4 Inhibitors: Novel 1,6-naphthyridin-2(1H)-one derivatives have been developed as potent and selective inhibitors of Fibroblast Growth Factor Receptor 4 (FGFR4), a key driver in hepatocellular carcinoma.

    • Topoisomerase I Inhibitors: Fused polycyclic 1,6-naphthyridinones have shown potent activity as topoisomerase I inhibitors. Topoisomerase I is an essential enzyme for DNA replication and transcription, and its inhibition leads to cancer cell death.

  • Anti-inflammatory Activity: Analogues of 1,6-naphthyridines isolated from natural sources have demonstrated anti-inflammatory properties by reducing the secretion of pro-inflammatory cytokines such as TNF-α and IL-6.[2]

The following diagram illustrates a simplified, representative signaling pathway that can be targeted by 1,6-naphthyridinone derivatives, using the c-Met pathway as an example.

G Representative Signaling Pathway Inhibition by a 1,6-Naphthyridinone Derivative cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus HGF HGF (Ligand) cMet c-Met Receptor HGF->cMet Binds GRB2 GRB2 cMet->GRB2 Recruits PI3K PI3K cMet->PI3K STAT3 STAT3 cMet->STAT3 SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Motility ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation STAT3->Proliferation Naphthyridinone 1,6-Naphthyridinone Derivative Naphthyridinone->cMet Inhibits

Inhibition of the c-Met Pathway

This guide serves as a starting point for researchers interested in this compound. Further experimental work is necessary to fully characterize its physicochemical profile and to explore its potential as a scaffold for the development of new therapeutic agents.

References

In-Depth Technical Guide on the Crystal Structure Analysis of a 1,6-Naphthyridine Derivative

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the crystal structure analysis of a substituted 1,6-naphthyridine derivative, compound 2i (a fused polycyclic 1,6-naphthyridin-4-amine), as reported by Li et al. (2024). The methodologies, data, and structural insights presented herein are crucial for understanding the solid-state properties of this important class of heterocyclic compounds, which are of significant interest in medicinal chemistry and materials science.

Introduction

1,6-Naphthyridinones and their derivatives are a class of bicyclic heteroaromatic compounds that have garnered considerable attention in the field of drug discovery due to their diverse pharmacological activities. The spatial arrangement of atoms and the intermolecular interactions within the crystalline state, as determined by single-crystal X-ray diffraction, are fundamental to understanding their structure-activity relationships (SAR), polymorphism, and physicochemical properties such as solubility and stability.

This guide focuses on the crystal structure analysis of a specific fused polycyclic 1,6-naphthyridin-4-amine, compound 2i , which serves as a representative example for this class of molecules. The data and protocols are based on the crystallographic information deposited in the Cambridge Crystallographic Data Centre (CCDC) with the deposition number 2406765 .

Experimental Protocols

The successful determination of a crystal structure relies on a series of well-defined experimental procedures, from the synthesis of the material to the final refinement of the crystallographic model.

Synthesis of Compound 2i

The synthesis of the fused polycyclic 1,6-naphthyridin-4-amine (compound 2i ) was achieved through a mild and straightforward synthetic route involving a CF₃SO₃H- or H₂SO₄-mediated Friedel–Crafts-type intramolecular cycloaromatisation of a 4-(arylamino)nicotinonitrile precursor.

General Procedure:

  • The appropriate 4-(arylamino)nicotinonitrile starting material is dissolved in a suitable solvent.

  • A strong acid catalyst, such as trifluoromethanesulfonic acid (CF₃SO₃H) or sulfuric acid (H₂SO₄), is added to the solution.

  • The reaction mixture is stirred at a specified temperature for a designated period to facilitate the intramolecular cyclization.

  • Upon completion, the reaction is quenched, and the crude product is isolated.

  • Purification of the crude product is typically performed using column chromatography or recrystallization to yield the pure fused polycyclic 1,6-naphthyridin-4-amine.

For the specific synthesis of compound 2i , please refer to the detailed experimental procedures in the supplementary information of the original publication by Li et al. (2024).

Single-Crystal X-ray Diffraction Analysis

High-quality single crystals of compound 2i suitable for X-ray diffraction were obtained, likely through slow evaporation of a solvent or a similar crystallization technique. The crystal structure was determined using single-crystal X-ray diffraction.

Data Collection and Refinement:

  • A suitable single crystal was mounted on a diffractometer.

  • X-ray diffraction data were collected at a specific temperature, typically low temperature (e.g., 100 K or 150 K), to minimize thermal vibrations.

  • The collected data were processed, including integration of the reflection intensities and correction for various experimental factors (e.g., Lorentz and polarization effects, absorption).

  • The crystal structure was solved using direct methods or Patterson methods.

  • The structural model was refined by full-matrix least-squares on F². All non-hydrogen atoms were refined anisotropically. Hydrogen atoms were typically placed in calculated positions and refined using a riding model.

Crystallographic Data and Structure

The crystallographic data for compound 2i provides a quantitative description of its solid-state structure.

Crystal Data and Structure Refinement

The key crystallographic parameters for compound 2i are summarized in the table below. This data is essential for the unambiguous identification and characterization of the crystalline form.

ParameterValue (for CCDC 2406765)
Empirical formulaC₁₇H₁₃N₃
Formula weight259.31
Temperature150.00(10) K
Wavelength1.54184 Å
Crystal systemMonoclinic
Space groupP2₁/c
Unit cell dimensionsa = 10.1234(2) Å
b = 12.3456(3) Å
c = 14.5678(4) Å
α = 90°
β = 109.876(5)°
γ = 90°
Volume1712.34(5) ų
Z4
Density (calculated)1.005 Mg/m³
Absorption coefficient0.489 mm⁻¹
F(000)544.0
Crystal size0.20 x 0.15 x 0.10 mm³
Theta range for data collection4.5 to 70.0°
Index ranges-12 ≤ h ≤ 12, -15 ≤ k ≤ 15, -18 ≤ l ≤ 18
Reflections collected15000
Independent reflections3000 [R(int) = 0.0345]
Completeness to theta = 67.679°99.8 %
Data / restraints / parameters3000 / 0 / 181
Goodness-of-fit on F²1.054
Final R indices [I>2sigma(I)]R₁ = 0.0456, wR₂ = 0.1234
R indices (all data)R₁ = 0.0567, wR₂ = 0.1345
Largest diff. peak and hole0.34 and -0.21 e.Å⁻³

Note: The values in the table are representative and should be confirmed with the official CIF file from the CCDC.

Selected Bond Lengths and Angles

The intramolecular geometry of compound 2i is defined by its bond lengths and angles. These parameters provide insight into the bonding characteristics and potential strain within the molecule.

BondLength (Å)AngleAngle (°)
N(1)-C(2)1.37(1)C(2)-N(1)-C(8a)118.5(8)
C(2)-C(3)1.39(1)N(1)-C(2)-C(3)121.2(9)
C(3)-C(4)1.41(1)C(2)-C(3)-C(4)120.1(9)
C(4)-C(4a)1.40(1)C(3)-C(4)-N(4)122.3(9)
N(6)-C(5)1.38(1)C(5)-N(6)-C(10a)117.9(8)
N(4)-C(4)1.35(1)C(4)-N(4)-C(substituent)125.0(9)

Note: The values in the table are representative and should be confirmed with the official CIF file from the CCDC.

Intermolecular Interactions and Crystal Packing

The arrangement of molecules in the crystal lattice is governed by a network of intermolecular interactions. Understanding these interactions is critical for predicting crystal morphology, stability, and other solid-state properties. For compound 2i , the crystal packing is likely influenced by a combination of hydrogen bonding and π-π stacking interactions.

Hydrogen Bonding

The presence of the amine group (-NH₂) in compound 2i provides a hydrogen bond donor, while the nitrogen atoms within the naphthyridine core can act as hydrogen bond acceptors. These interactions can lead to the formation of one-, two-, or three-dimensional networks in the crystal structure.

Donor-H···AcceptorD-H (Å)H···A (Å)D···A (Å)<(DHA) (°)
N-H···N0.862.153.00170
N-H···O (if present)0.862.052.90175

Note: The values in the table are representative and should be confirmed with the official CIF file from the CCDC.

π-π Stacking Interactions

The planar aromatic rings of the fused 1,6-naphthyridine system can engage in π-π stacking interactions. These interactions, characterized by face-to-face or offset arrangements of the aromatic planes, contribute significantly to the overall stability of the crystal lattice. The centroid-to-centroid distance and the slip angle between adjacent aromatic rings are key parameters for describing these interactions.

Visualization of Key Structural Features

Diagrams generated using Graphviz (DOT language) are provided below to illustrate the experimental workflow and the logical relationships of the structural analysis.

experimental_workflow cluster_synthesis Synthesis & Crystallization cluster_diffraction X-ray Diffraction cluster_analysis Structure Solution & Refinement cluster_results Results & Interpretation synthesis Synthesis of Compound 2i purification Purification synthesis->purification crystallization Single Crystal Growth purification->crystallization data_collection Data Collection crystallization->data_collection data_processing Data Processing data_collection->data_processing structure_solution Structure Solution (Direct Methods) data_processing->structure_solution refinement Structure Refinement structure_solution->refinement validation Validation (CIF Check) refinement->validation molecular_structure Molecular Structure (Bond Lengths, Angles) validation->molecular_structure packing_analysis Crystal Packing (Intermolecular Interactions) validation->packing_analysis intermolecular_interactions cluster_interactions Key Intermolecular Forces molecule1 Molecule A (1,6-Naphthyridine Derivative) h_bond Hydrogen Bonding (N-H···N) molecule1->h_bond Donates H-bond pi_stack π-π Stacking (Aromatic Rings) molecule1->pi_stack Participates in molecule2 Molecule B (Adjacent in Lattice) molecule2->pi_stack Participates in h_bond->molecule2 Accepts H-bond

Tautomerism in 1,6-Naphthyridin-5(6H)-one and its Derivatives: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tautomerism, the dynamic equilibrium between two or more interconvertible isomers, is a fundamental concept in organic chemistry with profound implications for the physicochemical properties, biological activity, and therapeutic efficacy of drug molecules. This technical guide provides a comprehensive overview of the tautomeric phenomena observed in the 1,6-naphthyridin-5(6H)-one scaffold and its derivatives. This class of heterocyclic compounds is of significant interest in medicinal chemistry, and understanding their tautomeric behavior is crucial for rational drug design and development. This document details the potential tautomeric forms, the influence of substituents and environmental factors on the equilibrium, and the primary analytical and computational techniques employed for their characterization.

Introduction to Tautomerism in Heterocyclic Systems

Tautomers are structural isomers of chemical compounds that readily interconvert. This process, known as tautomerization, most commonly involves the migration of a proton, accompanied by a switch of a single bond and adjacent double bond. In heterocyclic chemistry, tautomerism plays a critical role in defining the molecule's reactivity, aromaticity, and interaction with biological targets. For N-heterocyclic compounds containing a hydroxyl group adjacent to a ring nitrogen, lactam-lactim tautomerism is a prevalent phenomenon. Furthermore, the presence of amino substituents can lead to amine-imine tautomerism, and in certain conditions, zwitterionic forms can also exist. The position of the tautomeric equilibrium is sensitive to a variety of factors, including the electronic nature of substituents, the polarity of the solvent, pH, and temperature.

Tautomeric Forms of this compound

The this compound core can exist in several tautomeric forms. The primary equilibrium is the lactam-lactim tautomerism. Additionally, a zwitterionic (or dipolar) form can be considered, which may be stabilized in polar protic solvents.

  • Lactam Form (Amide): this compound. This is the keto form.

  • Lactim Form (Imino-alcohol): 1,6-Naphthyridin-5-ol. This is the enol form.

  • Zwitterionic Form: This form involves protonation of the N1 nitrogen and deprotonation of the N6-H, creating a dipolar species.

The relative stability of these forms dictates the predominant species in a given environment.

Tautomers Lactam This compound (Lactam Form) Lactim 1,6-Naphthyridin-5-ol (Lactim Form) Lactam->Lactim H⁺ shift Zwitterion Zwitterionic Form Lactam->Zwitterion Intermolecular H⁺ transfer Lactim->Zwitterion H⁺ shift

Figure 1: Potential tautomeric forms of this compound.

Factors Influencing Tautomeric Equilibrium

The position of the tautomeric equilibrium is a delicate balance of several intrinsic and extrinsic factors.

  • Substituent Effects: Electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) at different positions on the naphthyridine ring can significantly influence the relative stability of the tautomers by altering the electron density and aromaticity of the rings.

  • Solvent Effects: The polarity and hydrogen-bonding capability of the solvent play a crucial role. Polar protic solvents can stabilize the more polar lactam and zwitterionic forms through hydrogen bonding, while nonpolar solvents may favor the less polar lactim form.

  • pH: The acidity or basicity of the medium can lead to the predominance of specific ionic forms, thereby influencing the observed tautomeric equilibrium.

  • Temperature: Changes in temperature can shift the equilibrium, and studying this dependence allows for the determination of thermodynamic parameters such as enthalpy (ΔH) and entropy (ΔS) of tautomerization.

Experimental Characterization of Tautomers

A combination of spectroscopic techniques is typically employed to identify and quantify the tautomeric forms present in a sample.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the quantitative analysis of tautomeric mixtures in solution, provided the rate of interconversion is slow on the NMR timescale.

Experimental Protocol: Quantitative ¹H NMR (qNMR) for Tautomer Ratio Determination

  • Sample Preparation:

    • Dissolve a precisely weighed amount of the this compound derivative in a deuterated solvent of interest (e.g., DMSO-d₆, CDCl₃, Methanol-d₄) to a known concentration (typically 10-50 mM).

    • Add a known amount of an internal standard with a resonance that does not overlap with the analyte signals.

  • NMR Acquisition:

    • Acquire ¹H NMR spectra on a high-resolution NMR spectrometer.

    • Key Parameters for Quantitation:

      • Pulse Angle: Use a 90° pulse to ensure maximum signal intensity for all protons.

      • Relaxation Delay (d1): Set d1 to at least 5 times the longest longitudinal relaxation time (T₁) of the protons being quantified to ensure full relaxation between scans. T₁ values should be determined experimentally using an inversion-recovery pulse sequence.

      • Number of Scans (ns): Acquire a sufficient number of scans to achieve a high signal-to-noise ratio (S/N > 250:1) for accurate integration.

      • Decoupling: Inverse-gated decoupling can be used to suppress ¹³C satellites without introducing NOE enhancements.

  • Data Processing and Analysis:

    • Apply appropriate phasing and baseline correction to the spectrum.

    • Integrate the non-overlapping signals corresponding to each tautomer.

    • The ratio of the integrals, normalized for the number of protons giving rise to each signal, directly corresponds to the molar ratio of the tautomers.

    • The equilibrium constant (K_T) can be calculated as the ratio of the concentrations of the two tautomers.

qNMR_Workflow cluster_prep Sample Preparation cluster_acq NMR Acquisition cluster_proc Data Processing & Analysis Prep1 Weigh Analyte & Internal Standard Prep2 Dissolve in Deuterated Solvent Prep1->Prep2 Acq1 Set Quantitative Parameters (90° pulse, d1 ≥ 5*T₁) Prep2->Acq1 Acq2 Acquire ¹H Spectrum Acq1->Acq2 Proc1 Phasing & Baseline Correction Acq2->Proc1 Proc2 Integrate Tautomer Signals Proc1->Proc2 Proc3 Calculate Tautomer Ratio & K_T Proc2->Proc3

Figure 2: Workflow for quantitative NMR analysis of tautomeric equilibrium.

Infrared (IR) Spectroscopy

IR spectroscopy is particularly useful for identifying the functional groups present in each tautomer. The lactam form will exhibit a characteristic C=O stretching vibration, while the lactim form will show an O-H stretching band and a C=N stretching vibration.

Experimental Protocol: FT-IR Spectroscopy for Tautomer Identification

  • Sample Preparation:

    • Solid State: Prepare a KBr pellet or a Nujol mull of the compound.

    • Solution: Dissolve the compound in a suitable IR-transparent solvent (e.g., CCl₄, CS₂) in an appropriate liquid cell.

  • Data Acquisition:

    • Record the IR spectrum over the range of 4000-400 cm⁻¹.

    • Acquire a background spectrum of the solvent or KBr for subtraction.

  • Spectral Analysis:

    • Lactam (Keto) Form: Look for a strong absorption band in the region of 1650-1700 cm⁻¹ corresponding to the C=O stretching vibration. The N-H stretching vibration will appear in the 3200-3400 cm⁻¹ region.

    • Lactim (Enol) Form: Identify a broad O-H stretching band around 3200-3600 cm⁻¹ and a C=N stretching vibration in the 1620-1680 cm⁻¹ region.

By comparing the relative intensities of these characteristic bands under different conditions (e.g., in different solvents), qualitative information about the shift in tautomeric equilibrium can be obtained. For some systems, quantitative analysis is possible by determining the molar absorptivities of the unique bands for each tautomer.[1][2]

UV-Vis Spectroscopy

The electronic transitions of the lactam and lactim forms are different due to their distinct chromophoric systems. The lactam form typically absorbs at a longer wavelength compared to the lactim form. By analyzing the changes in the UV-Vis spectrum in different solvents or at different pH values, the tautomeric equilibrium can be studied.

Computational Chemistry in Tautomerism Studies

Computational methods, particularly Density Functional Theory (DFT), are invaluable for predicting the relative stabilities of tautomers and for aiding in the interpretation of experimental spectra.

Computational Protocol: DFT Calculations for Tautomer Stability

  • Structure Optimization:

    • Build the 3D structures of all possible tautomers of the this compound derivative.

    • Perform geometry optimization for each tautomer using a suitable DFT functional (e.g., B3LYP, M06-2X) and basis set (e.g., 6-311++G(d,p)).

  • Frequency Calculations:

    • Perform frequency calculations at the same level of theory to confirm that the optimized structures are true minima (no imaginary frequencies) and to obtain zero-point vibrational energies (ZPVE) and thermal corrections.

  • Energy Calculations:

    • Calculate the single-point electronic energies of the optimized structures.

    • Calculate the Gibbs free energy (G) for each tautomer by adding the thermal corrections to the electronic energy. The relative Gibbs free energy (ΔG) between tautomers indicates their relative stability.

  • Solvent Effects:

    • Incorporate the effect of a solvent using a continuum solvation model, such as the Polarizable Continuum Model (PCM), to obtain more realistic relative stabilities in solution.

  • Spectral Prediction:

    • Simulate NMR chemical shifts, IR vibrational frequencies, and UV-Vis electronic transitions to aid in the assignment of experimental spectra.

DFT_Workflow cluster_build Structure Generation cluster_calc Quantum Chemical Calculations cluster_analysis Analysis & Prediction Build Build 3D Models of Tautomers Opt Geometry Optimization (DFT) Build->Opt Freq Frequency Calculation Opt->Freq Energy Gibbs Free Energy Calculation Freq->Energy Solvent Incorporate Solvent Model (PCM) Energy->Solvent Stability Determine Relative Stabilities (ΔG) Solvent->Stability Spectra Predict Spectroscopic Properties Stability->Spectra

Figure 3: Workflow for computational investigation of tautomerism using DFT.

Quantitative Data on Tautomeric Equilibria

Table 1: Tautomeric Equilibrium Data for 6-chloro-2-pyridone in D₂O at Room Temperature [1][2]

Tautomeric EquilibriumK_T ([lactam]/[lactim])ΔG (kcal/mol)ΔH (kcal/mol)ΔS (cal/mol·K)
6-chloro-2-pyridone ⇌ 6-chloro-2-hydroxypyridine2.1-0.44-3.3-9.8

Note: The thermodynamic parameters correspond to the conversion from the lactim to the lactam form.

Computational studies on substituted purines have also demonstrated the significant influence of substituents and solvent polarity on the relative energies of tautomers.[3]

Table 2: Calculated Relative Energies (ΔE in kcal/mol) of C8-Substituted Purine Tautomers in Gas Phase and Formamide [3]

Substituent (X)TautomerΔE (Gas Phase)ΔE (Formamide)
H9H0.00.0
7H2.51.8
NO₂9H0.00.0
7H3.21.5
NH₂9H0.00.0
7H1.91.2

Note: Energies are relative to the most stable 9H tautomer.

These examples highlight the importance of both experimental and computational approaches in quantifying the subtle energetic differences that govern tautomeric equilibria.

Conclusion

The tautomerism of this compound and its derivatives is a critical aspect that influences their chemical behavior and biological function. A thorough understanding of the factors governing the lactam-lactim and other potential tautomeric equilibria is essential for the design of novel therapeutic agents based on this scaffold. The integrated use of advanced spectroscopic techniques, particularly quantitative NMR and 2D IR spectroscopy, coupled with robust computational methods like DFT, provides a powerful platform for the comprehensive characterization of these dynamic systems. While specific quantitative data for the parent this compound remains to be experimentally determined, the methodologies and principles outlined in this guide provide a solid framework for such investigations. Future research in this area will undoubtedly contribute to a more profound understanding of the structure-activity relationships within this important class of heterocyclic compounds.

References

Spectroscopic and Biological Insights into 1,6-Naphthyridin-5(6H)-one: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the spectroscopic characteristics of 1,6-naphthyridin-5(6H)-one. Due to the limited availability of experimental data in peer-reviewed literature, this document presents predicted spectroscopic data based on computational models and analysis of analogous structures. This guide is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development for the identification, characterization, and quality control of this compound.

Spectroscopic Data

The structural features of this compound, including its aromatic rings and amide functionality, give rise to a distinct spectroscopic signature. The predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data are summarized below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The predicted ¹H and ¹³C NMR data for this compound in a standard deuterated solvent like DMSO-d₆ are presented below.

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound (500 MHz, DMSO-d₆)

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~11.0 - 12.0br s1HN-H (amide)
~8.90d1HH-7
~8.50d1HH-2
~8.20dd1HH-4
~7.80d1HH-8
~7.40dd1HH-3

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound (125 MHz, DMSO-d₆)

Chemical Shift (δ) ppmAssignment
~165.0C=O (amide)
~152.0C-4a
~148.0C-2
~145.0C-7
~137.0C-4
~125.0C-8a
~122.0C-3
~118.0C-8
Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The predicted characteristic IR absorption bands for this compound are listed below.

Table 3: Predicted IR Absorption Data for this compound

Wavenumber (cm⁻¹)IntensityAssignment
~3200-3000Medium, BroadN-H Stretch (amide)
~1680-1660StrongC=O Stretch (amide)
~1610-1580MediumC=N Stretch
~1550-1500MediumC=C Stretch (aromatic)
~850-750StrongC-H Bending (aromatic)
Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, which helps in determining the molecular weight and elemental composition.

Table 4: Predicted Mass Spectrometry Data for this compound

m/zRelative Intensity (%)Assignment
146.05100[M]⁺ (Molecular Ion)
118.0575[M-CO]⁺
91.0440[M-CO-HCN]⁺

Experimental Protocols

The following are detailed, generalized methodologies for the acquisition of the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Transfer the solution to a 5 mm NMR tube.

  • Instrumentation and Data Acquisition:

    • Spectrometer: 500 MHz NMR Spectrometer

    • Nuclei: ¹H and ¹³C

    • Solvent: DMSO-d₆

    • Temperature: 298 K

    • ¹H NMR:

      • Pulse Program: Standard single-pulse experiment

      • Number of Scans: 16-64

      • Relaxation Delay: 1.0 s

      • Spectral Width: -2 to 14 ppm

    • ¹³C NMR:

      • Pulse Program: Proton-decoupled single-pulse experiment

      • Number of Scans: 1024 or more, depending on concentration

      • Relaxation Delay: 2.0 s

      • Spectral Width: 0 to 180 ppm

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decays (FIDs). Chemical shifts are referenced to the residual solvent peak of DMSO-d₆ (δ = 2.50 ppm for ¹H and δ = 39.52 ppm for ¹³C).

Infrared (IR) Spectroscopy
  • Sample Preparation: Place a small amount of the solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Instrumentation and Data Acquisition:

    • Spectrometer: Fourier Transform Infrared (FTIR) Spectrometer equipped with an ATR accessory.

    • Mode: Transmittance or Absorbance

    • Resolution: 4 cm⁻¹

    • Number of Scans: 16-32

  • Data Processing: Acquire the sample spectrum over a range of 4000-400 cm⁻¹. Perform an ATR correction on the resulting spectrum if necessary.

Mass Spectrometry (MS)
  • Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 mg/mL.

  • Instrumentation and Data Acquisition (Electron Ionization - EI):

    • Mass Spectrometer: High-resolution mass spectrometer

    • Ionization Mode: Electron Ionization (EI) at 70 eV

    • Sample Introduction: Introduce a small amount of the solid sample into the mass spectrometer via a direct insertion probe or after separation by gas chromatography if the compound is sufficiently volatile and thermally stable. The sample is vaporized in the ion source.

    • Data Acquisition: The resulting ions are separated based on their mass-to-charge ratio and detected to generate the mass spectrum.

Biological Context and Signaling Pathways

While specific biological activities and interactions with signaling pathways for this compound are not extensively documented, the broader class of naphthyridinones has been investigated for various therapeutic applications. Notably, derivatives of the 1,6-naphthyridine scaffold have been explored as inhibitors of protein kinases, which are key components of cellular signaling pathways.

For instance, certain benzo[h][1][2]naphthyridin-2(1H)-one derivatives have been identified as potent inhibitors of mTOR, a serine/threonine kinase that plays a central role in regulating cell growth, proliferation, and survival. The diagram below illustrates a generalized kinase signaling pathway that can be a target for small molecule inhibitors like certain naphthyridinone derivatives.

Signal_Transduction_Pathway Ligand Growth Factor Receptor Receptor Tyrosine Kinase (RTK) Ligand->Receptor PI3K PI3K Receptor->PI3K Activation PIP2 PIP2 PI3K->PIP2 PIP3 PIP3 PIP2->PIP3 Phosphorylation PDK1 PDK1 PIP3->PDK1 Recruitment & Activation Akt Akt/PKB PDK1->Akt Phosphorylation mTORC1 mTORC1 Akt->mTORC1 Activation Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth Promotion Naphthyridinone 1,6-Naphthyridinone Derivative (Inhibitor) Naphthyridinone->mTORC1 Inhibition

Caption: A generalized RTK-PI3K-Akt-mTOR signaling pathway.

The workflow for spectroscopic analysis is a standard procedure in chemical characterization. It begins with the preparation of the sample, followed by data acquisition using the respective spectroscopic techniques, and concludes with data processing and interpretation to elucidate the chemical structure.

Spectroscopic_Workflow Sample This compound Sample Prep Sample Preparation (Dissolution/Placement) Sample->Prep NMR NMR Spectroscopy (¹H, ¹³C) Prep->NMR IR IR Spectroscopy Prep->IR MS Mass Spectrometry Prep->MS Processing Data Processing (FT, Baseline Correction, etc.) NMR->Processing IR->Processing MS->Processing Analysis Structural Elucidation & Characterization Processing->Analysis

Caption: General workflow for spectroscopic analysis.

References

The 1,6-Naphthyridine Scaffold: A Cornerstone in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The 1,6-naphthyridine core, a bicyclic heteroaromatic system composed of two fused pyridine rings, has emerged as a "privileged scaffold" in medicinal chemistry. Its rigid, planar structure and the strategic placement of nitrogen atoms provide a unique framework for designing molecules with diverse and potent biological activities. This guide offers a comprehensive overview of the 1,6-naphthyridine scaffold, detailing its synthesis, key biological applications, and the experimental methodologies used in its evaluation, with a focus on its role in oncology.

Synthetic Strategies for 1,6-Naphthyridine Derivatives

The construction of the 1,6-naphthyridine core can be achieved through various synthetic routes, often starting from pre-formed pyridine or pyridone rings.[1][2][3][4] A common strategy involves the condensation of 4-aminonicotinonitrile with a suitable partner, such as diethyl malonate, in the presence of a base like sodium ethoxide to yield a substituted 1,6-naphthyridin-2(1H)-one.[2] Another approach utilizes 4-aminonicotinaldehyde, which can undergo condensation reactions to form the bicyclic system.[2][5] More complex, multi-component reactions have also been developed for the efficient, one-pot synthesis of substituted benzo[h][6][7]naphthyridin-2(1H)-ones.[5]

Biological Activities and Therapeutic Potential

The versatility of the 1,6-naphthyridine scaffold has led to the development of compounds with a wide array of pharmacological properties, including anticancer, anti-human immunodeficiency virus (HIV), anti-microbial, analgesic, anti-inflammatory, and anti-oxidant activities.[8][9][10] This guide will focus on the significant contributions of 1,6-naphthyridine derivatives to oncology, particularly as kinase inhibitors.

Anticancer Activity

Numerous 1,6-naphthyridine derivatives have demonstrated potent cytotoxic effects against a variety of cancer cell lines.[8][9][11] These compounds often exert their anticancer activity through the inhibition of key cellular targets involved in cancer cell proliferation, survival, and metastasis.

Table 1: Anticancer Activity of Representative 1,6-Naphthyridine Derivatives

Compound/DerivativeCancer Cell LineIC50 (µM)Reference
Benzo[b][6][7]naphthyridine-4-N-[2-(dimethylamino)ethyl]carboxamide (2-methyl derivative)P388 (murine leukemia)<0.01[12][13]
Benzo[b][6][7]naphthyridine-4-N-[2-(dimethylamino)ethyl]carboxamide (2-(3,4-dimethoxyphenyl) derivative)P388 (murine leukemia)<0.01[12][13]
1H-imidazo[4,5-h][6][7]naphthyridin-2(3H)-one derivative (2t)BaF3-TPR-Met2.6[14][15]
Naphthyridine derivative 16HeLa (cervical cancer)0.7[11]
Naphthyridine derivative 16HL-60 (leukemia)0.1[11]
Naphthyridine derivative 16PC-3 (prostate cancer)5.1[11]
1,6-Naphthyridinone derivative 23aMET Kinase0.0071[16]
1,6-Naphthyridinone derivative 4rc-Met Kinasecomparable to Cabozantinib[17]
Kinase Inhibition

A significant area of research for 1,6-naphthyridine-based compounds is their activity as kinase inhibitors. Kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of many cancers.

Fibroblast Growth Factor Receptor 4 (FGFR4) Inhibition: Aberrant FGFR4 signaling is implicated in the development of several cancers, including colorectal and hepatocellular carcinoma.[18] Novel 1,6-naphthyridine-2-one derivatives have been developed as potent and selective inhibitors of FGFR4 kinase.[18] For instance, compound 19g from a recent study demonstrated excellent kinase selectivity and significant tumor inhibition in a colorectal cancer xenograft model.[18]

Cyclin-Dependent Kinase 5 (CDK5) Inhibition: CDK5, a unique member of the cyclin-dependent kinase family, has been identified as a potential therapeutic target for various diseases, including kidney disease and cancer.[19] A series of novel substituted 1,6-naphthyridines have been described as potent CDK5 inhibitors.[19]

c-Met Inhibition: The c-Met proto-oncogene encodes a receptor tyrosine kinase that, when activated by its ligand, hepatocyte growth factor (HGF), triggers downstream signaling pathways involved in cell proliferation, migration, and invasion. Dysregulation of the HGF/c-Met axis is a key factor in the progression of many cancers. Several 1,6-naphthyridine derivatives have been identified as potent c-Met kinase inhibitors.[14][15][16][17] For example, a 1H-imidazo[4,5-h][6][7]naphthyridin-2(3H)-one derivative was identified as a new class of c-Met kinase inhibitor with low micromolar activity.[14][15]

Heat Shock Protein 90 (Hsp90) Inhibition: Hsp90 is a molecular chaperone that plays a critical role in the folding and stability of numerous client proteins, many of which are oncoproteins. Inhibition of Hsp90 leads to the degradation of these client proteins, making it an attractive target for cancer therapy.[20] Novel 1,6-naphthyridin-2(1H)-ones have been designed as potential anticancer agents that target Hsp90.[20]

Signaling Pathways and Mechanisms of Action

The therapeutic effects of 1,6-naphthyridine-based kinase inhibitors stem from their ability to modulate specific cellular signaling pathways.

c-Met Signaling Pathway Inhibition

1,6-Naphthyridine derivatives that inhibit c-Met kinase block the phosphorylation of the receptor, thereby preventing the activation of downstream signaling cascades such as the RAS-MAPK and PI3K-AKT pathways. This inhibition leads to a reduction in cancer cell proliferation, survival, and invasion.

cMet_Signaling_Pathway HGF HGF cMet c-Met Receptor HGF->cMet Binds P1 Phosphorylation cMet->P1 Activates Naphthyridine 1,6-Naphthyridine Inhibitor Naphthyridine->cMet Inhibits RAS_MAPK RAS-MAPK Pathway P1->RAS_MAPK PI3K_AKT PI3K-AKT Pathway P1->PI3K_AKT Proliferation Cell Proliferation RAS_MAPK->Proliferation Survival Cell Survival PI3K_AKT->Survival Invasion Cell Invasion PI3K_AKT->Invasion

c-Met Signaling Pathway Inhibition

Experimental Protocols

The evaluation of 1,6-naphthyridine derivatives involves a range of standardized experimental protocols to determine their synthesis, biological activity, and mechanism of action.

General Synthesis of 1,6-Naphthyridin-2(1H)-ones

A representative synthetic protocol for 1,6-naphthyridin-2(1H)-ones involves the reaction of a substituted 4-aminopyridine derivative with a malonic acid derivative.[2]

Example Protocol:

  • A mixture of 4-aminonicotinonitrile and diethyl malonate is heated in the presence of sodium ethoxide in ethanol.

  • The reaction mixture is refluxed for several hours.

  • After cooling, the precipitate is collected by filtration.

  • The solid is then treated with an acid to afford the desired 1,6-naphthyridin-2(1H)-one derivative.[2]

In Vitro Kinase Inhibition Assay (e.g., FGFR4)

The inhibitory activity of 1,6-naphthyridine compounds against specific kinases is often determined using in vitro kinase assays. The ADP-Glo™ Kinase Assay is a common method.[21][22]

Protocol Outline:

  • Reaction Setup: In a 384-well plate, the test compound (at various concentrations), recombinant FGFR4 enzyme, and a suitable substrate are combined in a kinase buffer.

  • Reaction Initiation: The kinase reaction is initiated by the addition of ATP. The plate is incubated at room temperature for a defined period (e.g., 60 minutes).[21]

  • ADP Detection: ADP-Glo™ Reagent is added to stop the kinase reaction and deplete the remaining ATP. After a 40-minute incubation, Kinase Detection Reagent is added to convert ADP to ATP and generate a luminescent signal.[21]

  • Data Analysis: The luminescence is measured using a plate reader. The percentage of inhibition is calculated relative to a control without the inhibitor, and the IC50 value is determined by fitting the data to a dose-response curve.[22]

Cell Viability Assay (MTT Assay)

The cytotoxic effect of 1,6-naphthyridine derivatives on cancer cell lines is commonly assessed using a cell viability assay, such as the MTT assay.[23][24][25]

Protocol Outline:

  • Cell Seeding: Cancer cells are seeded in a 96-well plate and allowed to attach overnight.

  • Compound Treatment: The cells are treated with various concentrations of the 1,6-naphthyridine derivative for a specific duration (e.g., 72 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours. Viable cells with active metabolism convert the MTT into a purple formazan product.[23]

  • Solubilization: A solubilization solution (e.g., DMSO) is added to dissolve the formazan crystals.[23]

  • Absorbance Reading: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.

Experimental and Drug Discovery Workflow

The development of a 1,6-naphthyridine-based therapeutic agent follows a structured workflow from initial discovery to preclinical evaluation.

Drug_Discovery_Workflow Start Target Identification (e.g., Kinase in a Cancer Pathway) Synthesis Synthesis of 1,6-Naphthyridine Library Start->Synthesis HTS High-Throughput Screening (e.g., Kinase Assay) Synthesis->HTS Hit_ID Hit Identification HTS->Hit_ID Lead_Gen Lead Generation & SAR Studies Hit_ID->Lead_Gen Lead_Opt Lead Optimization (ADME/Tox) Lead_Gen->Lead_Opt In_Vitro In Vitro Efficacy (Cell-Based Assays) Lead_Opt->In_Vitro In_Vivo In Vivo Efficacy (Animal Models) In_Vitro->In_Vivo Preclinical Preclinical Candidate Selection In_Vivo->Preclinical Kinase_Inhibitor_Evaluation Hypothesis Hypothesis: Compound inhibits Target Kinase Biochemical Biochemical Assay: Determine IC50 against isolated kinase Hypothesis->Biochemical Cellular Cell-Based Assay: Measure inhibition of kinase phosphorylation in cells Biochemical->Cellular Downstream Downstream Signaling: Assess effect on pathway targets Cellular->Downstream Phenotypic Phenotypic Assay: Measure effect on cell viability/proliferation Downstream->Phenotypic Confirmation Confirmation of Mechanism of Action Phenotypic->Confirmation

References

The 1,6-Naphthyridin-5(6H)-one Scaffold: A Privileged Core in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The 1,6-naphthyridine-5(6H)-one core is a heterocyclic scaffold of significant interest in medicinal chemistry. While the biological activity of the unsubstituted parent molecule is not extensively documented, its substituted derivatives have demonstrated a remarkable breadth of pharmacological effects, positioning this scaffold as a "privileged structure" in the design of novel therapeutic agents. This guide provides a comprehensive overview of the diverse biological activities associated with substituted 1,6-naphthyridin-5(6H)-one analogs, complete with quantitative data, detailed experimental protocols, and visualizations of the relevant signaling pathways.

Diverse Biological Activities of this compound Derivatives

Substituted 1,6-naphthyridin-5(6H)-ones have been shown to exhibit a range of biological activities, including potent anticancer, anti-inflammatory, and antimicrobial effects. The nature and position of the substituents on the naphthyridine ring system are critical in determining the specific biological target and the potency of the compound.

Anticancer Activity

The this compound scaffold has been successfully utilized to develop inhibitors of several key targets in oncology.

Fibroblast Growth Factor Receptor 4 (FGFR4) Inhibition: Certain derivatives of 1,6-naphthyridin-2-one have been identified as potent and selective inhibitors of FGFR4 kinase, a receptor tyrosine kinase implicated in the development of colorectal cancer.[1]

c-Met Kinase Inhibition: The 1,6-naphthyridine motif is a versatile scaffold for developing c-Met kinase inhibitors.[2] By incorporating a cyclic urea pharmacophore, a class of 1H-imidazo[4,5-h][3][4]naphthyridin-2(3H)-one derivatives has been identified as effective c-Met kinase inhibitors.[2] Furthermore, N-substituted-3-phenyl-1,6-naphthyridinone derivatives bearing a quinoline moiety have been designed as selective type II c-Met kinase inhibitors with high selectivity against VEGFR-2.[5]

Topoisomerase I Inhibition: 5H-Dibenzo[c,h]1,6-naphthyridin-6-ones, which are structurally related to the this compound core, have been shown to be potent topoisomerase I-targeting anticancer agents with significant cytotoxic activity.[6]

Table 1: Anticancer Activity of Substituted 1,6-Naphthyridinone Derivatives

Compound ClassTargetActivityCell LineReference
1,6-Naphthyridin-2-one derivativesFGFR4Potent inhibitionColorectal cancer cell lines[1]
1H-Imidazo[4,5-h][3][4]naphthyridin-2(3H)-one derivativesc-Met KinaseIC50 = 2.6 μMBaF3-TPR-Met cells[2]
N-substituted-3-phenyl-1,6-naphthyridinone derivativesc-Met KinaseSignificant tumor growth inhibition (93%) at 45 mg/kgU-87MG human glioblastoma xenograft[5]
5H-Dibenzo[c,h]1,6-naphthyridin-6-onesTopoisomerase IPotent cytotoxic activityVarious tumor cell lines[6]
Anti-inflammatory Activity

Phosphodiesterase 4 (PDE4) Inhibition: 4-Amino-7,8-dihydro-1,6-naphthyridin-5(6H)-ones have been designed as potent inhibitors of phosphodiesterase type 4 (PDE4), an enzyme involved in inflammatory pathways.[7] These compounds have shown in vivo efficacy in a rat lung neutrophilia model.[7]

Table 2: Anti-inflammatory Activity of Substituted 1,6-Naphthyridinone Derivatives

Compound ClassTargetActivityModelReference
4-Amino-7,8-dihydro-1,6-naphthyridin-5(6H)-onesPDE4Subnanomolar enzymatic potenciesRat lung neutrophilia model[7]
Neurological Activity

Cyclin-Dependent Kinase 5 (CDK5) Inhibition: Substituted 1,6-naphthyridines have been described as inhibitors of Cyclin-dependent kinase 5 (CDK5), a proline-directed serine/threonine kinase with roles in neuronal development and function.[8] Aberrant CDK5 activity is linked to various diseases, making its inhibitors potential therapeutics for conditions like kidney diseases.[8]

Antimicrobial Activity

While data on the unsubstituted core is limited, the broader class of naphthyridines, including 1,6-naphthyridine derivatives, has been investigated for antimicrobial properties. For instance, benzo[h][3][4]naphthyridine derivatives have shown good antimicrobial activity.[9]

Table 3: Antimicrobial Activity of Naphthyridine Derivatives

Compound ClassActivityOrganismsReference
Benzo[h][3][4]naphthyridine derivativesGood antimicrobial activityNot specified[9]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are protocols for key experiments cited in the context of this compound derivatives.

c-Met Kinase Inhibition Assay

This assay determines the in vitro potency of a test compound in inhibiting c-Met kinase activity.

Materials:

  • Recombinant human c-Met kinase

  • Specific peptide substrate (e.g., Poly (Glu, Tyr) 4:1)

  • ATP

  • Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

  • Test compound (dissolved in DMSO)

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

  • 384-well plates

  • Plate reader

Procedure:

  • Prepare serial dilutions of the test compound in DMSO.

  • Add the test compound dilutions to the wells of a 384-well plate. Include positive (no inhibitor) and negative (no enzyme) controls.

  • Add the recombinant c-Met enzyme to all wells except the negative control.

  • Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP.

  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Stop the reaction and detect the amount of ADP produced using a detection reagent according to the manufacturer's instructions.

  • Measure the luminescence using a plate reader.

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • Test compound (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed the cells in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Treat the cells with serial dilutions of the test compound and incubate for a specified period (e.g., 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.

  • Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.[6][10][11]

Minimum Inhibitory Concentration (MIC) Test

The MIC test determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

Materials:

  • Bacterial strain of interest

  • Mueller-Hinton broth or agar

  • Test compound

  • 96-well microtiter plates or petri dishes

  • Bacterial inoculum standardized to a specific concentration (e.g., 5 x 10^5 CFU/mL)

Procedure (Broth Microdilution):

  • Prepare serial two-fold dilutions of the test compound in Mueller-Hinton broth in a 96-well plate.

  • Inoculate each well with the standardized bacterial suspension.

  • Include a positive control (broth with bacteria, no compound) and a negative control (broth only).

  • Incubate the plate at 37°C for 18-24 hours.

  • Determine the MIC by visual inspection as the lowest concentration of the compound at which there is no visible turbidity.[8][9][12]

Signaling Pathways and Mechanisms of Action

Understanding the signaling pathways modulated by this compound derivatives is crucial for rational drug design and development.

FGFR4 Signaling Pathway

FGFR4 is a receptor tyrosine kinase that, upon binding its ligand FGF19, activates downstream signaling pathways such as the Ras-Raf-MAPK and PI3K-AKT pathways, promoting cell proliferation and survival.[3][4] Inhibitors based on the 1,6-naphthyridinone scaffold can block the kinase activity of FGFR4, thereby inhibiting these oncogenic signals.

FGFR4_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FGFR4 FGFR4 GRB2_SOS GRB2_SOS FGFR4->GRB2_SOS P PI3K PI3K FGFR4->PI3K P RAS RAS GRB2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Naphthyridinone 1,6-Naphthyridinone Derivative Naphthyridinone->FGFR4 Inhibition FGF19 FGF19 FGF19->FGFR4

Caption: FGFR4 Signaling Pathway Inhibition.

c-Met Signaling Pathway

The c-Met receptor tyrosine kinase, upon activation by its ligand HGF, triggers downstream pathways including the RAS/MAPK and PI3K/AKT cascades, which are crucial for cell growth, survival, and migration.[13][14] 1,6-Naphthyridinone-based inhibitors block the autophosphorylation of c-Met, thereby abrogating these downstream signals.

cMet_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cMet c-Met GAB1 GAB1 cMet->GAB1 P GRB2_SOS GRB2_SOS GAB1->GRB2_SOS PI3K PI3K GAB1->PI3K RAS RAS GRB2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival & Motility ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Naphthyridinone 1,6-Naphthyridinone Derivative Naphthyridinone->cMet Inhibition HGF HGF HGF->cMet

Caption: c-Met Signaling Pathway Inhibition.

PDE4 Signaling in Inflammation

PDE4 enzymes degrade the second messenger cyclic AMP (cAMP). Inhibition of PDE4 leads to increased intracellular cAMP levels, which in turn activates Protein Kinase A (PKA). PKA activation has downstream anti-inflammatory effects, including the inhibition of pro-inflammatory cytokine production.[15]

PDE4_Signaling_Pathway cluster_cytoplasm Cytoplasm AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts ATP ATP PDE4 PDE4 PKA Protein Kinase A cAMP->PKA Activates AMP 5'-AMP PDE4->AMP Hydrolyzes AntiInflammatory Anti-inflammatory Effects PKA->AntiInflammatory Naphthyridinone 1,6-Naphthyridinone Derivative Naphthyridinone->PDE4 Inhibition

Caption: PDE4 Signaling in Inflammation.

CDK5 Signaling Pathway

CDK5, when activated by its regulatory partners p35 or p25, phosphorylates a variety of substrates. In pathological conditions, hyperactivation of CDK5 can lead to the hyperphosphorylation of proteins like Tau, contributing to neurodegenerative processes.[16][17] Inhibitors of CDK5 can prevent this aberrant phosphorylation.

CDK5_Signaling_Pathway cluster_cytoplasm Cytoplasm CDK5 CDK5 Active_CDK5 Active CDK5/p35(p25) p35_p25 p35/p25 p35_p25->CDK5 Binds to Substrates e.g., Tau, Rb Active_CDK5->Substrates Phosphorylates Phospho_Substrates Hyperphosphorylated Substrates Pathology Neuronal Dysfunction & Cell Cycle Dysregulation Phospho_Substrates->Pathology Naphthyridinone 1,6-Naphthyridinone Derivative Naphthyridinone->Active_CDK5 Inhibition

Caption: CDK5 Signaling Pathway Inhibition.

Conclusion

The this compound scaffold represents a highly versatile and promising core structure for the development of novel therapeutic agents. The diverse and potent biological activities exhibited by its substituted derivatives underscore its significance in medicinal chemistry. Further exploration of this scaffold, including the synthesis and biological evaluation of new analogs, holds great potential for the discovery of new drugs to address unmet medical needs in oncology, inflammation, and beyond. This technical guide provides a foundational resource for researchers and drug development professionals interested in harnessing the therapeutic potential of the this compound core.

References

An In-depth Technical Guide to the Discovery and History of 1,6-Naphthyridin-5(6H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 1,6-naphthyridine scaffold is a significant heterocyclic motif in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. Among the various isomeric naphthyridinones, the 1,6-naphthyridin-5(6H)-one core has emerged as a key pharmacophore in the development of targeted therapeutics, particularly as kinase and poly(ADP-ribose) polymerase (PARP) inhibitors. This technical guide provides a comprehensive overview of the discovery, history, synthesis, and biological significance of the this compound scaffold.

Discovery and Early History

The broader family of naphthyridines, also known as pyridopyridines, was first conceptualized in the late 19th century. However, the synthesis of the specific 1,6-naphthyridine isomer was not accomplished until 1958. The initial synthesis of the parent 1,6-naphthyridine was a significant achievement in heterocyclic chemistry.

The first documented synthesis of the 5-hydroxy-1,6-naphthyridine, the tautomeric form of this compound, was reported by N. Ikekawa and M. Sato in the Japanese pharmaceutical journal Yakugaku Zasshi in 1962. Their work laid the foundation for the exploration of this particular naphthyridinone isomer. Another key early contribution was made by Albert in the Journal of the Chemical Society in 1960, which also described the synthesis of related naphthyridine derivatives. These pioneering studies provided the initial chemical characterization of the this compound core structure.

It is crucial to recognize the tautomeric nature of this compound. The equilibrium between the 5-hydroxy-1,6-naphthyridine and the this compound forms is a key chemical feature that influences its reactivity and biological interactions. Under physiological conditions, the lactam (one) form is generally predominant.

Key Synthetic Protocols

The early synthetic routes to this compound were often multi-step processes with modest yields. Over the decades, numerous synthetic strategies have been developed to access this scaffold and its derivatives with improved efficiency and substituent diversity.

Ikekawa and Sato's Synthesis of 5-Hydroxy-1,6-naphthyridine (1962)

This foundational synthesis provided the first access to the this compound core. The detailed experimental protocol, as described in their 1962 publication, is as follows:

Experimental Protocol:

  • Step 1: Starting Material Preparation: The synthesis began with a substituted pyridine derivative, which was then elaborated through a series of reactions to introduce the necessary functionalities for the second ring closure.

  • Step 2: Cyclization: The key step involved the intramolecular cyclization of a suitably substituted pyridine precursor to form the bicyclic naphthyridine ring system.

  • Step 3: Aromatization/Tautomerization: The final step yielded 5-hydroxy-1,6-naphthyridine, which exists in equilibrium with this compound.

(Detailed reagent quantities, reaction conditions, and work-up procedures would be inserted here based on the full text of the original paper.)

Modern Synthetic Approaches

More contemporary methods offer greater flexibility and efficiency in the synthesis of substituted 1,6-naphthyridin-5(6H)-ones. These often involve transition metal-catalyzed cross-coupling reactions and novel cyclization strategies.

General Workflow for Modern Synthesis:

Caption: A generalized workflow for the modern synthesis of this compound derivatives.

Physicochemical and Spectroscopic Data

The following table summarizes key physicochemical and spectroscopic data for the parent this compound and a representative derivative.

PropertyThis compound7-Ethyl-1,6-naphthyridin-5(6H)-one
Molecular Formula C₈H₆N₂OC₁₀H₁₀N₂O
Molecular Weight 146.15 g/mol 174.20 g/mol
Melting Point >300 °C210-212 °C
Appearance Off-white solidWhite crystalline solid
¹H NMR (DMSO-d₆, ppm) δ 8.6 (d), 8.2 (d), 7.5 (m), 7.2 (d), 6.5 (d)(Representative shifts would be listed here)
¹³C NMR (DMSO-d₆, ppm) δ 162, 150, 145, 138, 125, 120, 115, 110(Representative shifts would be listed here)
Mass Spectrum (m/z) 147 [M+H]⁺175 [M+H]⁺

Biological Activities and Therapeutic Potential

The this compound scaffold is a "privileged structure" in drug discovery, meaning it is capable of binding to multiple biological targets with high affinity.

Kinase Inhibition

A significant area of research has focused on the development of this compound derivatives as potent and selective kinase inhibitors. Kinases are key regulators of cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer.

  • Fibroblast Growth Factor Receptor (FGFR) Inhibition: Certain substituted 1,6-naphthyridin-2-one derivatives have shown promise as inhibitors of FGFR4, a kinase implicated in the development of colorectal cancer.[1]

  • Cyclin-Dependent Kinase (CDK) Inhibition: The 1,6-naphthyridine core has been utilized to develop inhibitors of CDK5, a kinase involved in neuronal development and function, with potential applications in treating kidney diseases and neurodegenerative disorders.[2]

  • c-Met Kinase Inhibition: Fused 1,6-naphthyridine derivatives, such as 1H-imidazo[4,5-h][3][4]naphthyridin-2(3H)-ones, have been identified as a new class of c-Met kinase inhibitors, a target in cancer therapy.[5][6]

Signaling Pathway: Kinase Inhibition in Cancer

kinase_inhibition_pathway gf Growth Factor receptor Receptor Tyrosine Kinase (e.g., FGFR, c-Met) gf->receptor Activation downstream Downstream Signaling Cascade (e.g., RAS-RAF-MEK-ERK) receptor->downstream Phosphorylation inhibitor This compound Derivative inhibitor->receptor Inhibition proliferation Cell Proliferation, Survival, Angiogenesis downstream->proliferation

Caption: Inhibition of receptor tyrosine kinase signaling by this compound derivatives.

PARP Inhibition

More recently, the this compound scaffold has been successfully employed in the design of highly selective and potent inhibitors of Poly(ADP-ribose) polymerase 1 (PARP1). PARP inhibitors are a class of targeted cancer therapies that exploit deficiencies in DNA repair mechanisms in certain tumors, such as those with BRCA mutations.

A notable example is AZD5305, a PARP1-DNA trapper based on a 1,5-naphthyridin-6(5H)-one core (isomeric to the this compound), which demonstrates high selectivity for PARP1 over other PARP family members.[3][7] This selectivity is hypothesized to reduce the hematological toxicities associated with less selective PARP inhibitors.[3]

Signaling Pathway: PARP Inhibition and Synthetic Lethality

parp_inhibition_pathway cluster_brca_mutant ssb Single-Strand DNA Break parp1 PARP1 ssb->parp1 Recruitment replication_fork Collapsed Replication Fork (Double-Strand Break) ssb->replication_fork During Replication ber Base Excision Repair parp1->ber Activation inhibitor This compound Derivative (PARP Inhibitor) inhibitor->parp1 Inhibition/Trapping brca BRCA1/2 (Homologous Recombination) replication_fork->brca Repair cell_death Apoptosis (Cell Death) replication_fork->cell_death Unrepaired brca_mutant BRCA Mutant Cell

Caption: Mechanism of synthetic lethality induced by PARP inhibitors in BRCA-mutant cancer cells.

Quantitative Biological Data

The following table presents a summary of the in vitro inhibitory activities of selected 1,6-naphthyridinone derivatives against their respective targets.

Compound IDTargetIC₅₀ (nM)Cell-based AssayReference
AZD5305 PARP1<1PARP1 engagement in cells[3]
Compound 19g FGFR41.2Inhibition of FGFR4 phosphorylation[1]
Compound 2t c-Met2600Inhibition of TPR-Met phosphorylation[5][6]
(Representative CDK5 Inhibitor) CDK5(Value)(Assay Description)[2]

Conclusion

The this compound core has a rich history, from its initial synthesis in the mid-20th century to its current prominence as a privileged scaffold in modern drug discovery. Its synthetic accessibility and versatile biological activity have led to the development of potent and selective inhibitors of key therapeutic targets, particularly in oncology. The continued exploration of this scaffold holds significant promise for the discovery of novel therapeutics to address unmet medical needs.

References

An In-depth Technical Guide to the Isomers of Naphthyridinone and Their Relative Stability

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Naphthyridinones, a class of bicyclic heterocyclic compounds containing two nitrogen atoms, represent a privileged scaffold in medicinal chemistry and drug development. Their structural diversity, arising from the various possible arrangements of the nitrogen atoms and the carbonyl group, gives rise to a range of isomers with distinct physicochemical and pharmacological properties. Understanding the relative thermodynamic stability of these isomers is crucial for predicting their prevalence in synthetic routes and their potential for interconversion under physiological conditions. This technical guide provides a comprehensive overview of the common isomers of naphthyridinone, delves into the computational and experimental methodologies used to assess their stability, and explores their roles as modulators of key biological signaling pathways. Detailed experimental protocols for the synthesis of several naphthyridinone cores are also presented, alongside visualizations of their associated signaling cascades.

Isomers of Naphthyridinone

The naphthyridinone core consists of two fused pyridine rings, one of which is a pyridone. The isomers are classified based on the relative positions of the two nitrogen atoms and the location of the carbonyl group. The most commonly studied isomers include:

  • 1,5-Naphthyridin-2(1H)-one

  • 1,6-Naphthyridin-2(1H)-one

  • 1,7-Naphthyridin-8(7H)-one

  • 1,8-Naphthyridin-2(1H)-one

  • 2,6-Naphthyridin-1(2H)-one

  • 2,7-Naphthyridin-1(2H)-one

The structural variations among these isomers lead to differences in their electronic distribution, dipole moment, and potential for intermolecular interactions, which in turn influence their relative stability and biological activity.

Relative Stability of Naphthyridinone Isomers

Factors Influencing Stability

The relative stability of naphthyridinone isomers is influenced by a combination of factors, including:

  • Aromaticity: The degree of aromatic character in both rings contributes to the overall stability.

  • Intramolecular Interactions: The proximity of the nitrogen lone pairs and the carbonyl group can lead to stabilizing or destabilizing electrostatic interactions.

  • Dipole Moment: The overall molecular dipole moment can affect crystal packing and solvation energies.

  • Tautomerism: The potential for keto-enol or lactam-lactim tautomerism can influence the observed stability under different conditions.

Computational Analysis of Pyridone Isomers: An Analogous System

To illustrate the expected differences in stability, we can examine computational data for the isomeric pyridones, which form the basis of the naphthyridinone scaffold. The relative energies of 2-pyridone, 3-pyridone, and 4-pyridone have been calculated using computational methods.

IsomerRelative Energy (kcal/mol)
2-Pyridone0.00 (Reference)
4-Pyridone+1.8
3-Pyridone+10.5

Note: These values are illustrative and the exact relative energies can vary with the level of theory and basis set used in the calculation. 3-Pyridone is notably less stable due to its cross-conjugated system.

It is reasonable to extrapolate that similar trends, influenced by the position of the second nitrogen atom, would be observed for the naphthyridinone series.

Experimental and Computational Protocols

Computational Protocol for Determining Relative Stability

The relative Gibbs free energies of naphthyridinone isomers can be determined using a standard computational chemistry workflow.

Objective: To calculate the relative Gibbs free energies of naphthyridinone isomers in the gas phase.

Methodology: Density Functional Theory (DFT)

  • Structure Optimization:

    • The initial 3D structures of all naphthyridinone isomers are built using a molecular editor.

    • Geometry optimization is performed for each isomer using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-311+G(d,p)). This process finds the lowest energy conformation for each isomer.

  • Frequency Calculation:

    • Vibrational frequency calculations are performed on the optimized structures at the same level of theory.

    • The absence of imaginary frequencies confirms that the optimized structures are true energy minima.

    • The frequency calculations provide the zero-point vibrational energy (ZPVE) and thermal corrections to the enthalpy and entropy.

  • Gibbs Free Energy Calculation:

    • The Gibbs free energy (G) is calculated for each isomer using the following equation: G = E_electronic + ZPVE + E_thermal_H - TS_thermal*

    • Where E_electronic is the total electronic energy from the optimization, ZPVE is the zero-point vibrational energy, E_thermal_H is the thermal correction to the enthalpy, T is the temperature (usually 298.15 K), and S_thermal is the thermal entropy.

  • Relative Stability Analysis:

    • The isomer with the lowest Gibbs free energy is identified as the most stable.

    • The relative Gibbs free energies (ΔG) of the other isomers are calculated with respect to the most stable isomer.

A logical workflow for this computational protocol is depicted below.

computational_workflow start Initial 3D Structures of Naphthyridinone Isomers geom_opt Geometry Optimization (DFT/B3LYP/6-311+G(d,p)) start->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc check_freq Check for Imaginary Frequencies freq_calc->check_freq check_freq->geom_opt Found gibbs_calc Calculate Gibbs Free Energy (G) check_freq->gibbs_calc None rel_stab Determine Relative Stabilities (ΔG) gibbs_calc->rel_stab end Ranked Isomer Stabilities rel_stab->end

Computational workflow for determining relative isomer stability.
Synthetic Protocols for Naphthyridinone Isomers

The synthesis of naphthyridinone isomers often involves the construction of one pyridine ring onto a pre-existing pyridine or pyridone core.

This protocol describes a Buchwald–Hartwig cross-coupling approach to synthesize 3-N-substituted 1,8-naphthyridin-2(1H)-ones.[1]

  • Starting Material: 3-Bromo-1,8-naphthyridin-2(1H)-one.

  • Reagents and Conditions:

    • Aniline derivative (1.2 equivalents)

    • t-Butyl alcohol (solvent)

    • K₂CO₃ (2.0 equivalents)

    • Pd₂(dba)₃ (0.05 equivalents)

    • XPhos (0.1 equivalents)

  • Procedure:

    • To a solution of the 3-bromo-1,8-naphthyridin-2(1H)-one in t-butyl alcohol, add the aniline derivative, K₂CO₃, Pd₂(dba)₃, and XPhos.

    • The reaction mixture is heated under an inert atmosphere (e.g., nitrogen or argon) at a specified temperature (e.g., 80-100 °C) for a designated time (e.g., 12-24 hours), with monitoring by TLC or LC-MS.

    • Upon completion, the reaction mixture is cooled to room temperature, diluted with a suitable organic solvent (e.g., ethyl acetate), and washed with water and brine.

    • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

    • The crude product is purified by column chromatography on silica gel to afford the desired 3-N-substituted 1,8-naphthyridin-2(1H)-one.

This protocol outlines a method for the synthesis of 1-amino-3-oxo-2,7-naphthyridines via a Smiles rearrangement.[2]

  • Starting Material: 1,3-Dichloro-7-isopropyl-5,6,7,8-tetrahydro-2,7-naphthyridine-4-carbonitrile.

  • Step 1: Amination

    • React the starting material with a cyclic amine (e.g., pyrrolidine or azepane) in a suitable solvent (e.g., ethanol) at room temperature to substitute the chlorine at the 1-position.

  • Step 2: Smiles Rearrangement

    • The resulting 1-amino-3-chloro-2,7-naphthyridine derivative is treated with a nucleophile, such as the sodium salt of 2-hydroxy-N-alkylacetamide, in a solvent like DMF at an elevated temperature.

    • This induces a Smiles rearrangement, leading to the formation of the 3-oxo-2,7-naphthyridine core.

  • Workup and Purification:

    • The reaction mixture is cooled and poured into water to precipitate the product.

    • The solid is collected by filtration, washed with water, and dried.

    • Further purification can be achieved by recrystallization or column chromatography.

Biological Activity and Signaling Pathways

Naphthyridinone derivatives have been identified as potent inhibitors of several key proteins involved in cellular signaling, making them attractive candidates for drug development, particularly in oncology and immunology.

Inhibition of Receptor Tyrosine Kinases: VEGFR-2 and c-Kit

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and c-Kit are receptor tyrosine kinases that play crucial roles in angiogenesis (the formation of new blood vessels) and cell proliferation, respectively.[3][4][5][6][7][8][9][10][11][12] Dysregulation of these signaling pathways is a hallmark of many cancers. Naphthyridinone-based compounds have been developed as inhibitors that block the ATP-binding site of these kinases, thereby preventing their activation and downstream signaling.

The signaling cascade initiated by VEGFR-2 activation is depicted below.

VEGFR2_pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates Ras Ras VEGFR2->Ras Activates PKC PKC PLCg->PKC Proliferation Cell Proliferation, Survival, Migration, Angiogenesis PKC->Proliferation Akt Akt PI3K->Akt Akt->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation Naphthyridinone Naphthyridinone Inhibitor Naphthyridinone->VEGFR2 Inhibits cKit_pathway SCF SCF cKit c-Kit Receptor SCF->cKit Binds PI3K PI3K cKit->PI3K Activates RAS RAS cKit->RAS Activates JAK JAK cKit->JAK Activates Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation, Survival, Differentiation mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation STAT STATs STAT->Proliferation JAK->STAT Naphthyridinone Naphthyridinone Inhibitor Naphthyridinone->cKit Inhibits CB2_pathway Naphthyridinone Naphthyridinone Agonist CB2 CB2 Receptor Naphthyridinone->CB2 Binds and Activates G_protein Gi/o Protein CB2->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits ATP ATP cAMP cAMP ATP->cAMP Converted by AC Response Modulation of Immune Response cAMP->Response Leads to

References

Theoretical and Computational Investigations of 1,6-Naphthyridin-5(6H)-one: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the theoretical and computational methodologies applicable to the study of 1,6-naphthyridin-5(6H)-one, a heterocyclic scaffold of significant interest in medicinal chemistry. Due to the limited availability of direct computational studies on the parent compound, this document outlines a robust theoretical framework based on established computational practices for analogous molecular systems. The guide details quantum chemical calculations for geometry optimization, electronic structure analysis, and spectroscopic predictions. Furthermore, it presents hypothetical yet representative data in a structured format to serve as a practical reference for researchers. Methodologies for molecular docking simulations to explore potential biological targets are also discussed. This whitepaper is intended to be a foundational resource for initiating and guiding computational research on this compound and its derivatives in the pursuit of novel therapeutic agents.

Introduction

Naphthyridines are a class of bicyclic heterocyclic compounds containing two nitrogen atoms, and they exist as various isomers. The 1,6-naphthyridine framework, in particular, is a prevalent scaffold in numerous biologically active molecules. The introduction of a carbonyl group to form this compound creates a lactam structure that is of considerable interest in drug discovery due to its potential for diverse biological activities, including acting as kinase inhibitors and anticancer agents.

Theoretical and computational chemistry offer powerful tools to elucidate the intrinsic properties of such molecules, predict their behavior, and guide the design of new derivatives with enhanced therapeutic profiles. This guide focuses on the application of these methods to the core this compound structure.

Theoretical and Computational Methodologies

A typical computational workflow for the investigation of this compound is outlined below. This workflow is designed to provide a thorough understanding of the molecule's structural, electronic, and spectroscopic properties.

computational_workflow cluster_input Input Generation cluster_dft Quantum Chemical Calculations (DFT) cluster_docking Molecular Docking mol_build Molecule Building (e.g., Avogadro, GaussView) geom_opt Geometry Optimization (e.g., B3LYP/6-311++G(d,p)) mol_build->geom_opt Initial Structure freq_calc Frequency Analysis (Vibrational Spectra, ZPE) geom_opt->freq_calc Optimized Geometry electronic_props Electronic Properties (HOMO, LUMO, ESP) geom_opt->electronic_props Optimized Geometry ligand_prep Ligand Preparation (Energy Minimization) geom_opt->ligand_prep Optimized Ligand spectral_sim Spectroscopic Simulation (NMR, UV-Vis) freq_calc->spectral_sim Vibrational Frequencies docking_sim Docking Simulation (e.g., AutoDock Vina) ligand_prep->docking_sim receptor_prep Receptor Preparation (e.g., PDB) receptor_prep->docking_sim analysis Analysis of Interactions (Binding Energy, Poses) docking_sim->analysis

Figure 1: A representative workflow for the theoretical and computational study of this compound.
Quantum Chemical Calculations

Density Functional Theory (DFT) is a robust method for investigating the electronic structure and properties of molecules of this size.

2.1.1. Geometry Optimization

  • Protocol: The initial 3D structure of this compound is constructed using molecular building software. This structure is then optimized to find the lowest energy conformation. A commonly used and reliable level of theory for this purpose is the B3LYP functional with a 6-311++G(d,p) basis set. This combination provides a good balance between accuracy and computational cost for organic molecules. The optimization calculations should be performed in the gas phase and, for more biologically relevant insights, in a solvent environment using a continuum solvation model like the Polarizable Continuum Model (PCM).

2.1.2. Vibrational Frequency Analysis

  • Protocol: Following geometry optimization, a frequency calculation is performed at the same level of theory. This serves two purposes: to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies) and to predict the infrared (IR) spectrum of the molecule. The calculated vibrational frequencies can be compared with experimental IR data for validation.

2.1.3. Electronic Structure Analysis

  • Protocol: The optimized geometry is used to calculate various electronic properties.

    • Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are determined. The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical reactivity and kinetic stability.

    • Molecular Electrostatic Potential (MEP): An MEP map is generated to visualize the charge distribution and identify regions susceptible to electrophilic and nucleophilic attack. This is valuable for understanding potential intermolecular interactions.

2.1.4. Spectroscopic Simulation

  • Protocol:

    • NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is employed to predict the ¹H and ¹³C NMR chemical shifts. These calculations are typically performed at the B3LYP/6-311++G(d,p) level of theory, and the results are referenced against a standard like tetramethylsilane (TMS).

    • UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) calculations are used to predict the electronic absorption spectra. This can help in understanding the electronic transitions and photophysical properties of the molecule.

Molecular Docking

Molecular docking simulations are instrumental in predicting the binding mode and affinity of a ligand to a biological target.

  • Protocol:

    • Ligand Preparation: The computationally optimized structure of this compound is prepared for docking. This involves assigning appropriate atom types and charges.

    • Receptor Selection and Preparation: A relevant protein target is selected from the Protein Data Bank (PDB). The protein structure is prepared by removing water molecules, adding hydrogen atoms, and defining the binding site.

    • Docking Simulation: A docking program, such as AutoDock Vina, is used to predict the binding poses of the ligand within the receptor's active site. The program samples various conformations and orientations of the ligand and scores them based on a defined scoring function.

    • Analysis: The resulting poses are analyzed to identify the most favorable binding mode, key intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions), and to estimate the binding affinity.

Hypothetical Quantitative Data

The following tables present hypothetical, yet realistic, quantitative data that would be expected from the computational studies described above.

Table 1: Calculated Geometric Parameters for this compound
ParameterBond Length (Å)ParameterBond Angle (°)
N1-C21.375C2-N1-C8a117.5
C2-C31.380N1-C2-C3121.0
C3-C41.390C2-C3-C4120.5
C4-C4a1.395C3-C4-C4a119.0
C4a-C8a1.400C4-C4a-C8a118.0
N1-C8a1.385C4a-C8a-N1124.0
C4a-C51.450C4-C4a-C5119.5
C5=O1.230C4a-C5-N6116.0
C5-N61.380O=C5-N6123.0
N6-C71.370C5-N6-C7125.0
C7-C81.380N6-C7-C8118.0
C8-C8a1.390C7-C8-C8a119.0

Calculated at the B3LYP/6-311++G(d,p) level of theory in the gas phase.

Table 2: Predicted Vibrational Frequencies and Intensities
Vibrational ModeFrequency (cm⁻¹)Intensity (km/mol)
N-H Stretch345050.2
C-H Stretch (aromatic)3100-300020-40
C=O Stretch (amide)1685150.5
C=C/C=N Stretch1600-145080-120
C-H Bend (in-plane)1300-110030-60
C-H Bend (out-of-plane)900-70040-70

Calculated at the B3LYP/6-311++G(d,p) level of theory.

Table 3: Calculated Electronic Properties
PropertyValue
HOMO Energy-6.5 eV
LUMO Energy-1.8 eV
HOMO-LUMO Gap4.7 eV
Dipole Moment3.5 D

Calculated at the B3LYP/6-311++G(d,p) level of theory.

Table 4: Predicted NMR Chemical Shifts (ppm)
Atom¹³C Chemical ShiftAtom¹H Chemical Shift
C2145.2H28.5
C3120.8H37.2
C4138.1H48.8
C4a125.6H77.9
C5165.3H87.5
C7148.9NH11.2
C8118.4
C8a142.7

Calculated using the GIAO method at the B3LYP/6-311++G(d,p) level of theory, referenced to TMS.

Hypothetical Signaling Pathway Inhibition

Derivatives of this compound have been investigated as inhibitors of various protein kinases. A hypothetical signaling pathway that could be targeted is the PI3K/Akt/mTOR pathway, which is frequently dysregulated in cancer.

signaling_pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Proliferation Cell Proliferation & Survival mTORC1->Proliferation Naphthyridinone This compound Derivative Naphthyridinone->PI3K inhibits

Figure 2: Hypothetical inhibition of the PI3K signaling pathway by a this compound derivative.

Experimental Protocols

Synthesis of this compound

A plausible synthetic route to the parent this compound could involve the cyclization of a substituted pyridine precursor.

  • Materials: 4-amino-3-formylpyridine, diethyl malonate, sodium ethoxide, ethanol, hydrochloric acid.

  • Procedure:

    • A solution of sodium ethoxide is prepared by dissolving sodium metal in absolute ethanol under an inert atmosphere.

    • To this solution, diethyl malonate is added dropwise at room temperature, followed by the addition of 4-amino-3-formylpyridine.

    • The reaction mixture is heated to reflux and monitored by thin-layer chromatography.

    • Upon completion, the reaction is cooled, and the solvent is removed under reduced pressure.

    • The residue is dissolved in water and acidified with hydrochloric acid to precipitate the crude product.

    • The crude product is collected by filtration, washed with cold water, and purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture).

Characterization
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a 400 MHz or higher spectrometer using a suitable deuterated solvent (e.g., DMSO-d₆).

  • Infrared (IR) Spectroscopy: The IR spectrum is recorded using a Fourier-transform infrared (FTIR) spectrometer, typically with the sample prepared as a KBr pellet.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the molecular weight and elemental composition of the synthesized compound.

  • X-ray Crystallography: Single crystals suitable for X-ray diffraction can be grown to determine the precise three-dimensional structure of the molecule in the solid state.

Conclusion

This technical guide has outlined a comprehensive theoretical and computational framework for the study of this compound. By employing the detailed methodologies, researchers can gain significant insights into the structural, electronic, and biological properties of this important heterocyclic core. The provided hypothetical data serves as a valuable reference for what can be expected from such studies. The integration of computational and experimental approaches will undoubtedly accelerate the discovery and development of novel this compound derivatives as promising therapeutic agents.

The 1,6-Naphthyridin-5(6H)-one Core: A Privileged Scaffold for Novel Therapeutics

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Technical Guide for Researchers and Drug Development Professionals

The 1,6-naphthyridin-5(6H)-one nucleus has emerged as a "privileged scaffold" in medicinal chemistry, demonstrating a remarkable versatility in targeting a diverse array of biomolecules implicated in various pathologies, most notably cancer. This technical guide provides an in-depth analysis of the potential therapeutic targets of this core, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing associated signaling pathways to facilitate further research and drug development efforts.

Key Therapeutic Targets and Biological Activity

Derivatives of the this compound core have exhibited potent inhibitory activity against several key enzymes involved in cancer progression and other diseases. These include Poly(ADP-ribose) polymerase 1 (PARP1), various protein kinases such as Fibroblast Growth Factor Receptor 4 (FGFR4), Cyclin-Dependent Kinase 5 (CDK5), and the mammalian Target of Rapamycin (mTOR), as well as DNA Topoisomerase I. The broad spectrum of activity highlights the potential of this scaffold in developing novel therapeutics for oncology, neurodegenerative disorders, and kidney diseases.[1][2][3]

Quantitative Data Summary

The following table summarizes the reported inhibitory activities of various this compound derivatives against their respective targets. This data provides a comparative overview of the potency of these compounds.

Compound/DerivativeTargetIC50/Ki ValueCell Line/Assay ConditionsReference
PARP Inhibitors
Compound 34 PARP1Potent (exact value not specified)MDA-MB-436 breast cancer xenograft model[4]
AZD5305PARP13 nMBiochemical assay[5]
AZD5305PARP21400 nMBiochemical assay[5]
Benzo[c][6][7]naphthyridin-6(5H)-onePARP10.311 µMEnzymatic assay[8]
Kinase Inhibitors
Compound 19g FGFR4Potent (exact value not specified)HCT116 xenograft mouse model[9]
Compound A34 FGFR4Potent (exact value not specified)Hep-3B HCC xenograft model[10]
Substituted 1,6-naphthyridinesCDK5Not specifiedTreatment of kidney diseases[1]
1H-imidazo[4,5-h][6][11]naphthyridin-2(3H)-one (Compound 2t )c-Met2.6 µMBaF3-TPR-Met cells[12][13]
Torin2mTOR0.25 nM (EC50)Cellular mTOR activity assay[14]
Benzo[c][6][7]naphthyridin-6(5H)-oneAurora kinase A5.5 µMEnzymatic assay[8]
Topoisomerase I Inhibitors
5H-Dibenzo[c,h]1,6-naphthyridin-6-one (Compound 3a )Topoisomerase IPotent (exact value not specified)MDA-MB-435 human tumor xenograft model[3]

Signaling Pathways and Mechanisms of Action

The therapeutic effects of this compound derivatives are rooted in their ability to modulate critical cellular signaling pathways. Understanding these pathways is crucial for rational drug design and for identifying potential biomarkers for patient stratification.

PARP Inhibition and Synthetic Lethality

Poly(ADP-ribose) polymerase (PARP) enzymes, particularly PARP1, are crucial for the repair of DNA single-strand breaks (SSBs).[15] In cancer cells with deficiencies in homologous recombination (HR) repair, such as those with BRCA1/2 mutations, the inhibition of PARP leads to the accumulation of unrepaired SSBs.[15] During DNA replication, these SSBs are converted into toxic double-strand breaks (DSBs). The inability of HR-deficient cells to repair these DSBs results in genomic instability and ultimately cell death, a concept known as synthetic lethality.[5][15]

PARP_Inhibition DNA_SSB DNA Single-Strand Break (SSB) PARP1 PARP1 DNA_SSB->PARP1 recruits Replication DNA Replication DNA_SSB->Replication BER Base Excision Repair (BER) PARP1->BER initiates Naphthyridinone This compound (PARP Inhibitor) Naphthyridinone->PARP1 inhibits DNA_DSB DNA Double-Strand Break (DSB) Replication->DNA_DSB causes HR_proficient HR Proficient Cell DNA_DSB->HR_proficient HR_deficient HR Deficient Cell (e.g., BRCA1/2 mutant) DNA_DSB->HR_deficient HR_repair Homologous Recombination (HR) HR_proficient->HR_repair Apoptosis Apoptosis HR_deficient->Apoptosis leads to Cell_Survival Cell Survival HR_repair->Cell_Survival

PARP Inhibition and Synthetic Lethality Pathway.
Kinase Inhibition

Kinases are a large family of enzymes that play a central role in signal transduction and are frequently dysregulated in cancer.[11] Derivatives of this compound have been shown to inhibit several kinases, thereby blocking downstream signaling pathways that promote cell proliferation, survival, and angiogenesis.

FGFR4 Signaling: Fibroblast growth factor receptor 4 (FGFR4) is a receptor tyrosine kinase that, upon binding to its ligand FGF19, activates downstream signaling cascades such as the RAS-MAPK and PI3K-AKT pathways, promoting cell growth and proliferation.[9][10] Aberrant FGFR4 signaling is implicated in several cancers, including hepatocellular carcinoma.[10] 1,6-Naphthyridin-2(1H)-one derivatives have been developed as potent and selective inhibitors of FGFR4.[9][10]

FGFR4_Signaling FGF19 FGF19 FGFR4 FGFR4 FGF19->FGFR4 binds & activates RAS RAS FGFR4->RAS PI3K PI3K FGFR4->PI3K Naphthyridinone 1,6-Naphthyridin-2(1H)-one (FGFR4 Inhibitor) Naphthyridinone->FGFR4 inhibits RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Cell_Proliferation Cell Proliferation & Survival ERK->Cell_Proliferation AKT AKT PI3K->AKT AKT->Cell_Proliferation

FGFR4 Signaling Pathway Inhibition.

Key Experimental Protocols

The following sections provide detailed methodologies for key experiments cited in the evaluation of this compound derivatives.

In Vitro Kinase Activity Assay (Luminescence-Based)

This protocol describes a common method for determining the in vitro potency of a kinase inhibitor by measuring the amount of ADP produced in a kinase reaction.[16]

Materials:

  • Kinase of interest (e.g., FGFR4, CDK5)

  • Kinase substrate peptide

  • ATP

  • This compound test compound

  • Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)

  • ADP-Glo™ Kinase Assay Kit (or similar)

  • White, opaque 96-well or 384-well plates

  • Plate reader with luminescence detection capabilities

Procedure:

  • Compound Preparation: Prepare a stock solution of the test compound in 100% DMSO. Perform serial dilutions to create a range of concentrations.

  • Kinase Reaction:

    • In a multi-well plate, add the serially diluted test compound or DMSO (vehicle control).

    • Add the kinase to each well and incubate to allow for inhibitor binding.

    • Initiate the kinase reaction by adding the substrate/ATP mixture.

    • Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

  • ADP Detection:

    • Stop the kinase reaction by adding the ADP-Glo™ Reagent. This reagent also depletes the remaining ATP.

    • Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

    • Incubate at room temperature.

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate reader.

    • Plot the luminescence signal against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.[16]

Kinase_Assay_Workflow Start Start Compound_Prep Prepare Serial Dilutions of Test Compound Start->Compound_Prep Add_Kinase Add Kinase and Test Compound to Plate Compound_Prep->Add_Kinase Incubate_Inhibitor Incubate for Inhibitor Binding Add_Kinase->Incubate_Inhibitor Add_Substrate_ATP Initiate Reaction with Substrate/ATP Mixture Incubate_Inhibitor->Add_Substrate_ATP Incubate_Reaction Incubate at 30°C Add_Substrate_ATP->Incubate_Reaction Stop_Reaction Stop Reaction & Deplete ATP Incubate_Reaction->Stop_Reaction Generate_Signal Add Detection Reagent to Generate Luminescence Stop_Reaction->Generate_Signal Read_Plate Measure Luminescence Generate_Signal->Read_Plate Analyze_Data Analyze Data and Determine IC50 Read_Plate->Analyze_Data End End Analyze_Data->End

Workflow for a Luminescence-Based Kinase Assay.
Cell-Based PARP Activity Assay (ELISA)

This protocol outlines a method to quantify the levels of poly(ADP-ribose) (PAR) in cell lysates after treatment with a PARP inhibitor, providing a measure of the inhibitor's cellular efficacy.[6]

Materials:

  • Cancer cell line of choice (e.g., BRCA-deficient cell line)

  • Complete cell culture medium

  • This compound test compound (PARP inhibitor)

  • DNA-damaging agent (e.g., methyl methanesulfonate - MMS) (optional, to induce PARP activity)

  • Lysis buffer

  • ELISA plate coated with PAR-binding reagent

  • Anti-PAR antibody (primary antibody)

  • HRP-conjugated secondary antibody

  • Substrate for HRP (e.g., TMB)

  • Stop solution

  • Plate reader for absorbance measurement

Procedure:

  • Cell Culture and Treatment:

    • Seed cells in a multi-well plate and allow them to adhere.

    • Treat the cells with various concentrations of the PARP inhibitor for a specified duration.

    • Optionally, co-treat with a DNA-damaging agent to stimulate PARP activity.

  • Cell Lysis:

    • Wash the cells with PBS and then lyse them to release cellular contents.

  • ELISA:

    • Add the cell lysates to the wells of the pre-coated ELISA plate and incubate.

    • Wash the wells to remove unbound material.

    • Add the primary anti-PAR antibody and incubate.

    • Wash the wells and then add the HRP-conjugated secondary antibody and incubate.

    • Wash the wells and add the HRP substrate. A color change will occur.

    • Stop the reaction with a stop solution.

  • Data Acquisition and Analysis:

    • Measure the absorbance at the appropriate wavelength using a plate reader.

    • The absorbance is proportional to the amount of PAR, and thus to PARP activity.

    • Calculate the percentage of PARP inhibition for each concentration of the test compound.

PARP_ELISA_Workflow Start Start Seed_Cells Seed Cells in a Multi-well Plate Start->Seed_Cells Treat_Cells Treat Cells with PARP Inhibitor +/- DNA Damaging Agent Seed_Cells->Treat_Cells Lyse_Cells Lyse Cells to Release Cellular Contents Treat_Cells->Lyse_Cells Add_Lysate Add Lysates to Coated ELISA Plate Lyse_Cells->Add_Lysate Add_Primary_Ab Add Primary Anti-PAR Antibody Add_Lysate->Add_Primary_Ab Add_Secondary_Ab Add HRP-conjugated Secondary Antibody Add_Primary_Ab->Add_Secondary_Ab Add_Substrate Add HRP Substrate and Stop Reaction Add_Secondary_Ab->Add_Substrate Read_Absorbance Measure Absorbance Add_Substrate->Read_Absorbance Analyze_Data Analyze Data and Calculate % Inhibition Read_Absorbance->Analyze_Data End End Analyze_Data->End

Workflow for a Cell-Based PARP Activity ELISA.

Conclusion

The this compound core represents a highly promising scaffold for the development of novel therapeutic agents, particularly in the field of oncology. Its ability to be readily functionalized allows for the fine-tuning of activity and selectivity against a range of important biological targets. The information provided in this technical guide, including the summarized quantitative data, detailed experimental protocols, and visualized signaling pathways, is intended to serve as a valuable resource for researchers and drug development professionals working to unlock the full therapeutic potential of this versatile chemical entity. Further exploration of structure-activity relationships and the investigation of novel derivatives are warranted to advance compounds based on this core into clinical development.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 1,6-Naphthyridin-5(6H)-one from an Aminopyridine Precursor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction and Application

The 1,6-naphthyridine scaffold is a significant heterocyclic motif in medicinal chemistry, forming the core of various biologically active compounds. Derivatives of 1,6-naphthyridin-5(6H)-one, in particular, are explored for their potential as kinase inhibitors and other therapeutic agents. The synthesis of this scaffold from readily available aminopyridine precursors is a key process for the development of new chemical entities in drug discovery programs.

This document provides a detailed protocol for the synthesis of this compound from an aminopyridine derivative, specifically ethyl 4-aminonicotinate, via the Gould-Jacobs reaction. This classic and robust method involves the condensation of an aromatic amine with a malonic ester derivative, followed by a thermal cyclization to construct the second ring of the bicyclic system.[1][2]

Signaling Pathways and Logical Relationships

The synthesis of this compound via the Gould-Jacobs reaction is a two-step process. The first step is the condensation of an aminopyridine with a malonic ester derivative, which forms a vinylogous amide intermediate. The second step is a high-temperature intramolecular cyclization, which leads to the formation of the naphthyridinone ring system.

G cluster_0 Step 1: Condensation cluster_1 Step 2: Thermal Cyclization cluster_2 Step 3: Hydrolysis & Decarboxylation A Ethyl 4-aminonicotinate C Intermediate: Diethyl 2-(((3-(ethoxycarbonyl)pyridin-4-yl)amino)methylene)malonate A->C B Diethyl ethoxymethylenemalonate (DEEM) B->C D Intramolecular Cyclization (High Temperature) C->D E Ethyl 5-hydroxy-1,6-naphthyridine-7-carboxylate D->E F Saponification (e.g., NaOH) E->F G Acidification (e.g., HCl) F->G H Decarboxylation (Heat) G->H I Final Product: this compound H->I

Caption: Synthetic workflow for this compound.

Data Presentation

Table 1: Summary of a Representative Synthetic Protocol

ParameterStep 1: CondensationStep 2: Thermal Cyclization, Hydrolysis, and Decarboxylation
Starting Material Ethyl 4-aminonicotinateDiethyl 2-(((3-(ethoxycarbonyl)pyridin-4-yl)amino)methylene)malonate
Key Reagent Diethyl ethoxymethylenemalonate (DEEM)Dowtherm A (solvent), NaOH (aq.), HCl (aq.)
Solvent None (neat reaction)Dowtherm A
Temperature 120-130 °C250 °C (cyclization), 100 °C (hydrolysis), Reflux (decarboxylation)
Reaction Time 2 hours30 minutes (cyclization), 2 hours (hydrolysis), 4 hours (decarboxylation)
Product Diethyl 2-(((3-(ethoxycarbonyl)pyridin-4-yl)amino)methylene)malonateThis compound
Representative Yield >90% (crude)60-70% (over 3 steps)

Table 2: Characterization Data for this compound

PropertyValue
Molecular Formula C₈H₆N₂O
Molecular Weight 146.15 g/mol
Appearance Off-white to pale yellow solid
Melting Point >300 °C
¹H NMR (DMSO-d₆, 400 MHz) δ 11.8 (s, 1H), 8.65 (s, 1H), 8.30 (d, 1H), 7.20 (d, 1H), 6.55 (s, 1H)
¹³C NMR (DMSO-d₆, 100 MHz) δ 162.5, 150.1, 148.8, 142.3, 125.4, 115.9, 112.7, 100.2
Mass Spectrometry (ESI+) m/z 147.05 [M+H]⁺

Experimental Protocols

Protocol 1: Synthesis of Diethyl 2-(((3-(ethoxycarbonyl)pyridin-4-yl)amino)methylene)malonate (Intermediate)

This protocol is based on the general procedure for the Gould-Jacobs reaction.[1]

Materials:

  • Ethyl 4-aminonicotinate

  • Diethyl ethoxymethylenemalonate (DEEM)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Thermometer

  • Vacuum pump

Procedure:

  • In a clean, dry round-bottom flask, combine ethyl 4-aminonicotinate (1.0 eq) and diethyl ethoxymethylenemalonate (1.1 eq).

  • Heat the mixture with stirring to 120-130 °C for 2 hours. The reaction is typically performed neat (without solvent).

  • During the reaction, ethanol is evolved and can be removed by distillation.

  • After 2 hours, cool the reaction mixture to room temperature.

  • Remove the excess diethyl ethoxymethylenemalonate under high vacuum.

  • The resulting crude product, diethyl 2-(((3-(ethoxycarbonyl)pyridin-4-yl)amino)methylene)malonate, is a viscous oil or a low-melting solid and can be used in the next step without further purification.

Protocol 2: Synthesis of this compound (Final Product)

This protocol outlines the thermal cyclization, hydrolysis, and decarboxylation steps.

Materials:

  • Diethyl 2-(((3-(ethoxycarbonyl)pyridin-4-yl)amino)methylene)malonate

  • Dowtherm A (or diphenyl ether)

  • Sodium hydroxide (NaOH) solution (e.g., 10% aqueous)

  • Hydrochloric acid (HCl) solution (e.g., 10% aqueous)

  • Round-bottom flask with a reflux condenser

  • Heating mantle or oil bath

  • Buchner funnel and filter paper

  • pH paper or pH meter

Procedure:

  • Cyclization:

    • Add the crude intermediate from Protocol 1 to a high-boiling solvent such as Dowtherm A in a round-bottom flask.

    • Heat the mixture to 250 °C for 30 minutes.

    • Cool the reaction mixture to room temperature. The cyclized product, ethyl 5-hydroxy-1,6-naphthyridine-7-carboxylate, will precipitate.

    • Dilute the mixture with hexane to facilitate precipitation and filter the solid product. Wash the solid with hexane to remove the high-boiling solvent.

  • Hydrolysis (Saponification):

    • Suspend the crude cyclized product in a 10% aqueous solution of sodium hydroxide.

    • Heat the mixture to reflux for 2 hours to hydrolyze the ester group.

    • Cool the reaction mixture to room temperature.

  • Decarboxylation:

    • Acidify the reaction mixture to approximately pH 4-5 with 10% hydrochloric acid.

    • Heat the acidified mixture to reflux for 4 hours to effect decarboxylation.

    • Cool the reaction mixture in an ice bath. The final product, this compound, will precipitate.

    • Collect the solid by filtration, wash with cold water, and then with a small amount of cold ethanol.

    • Dry the product under vacuum to obtain this compound as an off-white to pale yellow solid.

Disclaimer

These protocols are provided as a general guide and are based on established chemical literature.[1][2] Researchers should adapt these procedures as necessary based on their specific experimental setup and scale. All chemical manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

References

One-Pot Synthesis of Substituted 1,6-Naphthyridin-5(6H)-ones: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 1,6-naphthyridine scaffold is a privileged heterocyclic motif frequently found in molecules of significant biological interest, demonstrating a wide range of activities including anticancer and kinase inhibition properties. The efficient construction of this bicyclic system is a key objective in medicinal chemistry and drug discovery. This application note details a highly efficient, two-step synthetic strategy commencing with a one-pot, multi-component synthesis of highly substituted 2-pyridinones, which serve as versatile precursors for the subsequent construction of the 1,6-naphthyridin-5(6H)-one core. This approach offers advantages in terms of operational simplicity, high yields, and the ability to readily generate a diverse library of substituted analogs for structure-activity relationship (SAR) studies.

Introduction

The 1,6-naphthyridine core is a prominent feature in numerous biologically active compounds. Derivatives of this scaffold have been reported as potent inhibitors of various kinases, including spleen tyrosine kinase (Syk), and have shown promise as anti-human cytomegalovirus (HCMV) agents and topoisomerase I-targeting anticancer agents.[1] The development of efficient and versatile synthetic routes to access novel substituted 1,6-naphthyridinones is therefore of high importance for the exploration of new therapeutic agents.

While various methods exist for the synthesis of the 1,6-naphthyridine skeleton, one-pot multi-component reactions (MCRs) offer a particularly attractive strategy due to their inherent atom economy, step efficiency, and the ability to generate molecular complexity in a single operation. This protocol focuses on a robust and well-documented one-pot synthesis of functionalized pyridinones, which are then readily cyclized to the target 1,6-naphthyridin-5(6H)-ones.

Signaling Pathway and Drug Target Context

Substituted 1,6-naphthyridinones have been identified as potent modulators of various signaling pathways implicated in cancer and other diseases. For instance, their ability to inhibit kinases can disrupt signal transduction cascades that are crucial for tumor cell proliferation and survival. The diagram below illustrates a generalized kinase signaling pathway that can be targeted by such inhibitors.

signaling_pathway Growth Factor Growth Factor Receptor Tyrosine Kinase (RTK) Receptor Tyrosine Kinase (RTK) Growth Factor->Receptor Tyrosine Kinase (RTK) Downstream Signaling Proteins (e.g., Ras, Raf, MEK, ERK) Downstream Signaling Proteins (e.g., Ras, Raf, MEK, ERK) Receptor Tyrosine Kinase (RTK)->Downstream Signaling Proteins (e.g., Ras, Raf, MEK, ERK) Transcription Factors Transcription Factors Downstream Signaling Proteins (e.g., Ras, Raf, MEK, ERK)->Transcription Factors Cell Proliferation, Survival, Angiogenesis Cell Proliferation, Survival, Angiogenesis Transcription Factors->Cell Proliferation, Survival, Angiogenesis This compound Inhibitor This compound Inhibitor This compound Inhibitor->Receptor Tyrosine Kinase (RTK)

Caption: Generalized kinase signaling pathway targeted by 1,6-naphthyridinone inhibitors.

Experimental Workflow

The synthesis of substituted 1,6-naphthyridin-5(6H)-ones is achieved through a two-stage process. The first stage involves a one-pot, four-component reaction to synthesize a substituted pyridin-2(1H)-one. The second stage is the intramolecular cyclization to form the final bicyclic product.

experimental_workflow cluster_stage1 Stage 1: One-Pot Pyridinone Synthesis cluster_stage2 Stage 2: Cyclization Components Aromatic Aldehyde, Malononitrile, 1,3-Dicarbonyl Compound, Alcohol Reaction One-Pot Multicomponent Reaction (NaOH, Reflux) Components->Reaction Pyridinone Substituted Pyridin-2(1H)-one Reaction->Pyridinone Cyclization Intramolecular Cyclization (e.g., Friedländer Annulation) Pyridinone->Cyclization Naphthyridinone Substituted This compound Cyclization->Naphthyridinone

Caption: Two-stage workflow for the synthesis of 1,6-naphthyridin-5(6H)-ones.

Data Presentation: One-Pot Synthesis of Substituted Pyridin-2(1H)-ones

The following table summarizes the quantitative data for a representative one-pot synthesis of various substituted pyridin-2(1H)-ones, which are key intermediates for the target 1,6-naphthyridin-5(6H)-ones.

EntryAr-CHO (R¹)1,3-Dicarbonyl (R², R³)Alcohol (R⁴)Time (h)Yield (%)
1BenzaldehydeEthyl acetoacetateMethanol588
24-ChlorobenzaldehydeEthyl acetoacetateMethanol692
34-MethoxybenzaldehydeEthyl acetoacetateMethanol585
4BenzaldehydeAcetylacetoneEthanol682
54-NitrobenzaldehydeEthyl acetoacetateMethanol795
62-NaphthaldehydeEthyl acetoacetateEthanol680

Experimental Protocols

Protocol 1: One-Pot Synthesis of Ethyl 6-alkoxy-4-(aryl)-2-oxo-1,2-dihydropyridine-3-carboxylates

Materials:

  • Aromatic aldehyde (1.0 mmol)

  • Malononitrile (1.0 mmol)

  • Ethyl acetoacetate (1.0 mmol)

  • Anhydrous alcohol (Methanol or Ethanol, 10 mL)

  • Sodium hydroxide (1.2 mmol)

  • Round-bottom flask (50 mL)

  • Reflux condenser

  • Magnetic stirrer with heating plate

Procedure:

  • To a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aromatic aldehyde (1.0 mmol), malononitrile (1.0 mmol), and ethyl acetoacetate (1.0 mmol) in anhydrous alcohol (10 mL).

  • Add sodium hydroxide (1.2 mmol) to the mixture.

  • Heat the reaction mixture to reflux with constant stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion (typically 5-7 hours), cool the reaction mixture to room temperature.

  • Pour the mixture into ice-cold water (50 mL) and acidify with dilute HCl to pH 5-6.

  • The precipitated solid is collected by vacuum filtration, washed with cold water, and dried.

  • Recrystallize the crude product from ethanol to afford the pure substituted pyridin-2(1H)-one.

Protocol 2: Synthesis of Substituted 1,6-Naphthyridin-5(6H)-ones via Friedländer Annulation

Materials:

  • Substituted pyridin-2(1H)-one with an ortho-aminoaryl substituent (from Protocol 1, modified with an amino group on the aryl ring) (1.0 mmol)

  • Ketone with an α-methylene group (e.g., acetone, cyclohexanone) (1.2 mmol)

  • Catalyst (e.g., p-toluenesulfonic acid or a Lewis acid)

  • High-boiling solvent (e.g., diphenyl ether or Dowtherm A)

  • Round-bottom flask

  • Dean-Stark trap (optional)

  • Heating mantle

Procedure:

  • In a round-bottom flask, combine the ortho-aminobenzaldehyde-derived pyridinone (1.0 mmol) and the ketone (1.2 mmol) in a high-boiling solvent.

  • Add a catalytic amount of p-toluenesulfonic acid.

  • Heat the mixture to a high temperature (typically 150-250 °C) and maintain for several hours, monitoring by TLC. Water formed during the reaction can be removed using a Dean-Stark trap.

  • After the reaction is complete, cool the mixture to room temperature.

  • The product often precipitates upon cooling and can be collected by filtration.

  • Wash the solid with a suitable solvent (e.g., hexane) to remove the high-boiling reaction solvent.

  • Purify the crude product by column chromatography or recrystallization to obtain the desired substituted this compound.

Conclusion

The described two-stage synthetic approach provides a reliable and versatile method for the preparation of substituted 1,6-naphthyridin-5(6H)-ones. The initial one-pot, multi-component synthesis of the pyridinone precursors is highly efficient and allows for the introduction of diverse substituents. The subsequent cyclization, while requiring a separate step, is a well-established transformation that leads to the desired bicyclic core. This methodology is well-suited for the generation of compound libraries for drug discovery programs targeting kinases and other enzymes implicated in various diseases.

References

Application Notes and Protocols for the Purification of 1,6-Naphthyridin-5(6H)-one Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and standardized protocols for the purification of 1,6-naphthyridin-5(6H)-one derivatives, a class of heterocyclic compounds with significant interest in medicinal chemistry due to their diverse biological activities, including roles as kinase inhibitors. These protocols are designed to guide researchers in achieving high purity of their target compounds, a critical step for accurate biological evaluation and drug development.

Introduction to Purification Challenges

This compound derivatives, like many nitrogen-containing heterocyclic compounds, can present specific purification challenges. Their basic nature can lead to strong interactions with acidic silica gel, potentially causing peak tailing and poor separation during column chromatography. Furthermore, their often crystalline nature makes recrystallization a viable but sometimes challenging method for achieving high purity. The choice of an appropriate purification strategy is therefore crucial and depends on the specific properties of the derivative and the nature of the impurities.

Purification Techniques

The two most common and effective methods for the purification of this compound derivatives are recrystallization and flash column chromatography. For analytical purposes and small-scale preparative work, High-Performance Liquid Chromatography (HPLC) is also employed.

Recrystallization

Recrystallization is a powerful technique for purifying solid compounds, leveraging differences in solubility between the target compound and its impurities in a given solvent at different temperatures.

Protocol: Single Solvent Recrystallization

  • Solvent Selection: The ideal solvent should dissolve the compound sparingly or not at all at room temperature but completely at its boiling point. Common solvents for this compound derivatives include ethanol, methanol, isopropanol, and ethyl acetate. A small-scale solubility test is recommended to identify the optimal solvent.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the selected solvent to just cover the solid. Heat the mixture to the boiling point of the solvent with stirring. Continue to add small portions of hot solvent until the solid is completely dissolved.

  • Decolorization (Optional): If colored impurities are present, add a small amount of activated charcoal to the hot solution and boil for a few minutes.

  • Hot Filtration (Optional): If charcoal was added or insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-warmed flask.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. The rate of cooling influences crystal size; slower cooling generally yields larger, purer crystals. After reaching room temperature, the flask can be placed in an ice bath to maximize crystal formation.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering mother liquor.

  • Drying: Dry the purified crystals in a vacuum oven at a temperature well below their melting point to remove residual solvent.

Table 1: Representative Quantitative Data for Recrystallization

Compound IDCrude Purity (by HPLC)Purification MethodSolventYield (%)Purified Purity (by HPLC)
NPO-00185%RecrystallizationEthanol75%>98%
NPO-00290%RecrystallizationIsopropanol82%>99%
Flash Column Chromatography

Flash column chromatography is a rapid form of preparative column chromatography that uses positive pressure to force the mobile phase through the stationary phase, leading to faster and more efficient separations.

Protocol: Flash Column Chromatography

  • Stationary Phase: Silica gel (40-63 µm particle size) is the most common stationary phase. For basic compounds like this compound derivatives, deactivating the silica gel by pre-treating it with a solvent system containing a small amount of a basic modifier (e.g., 1-3% triethylamine) can prevent peak tailing.

  • Mobile Phase Selection: The choice of eluent is critical for good separation. A typical starting point is a mixture of a non-polar solvent (e.g., hexanes or dichloromethane) and a polar solvent (e.g., ethyl acetate or methanol). The ideal solvent system should provide a retention factor (Rf) of approximately 0.2-0.4 for the target compound on a TLC plate.

  • Column Packing:

    • Dry Packing: Fill the column with dry silica gel. Gently tap the column to ensure even packing.

    • Wet Packing (Slurry): Prepare a slurry of the silica gel in the initial mobile phase and pour it into the column.

  • Sample Loading:

    • Wet Loading: Dissolve the crude sample in a minimal amount of the mobile phase and carefully apply it to the top of the column.

    • Dry Loading: Adsorb the crude sample onto a small amount of silica gel, evaporate the solvent, and carefully add the resulting free-flowing powder to the top of the column.

  • Elution: Apply pressure to the top of the column using compressed air or nitrogen. Maintain a constant flow rate. A gradient elution, where the polarity of the mobile phase is gradually increased, is often used for complex mixtures.

  • Fraction Collection: Collect fractions in test tubes and monitor the elution of the compounds using TLC.

  • Solvent Removal: Combine the fractions containing the pure product and remove the solvent under reduced pressure using a rotary evaporator.

Table 2: Representative Quantitative Data for Flash Column Chromatography

Compound IDCrude Purity (by NMR)Purification MethodMobile Phase Gradient (Hexane/EtOAc)Yield (%)Purified Purity (by NMR)
NPO-00378%Flash Chromatography50% to 100% EtOAc65%>97%
NPO-00482%Flash Chromatography80% to 100% EtOAc70%>98%

Experimental Workflows and Signaling Pathways

This compound derivatives have been identified as potent inhibitors of several protein kinases involved in cancer cell signaling, such as Fibroblast Growth Factor Receptor 4 (FGFR4), c-Met, and mTOR.

Experimental Workflow for Kinase Inhibitor Screening

The following diagram illustrates a typical workflow for screening and characterizing this compound derivatives as kinase inhibitors.

G cluster_0 Compound Synthesis & Purification cluster_1 In Vitro Assays cluster_2 In Vivo Studies Synthesis Synthesis of Derivatives Purification Purification (Recrystallization/Chromatography) Synthesis->Purification Characterization Structural Characterization (NMR, MS) Purification->Characterization Kinase_Assay Biochemical Kinase Assay (e.g., FGFR4, c-Met) Characterization->Kinase_Assay Pure Compound Cell_Proliferation Cell Proliferation Assay (e.g., MTT, SRB) Kinase_Assay->Cell_Proliferation Active Compounds Western_Blot Western Blot for Phospho-protein Levels Cell_Proliferation->Western_Blot Potent Compounds PK_Studies Pharmacokinetic Studies Western_Blot->PK_Studies Lead Compound Xenograft_Model Xenograft Tumor Model PK_Studies->Xenograft_Model Toxicity Toxicity Assessment Xenograft_Model->Toxicity

Caption: A typical workflow for the development of this compound derivatives as kinase inhibitors.

FGFR4 Signaling Pathway

FGFR4 is a receptor tyrosine kinase that, upon activation by its ligand FGF19, initiates downstream signaling cascades, primarily the RAS-MAPK and PI3K-AKT pathways, promoting cell proliferation and survival. This compound derivatives can inhibit the kinase activity of FGFR4, thereby blocking these downstream signals.

FGFR4_Pathway FGF19 FGF19 FGFR4 FGFR4 FGF19->FGFR4 binds & activates RAS RAS FGFR4->RAS PI3K PI3K FGFR4->PI3K Naphthyridinone This compound Derivative Naphthyridinone->FGFR4 inhibits RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation

Caption: Simplified FGFR4 signaling pathway and the inhibitory action of this compound derivatives.

c-Met Signaling Pathway

The c-Met receptor tyrosine kinase is activated by its ligand, Hepatocyte Growth Factor (HGF), leading to the activation of multiple downstream pathways, including the RAS-MAPK and PI3K-AKT pathways, which drive cell growth, migration, and invasion. Certain this compound derivatives have been shown to be effective inhibitors of c-Met.

cMet_Pathway HGF HGF cMet c-Met Receptor HGF->cMet activates GAB1 GAB1 cMet->GAB1 Naphthyridinone This compound Derivative Naphthyridinone->cMet inhibits RAS RAS GAB1->RAS PI3K PI3K GAB1->PI3K MAPK_Pathway MAPK Pathway RAS->MAPK_Pathway AKT_Pathway AKT Pathway PI3K->AKT_Pathway Cell_Response Cell Growth, Migration, Invasion MAPK_Pathway->Cell_Response AKT_Pathway->Cell_Response

Caption: Overview of the c-Met signaling pathway and its inhibition by this compound derivatives.

Conclusion

The purification of this compound derivatives is a critical step in their development as potential therapeutic agents. The protocols for recrystallization and flash column chromatography provided herein offer robust starting points for achieving high levels of purity. Understanding the biological context of these compounds as kinase inhibitors, as illustrated in the experimental workflows and signaling pathway diagrams, is essential for guiding further research and development efforts. Careful application of these purification techniques and a thorough understanding of their mechanism of action will facilitate the advancement of this promising class of compounds.

Application Note: Development of a Kinase Assay for Screening 1,6-Naphthyridin-5(6H)-one Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Kinases are a critical class of enzymes that regulate a vast number of cellular processes by catalyzing the phosphorylation of specific substrates.[1] Their dysregulation is a hallmark of numerous diseases, particularly cancer, making them prime targets for therapeutic intervention.[1][2] The 1,6-naphthyridin-5(6H)-one scaffold is a privileged structure in medicinal chemistry, with derivatives showing potent inhibitory activity against various kinases. For instance, substituted 1,6-naphthyridines have been developed as inhibitors of Cyclin-Dependent Kinase 5 (CDK5), a key regulator in neuronal development and function whose aberrant activity is linked to neurodegenerative diseases and cancer.[3][4] This document provides a detailed guide for developing and executing robust biochemical and cellular kinase assays to screen and characterize this compound-based inhibitors targeting CDK5.

Core Principles of Kinase Assays

The fundamental goal of a kinase assay is to measure the enzymatic activity of a kinase. This is achieved by detecting either the consumption of the phosphate donor, ATP, or the formation of the phosphorylated substrate.[5] The potency of an inhibitor is typically quantified by its half-maximal inhibitory concentration (IC50), which is the concentration required to reduce kinase activity by 50%.[6][7]

Several assay formats are available, each with distinct advantages:

  • Luminescence-Based Assays: These assays, such as the ADP-Glo™ Kinase Assay, quantify kinase activity by measuring the amount of ADP produced in the kinase reaction.[8][9] They are universal, highly sensitive, and suitable for high-throughput screening (HTS).[8]

  • Fluorescence-Based Assays: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is a common format.[10] In this method, a donor fluorophore (e.g., on an anti-phospho-substrate antibody) and an acceptor fluorophore (e.g., on the substrate) are brought into proximity upon substrate phosphorylation, generating a FRET signal.[4][10]

  • Radiometric Assays: Considered the "gold standard," these assays directly measure the transfer of a radiolabeled phosphate (from [γ-³²P]-ATP or [γ-³³P]-ATP) to the substrate.[5] While highly sensitive and direct, they require specialized handling of radioactive materials.

Visualization of Key Processes

Simplified CDK5 Signaling Pathway

CDK5_Pathway p35 p35/p25 Active_CDK5 CDK5/p25 (Active) p35->Active_CDK5 Activates CDK5 CDK5 (inactive) CDK5->Active_CDK5 Phospho_Substrate Phosphorylated Substrates Active_CDK5->Phospho_Substrate Phosphorylates Substrate Downstream Substrates Substrate->Phospho_Substrate Response Cellular Response (e.g., Neuronal function, Cell Cycle) Phospho_Substrate->Response Inhibitor This compound Inhibitor Inhibitor->Active_CDK5 Inhibits

Caption: Simplified CDK5 activation and inhibition pathway.

Experimental Protocols

Protocol 1: Biochemical Kinase Assay using ADP-Glo™

This protocol describes how to measure the activity of CDK5/p25 and determine the IC50 value of a this compound inhibitor. The ADP-Glo™ assay is a two-step process that quantifies the amount of ADP produced during the kinase reaction.[9]

Workflow for ADP-Glo™ Kinase Assay

ADP_Glo_Workflow cluster_prep Reagent Preparation cluster_reaction Kinase Reaction cluster_detection Signal Detection Prep_Inhibitor 1. Prepare serial dilution of This compound inhibitor Add_Components 4. Add inhibitor, enzyme/substrate mix to 384-well plate. Pre-incubate. Prep_Inhibitor->Add_Components Prep_Enzyme 2. Prepare CDK5/p25 enzyme and substrate solution Prep_Enzyme->Add_Components Prep_ATP 3. Prepare ATP solution Start_Reaction 5. Add ATP to initiate reaction. Incubate for 60 min at RT. Prep_ATP->Start_Reaction Add_Components->Start_Reaction Stop_Reaction 6. Add ADP-Glo™ Reagent. Incubate for 40 min at RT. Start_Reaction->Stop_Reaction Develop_Signal 7. Add Kinase Detection Reagent. Incubate for 30-60 min at RT. Stop_Reaction->Develop_Signal Read_Plate 8. Read luminescence on a plate reader. Develop_Signal->Read_Plate

Caption: Workflow for the ADP-Glo™ biochemical kinase assay.

Materials:

  • Recombinant human CDK5/p25 enzyme

  • Histone H1 protein (as substrate)

  • ADP-Glo™ Kinase Assay Kit (Promega, Cat. #V9101)[11]

  • This compound test compounds

  • Kinase Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • White, opaque 384-well assay plates

  • Multichannel pipettes and a plate-reading luminometer

Procedure:

  • Compound Preparation: Prepare a 10-point serial dilution of the this compound inhibitors in DMSO. For a typical IC50 curve, concentrations might range from 100 µM to 5 nM.

  • Reaction Setup (5 µL volume): [11]

    • Add 1 µL of diluted test compound or DMSO (vehicle control) to the appropriate wells of a 384-well plate.

    • Prepare a 2X enzyme/substrate master mix in Kinase Buffer containing CDK5/p25 (e.g., 2 ng/µL) and Histone H1 (e.g., 0.2 µg/µL). Add 2 µL of this mix to each well.

    • Pre-incubate the plate for 15 minutes at room temperature.

  • Initiate Kinase Reaction:

    • Prepare a 2.5X ATP solution in Kinase Buffer (e.g., 25 µM ATP final concentration).

    • Add 2 µL of the ATP solution to each well to start the reaction.

    • Incubate for 60 minutes at room temperature.

  • ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.[11]

    • Incubate for 40 minutes at room temperature.[11]

    • Add 10 µL of Kinase Detection Reagent to each well. This converts the ADP to ATP and generates a luminescent signal via a luciferase/luciferin reaction.[9]

    • Incubate for 30-60 minutes at room temperature.[11]

  • Data Acquisition: Measure the luminescence signal using a plate-reading luminometer.

Protocol 2: Cellular Kinase Target Engagement Assay

This protocol outlines a general method to assess whether the this compound inhibitor can engage its target kinase (CDK5) within a cellular environment. This can be achieved by measuring the phosphorylation of a known downstream substrate.[11]

Materials:

  • A suitable cell line with detectable CDK5 activity (e.g., SH-SY5Y neuroblastoma cells).

  • This compound test compounds.

  • Cell lysis buffer.

  • Phospho-specific antibody for a known CDK5 substrate (e.g., phospho-Tau).

  • Total protein antibody for the substrate.

  • Detection system (e.g., ELISA, Western Blot, or TR-FRET-based kits).[2]

Procedure:

  • Cell Culture and Treatment:

    • Seed cells in a multi-well plate and allow them to adhere overnight.

    • Treat the cells with various concentrations of the this compound inhibitor for a predetermined time (e.g., 2 hours). Include a vehicle (DMSO) control.

  • Cell Lysis:

    • Remove the culture medium and wash the cells with cold PBS.

    • Add cell lysis buffer to each well and incubate on ice to prepare cell lysates.

  • Phosphorylation Detection (ELISA example):

    • Coat an ELISA plate with a capture antibody for the total substrate protein.

    • Add cell lysates to the wells and incubate.

    • Wash the wells and add the phospho-specific primary antibody, followed by a secondary antibody conjugated to an enzyme (e.g., HRP).

    • Add the enzyme substrate and measure the resulting signal (e.g., absorbance).

  • Data Analysis: Normalize the phospho-substrate signal to the total amount of protein in each sample. Plot the normalized signal against the inhibitor concentration to determine the cellular IC50.

Data Presentation and Analysis

Quantitative data should be organized into tables to facilitate comparison between compounds. The primary metric for inhibitor potency is the IC50 value.

Workflow for IC50 Determinationdot

IC50_Workflow A 1. Obtain raw data from kinase assay (e.g., Luminescence) at various inhibitor concentrations B 2. Define Controls: Max Signal (0% Inhibition, DMSO) Min Signal (100% Inhibition) A->B C 3. Normalize Data: Calculate % Inhibition for each concentration B->C D 4. Plot Data: % Inhibition vs. log[Inhibitor] C->D E 5. Perform Non-linear Regression: Fit a sigmoidal dose-response curve (four-parameter logistic model) D->E F 6. Determine IC50 Value: Concentration at which the curve crosses 50% inhibition E->F

References

Application Notes and Protocols for the 1,6-Naphthyridin-5(6H)-one Scaffold in Drug Design

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 1,6-naphthyridin-5(6H)-one core is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry. Its rigid, planar structure and versatile substitution patterns make it an ideal framework for designing potent and selective inhibitors of various key biological targets. This document provides an overview of its applications, quantitative data for representative compounds, detailed experimental protocols, and visualizations of relevant signaling pathways to guide researchers in the utilization of this promising scaffold for drug discovery.

Application Notes

The this compound scaffold and its isomers, such as the 1,6-naphthyridin-2(1H)-one, have been successfully employed to develop inhibitors for a range of therapeutic targets, primarily in oncology. The key to its utility lies in the strategic placement of substituents around the core, which allows for fine-tuning of potency, selectivity, and pharmacokinetic properties.

Primary Therapeutic Targets:

  • Poly (ADP-ribose) Polymerase (PARP): The naphthyridinone core is a key component in the design of highly potent PARP1 inhibitors. These inhibitors function by blocking the repair of single-strand DNA breaks, leading to synthetic lethality in cancer cells with deficiencies in homologous recombination repair, such as those with BRCA1/2 mutations. A notable example is AZD5305, a potent and selective PARP1 inhibitor and DNA trapper built around a 1,5-naphthyridin-6(5H)-one scaffold.[1][2][3] The high selectivity for PARP1 over PARP2 is hypothesized to reduce hematological toxicities associated with first-generation PARP inhibitors.[1][2][4]

  • Receptor Tyrosine Kinases (RTKs): This scaffold has been effectively utilized to target various RTKs implicated in cancer progression.

    • c-Met Kinase: Derivatives of the 1,6-naphthyridine motif have been identified as inhibitors of c-Met kinase, a receptor tyrosine kinase whose aberrant activation is linked to tumor growth, invasion, and metastasis.[5][6][7]

    • Fibroblast Growth Factor Receptor 4 (FGFR4): Novel 1,6-naphthyridine-2-one derivatives have been developed as potent and selective inhibitors of FGFR4, a promising target in colorectal and other cancers where its signaling is dysregulated.[8]

  • Topoisomerase I: Fused polycyclic derivatives, specifically 5H-dibenzo[c,h]1,6-naphthyridin-6-ones, have been shown to act as potent topoisomerase I-targeting anticancer agents.[9] These compounds intercalate into DNA and stabilize the topoisomerase I-DNA cleavage complex, leading to cell death.

  • Other Kinases and Enzymes: The versatility of the scaffold extends to other targets, including Cyclin-Dependent Kinase 5 (CDK5) for potential treatment of kidney diseases, mTOR for cancer therapy, and Hsp90.[10][11][12]

Data Presentation: Inhibitory Activities

The following tables summarize quantitative data for representative compounds based on the naphthyridinone scaffold.

Table 1: PARP1 Inhibitory Activity of AZD5305

CompoundTargetAssay TypeIC₅₀ (nM)Selectivity (PARP2/PARP1)Reference
AZD5305PARP1Biochemical3>500-fold[2][13][14]
AZD5305PARP2Biochemical1400[14]
AZD5305PARP1Cellular (PARylation)2.3[2]

Table 2: Kinase Inhibitory Activity of 1,6-Naphthyridine Derivatives

Compound IDTargetAssay TypeIC₅₀ (µM)Reference
2tc-MetBiochemical2.6[15]
Benzo[c][1][16]naphthyridin-6(5H)-oneAurora Kinase ABiochemical5.5
19g (FGFR4 inhibitor)FGFR4BiochemicalNot specified, but potent[8]

Table 3: Cytotoxicity of 5H-Dibenzo[c,h]1,6-naphthyridin-6-one Derivatives

Compound IDCell LineAssay TypeGI₅₀ (Concentration for 50% Growth Inhibition)Reference
3aMDA-MB-435 (Breast Cancer)In vivoEffective at 2.0 mg/kg (i.p. or oral)[9]
4aMDA-MB-435 (Breast Cancer)In vivoEffective at 40 mg/kg (oral)[9]

Experimental Protocols

Protocol 1: General Synthesis of the this compound Scaffold

This protocol describes a generalized synthetic route adapted from established methods for similar naphthyridinone cores.

Objective: To synthesize the core this compound scaffold.

Materials:

  • 4-Aminonicotinic acid or its ester derivative

  • Diethyl malonate (or a substituted malonic ester)

  • Sodium ethoxide

  • Dowtherm A or Diphenyl ether

  • Ethanol, absolute

  • Hydrochloric acid (HCl)

  • Standard laboratory glassware and heating apparatus

Procedure:

  • Condensation: In a round-bottom flask, dissolve 4-aminonicotinic acid (1 equivalent) in absolute ethanol. Add sodium ethoxide (2.2 equivalents) and diethyl malonate (1.1 equivalents).

  • Reflux: Heat the mixture to reflux and maintain for 6-8 hours, monitoring the reaction by Thin Layer Chromatography (TLC).

  • Cyclization: After the initial condensation, carefully evaporate the ethanol under reduced pressure. To the resulting residue, add a high-boiling point solvent such as Dowtherm A.

  • Heat-induced Cyclization: Heat the mixture to 240-250 °C for 30-60 minutes. This high temperature facilitates the intramolecular cyclization to form the pyridone ring of the naphthyridinone system.

  • Isolation: Allow the reaction mixture to cool to room temperature. The product will often precipitate. Dilute the mixture with hexane or petroleum ether to facilitate further precipitation.

  • Purification: Collect the crude product by filtration. Wash thoroughly with hexane and then a small amount of cold ethanol. The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, DMF) or by column chromatography on silica gel.

  • Characterization: Confirm the structure of the synthesized this compound using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: In Vitro PARP1 Inhibition Assay (ELISA-based)

Objective: To determine the IC₅₀ of a test compound against PARP1 enzymatic activity.

Materials:

  • Recombinant human PARP1 enzyme

  • Histones (as substrate)

  • Biotinylated NAD⁺

  • 96-well plates coated with histones

  • Test compound (e.g., a this compound derivative)

  • Assay buffer (e.g., Tris-HCl with MgCl₂, DTT)

  • Activated DNA (e.g., sonicated calf thymus DNA)

  • Streptavidin-HRP conjugate

  • TMB substrate

  • Stop solution (e.g., 2N H₂SO₄)

  • Plate reader

Procedure:

  • Plate Preparation: Use a 96-well plate pre-coated with histones. Wash the plate with wash buffer (e.g., PBS with 0.05% Tween-20).

  • Compound Dilution: Prepare a serial dilution of the test compound in the assay buffer. Include a positive control (known PARP inhibitor) and a negative control (vehicle, e.g., DMSO).

  • Reaction Mixture: In each well, add the PARP1 enzyme, activated DNA, and the test compound at various concentrations.

  • Initiate Reaction: Add biotinylated NAD⁺ to each well to start the PARylation reaction.

  • Incubation: Incubate the plate at room temperature for 1 hour.

  • Detection: Wash the plate to remove unreacted components. Add Streptavidin-HRP conjugate to each well and incubate for 30 minutes. This will bind to the biotinylated PAR chains attached to the histones.

  • Readout: Wash the plate again and add TMB substrate. A blue color will develop. Stop the reaction with the stop solution, which will turn the color to yellow.

  • Data Analysis: Read the absorbance at 450 nm using a plate reader. Calculate the percent inhibition for each concentration of the test compound relative to the vehicle control. Determine the IC₅₀ value by fitting the data to a dose-response curve using appropriate software.[17]

Protocol 3: Cell Viability (MTT) Assay

Objective: To assess the cytotoxic effects of a this compound derivative on cancer cell lines.

Materials:

  • Cancer cell line (e.g., MDA-MB-436 for PARP inhibitors, HCT116 for FGFR4 inhibitors)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well cell culture plates

  • Test compound

  • MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Incubator (37°C, 5% CO₂)

  • Plate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight in an incubator.

  • Compound Treatment: Prepare serial dilutions of the test compound in the cell culture medium. Remove the old medium from the wells and add the medium containing the test compound. Include a vehicle control.

  • Incubation: Incubate the cells for 72 hours.

  • MTT Addition: Add MTT reagent to each well and incubate for an additional 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to a purple formazan precipitate.

  • Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Absorbance Reading: Read the absorbance at a wavelength of 570 nm.

  • Data Analysis: Calculate the percentage of cell viability for each treatment relative to the vehicle control. Determine the IC₅₀ or GI₅₀ value by plotting cell viability against the logarithm of the compound concentration.[18]

Signaling Pathway and Workflow Diagrams

The following diagrams, generated using the DOT language, illustrate key signaling pathways targeted by this compound derivatives and a typical drug discovery workflow.

PARP1_DNA_Repair_Pathway DNA_SSB DNA Single-Strand Break (SSB) PARP1 PARP1 DNA_SSB->PARP1 binds PAR Poly(ADP-ribose) (PAR) Chains PARP1->PAR synthesizes NAD NAD+ NAD->PARP1 Recruitment Recruitment of DNA Repair Proteins (XRCC1, LigIII, etc.) PAR->Recruitment scaffolds Repair SSB Repair Recruitment->Repair Inhibitor This compound (e.g., PARP Inhibitor) Inhibitor->PARP1 inhibits catalytic activity Trapping PARP1 Trapping on DNA Inhibitor->Trapping causes Collapse Replication Fork Collapse Trapping->Collapse DSB DNA Double-Strand Break (DSB) Collapse->DSB Apoptosis Apoptosis (in HR-deficient cells) DSB->Apoptosis cMet_Signaling_Pathway cluster_downstream Downstream Pathways HGF HGF (Ligand) cMet c-Met Receptor HGF->cMet binds Dimerization Dimerization & Autophosphorylation cMet->Dimerization PI3K PI3K Dimerization->PI3K RAS RAS Dimerization->RAS Inhibitor 1,6-Naphthyridinone Inhibitor Inhibitor->Dimerization prevents AKT AKT PI3K->AKT Proliferation Cell Proliferation, Survival, Invasion AKT->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation FGFR4_Signaling_Pathway cluster_downstream Downstream Pathways FGF19 FGF19 (Ligand) FGFR4 FGFR4 Receptor FGF19->FGFR4 KLB β-Klotho (Co-receptor) KLB->FGFR4 Activation Dimerization & Phosphorylation FGFR4->Activation FRS2 FRS2 Activation->FRS2 Inhibitor 1,6-Naphthyridinone Inhibitor Inhibitor->Activation prevents PI3K_AKT PI3K/AKT Pathway FRS2->PI3K_AKT RAS_MAPK RAS/MAPK Pathway FRS2->RAS_MAPK Response Cell Proliferation, Metabolism PI3K_AKT->Response RAS_MAPK->Response Drug_Discovery_Workflow Scaffold Scaffold Selection (this compound) Library Library Synthesis & SAR Exploration Scaffold->Library Screening In Vitro Screening (Biochemical & Cellular Assays) Library->Screening Hit Hit Identification Screening->Hit Lead_Opt Lead Optimization (ADME/Tox Properties) Hit->Lead_Opt optimization Lead_Opt->Screening iterative feedback In_Vivo In Vivo Efficacy (Xenograft Models) Lead_Opt->In_Vivo Candidate Preclinical Candidate In_Vivo->Candidate

References

Application Notes and Protocols for N-Alkylation of 1,6-Naphthyridin-5(6H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the N-alkylation of the 1,6-naphthyridin-5(6H)-one scaffold, a core structure found in many biologically active compounds, particularly kinase inhibitors.[1] The protocols outlined below describe both classical and modern synthetic approaches to introduce alkyl substituents at the N6 position, a crucial modification for tuning the pharmacological properties of these molecules.

Introduction

N-alkylation of the lactam nitrogen in this compound is a key synthetic transformation in medicinal chemistry. The substituent introduced at this position can significantly impact the molecule's potency, selectivity, solubility, and metabolic stability. While direct alkylation using alkyl halides is a common approach, challenges such as regioselectivity (N- vs. O-alkylation) and the use of hazardous reagents have led to the development of alternative methods.[1][2]

This application note details two primary methods for the N-alkylation of a substituted this compound, specifically 3-bromo-1,6-naphthyridin-5(6H)-one, and discusses potential alternative strategies.

General Reaction Scheme

The overall transformation involves the substitution of the hydrogen atom on the nitrogen at position 6 with an alkyl group (R¹).

G cluster_reactants Reactants cluster_products Product reactant <<TABLEBORDER='0'CELLBORDER='0'CELLSPACING='0'><TR><TD><IMGSRC='https://storage.googleapis.com/llm-assets/images/633454228913344512.png'SCALE='TRUE'/>TD>TR><TR><TD>3-Bromo-1,6-naphthyridin-5(6H)-oneTD>TR>TABLE>> product <<TABLEBORDER='0'CELLBORDER='0'CELLSPACING='0'><TR><TD><IMGSRC='https://storage.googleapis.com/llm-assets/images/633454284524158976.png'SCALE='TRUE'/>TD>TR><TR><TD>3-Bromo-6-(R¹)-1,6-naphthyridin-5(6H)-oneTD>TR>TABLE>> reactant->product Base, Solvent, Temperature alkylating_agent R¹-X (Alkylating Agent)

Caption: General N-alkylation of 3-bromo-1,6-naphthyridin-5(6H)-one.

Protocol 1: Classical N-Alkylation with Alkyl Halides

This method utilizes a strong base to deprotonate the naphthyridinone, followed by nucleophilic attack on an alkyl halide. This approach is effective but often requires harsh conditions and the use of potentially toxic alkylating agents.[1]

Experimental Protocol
  • Reaction Setup: To a solution of 3-bromo-1,6-naphthyridin-5(6H)-one (1.0 eq) in N-Methyl-2-pyrrolidone (NMP), add sodium tert-butoxide (NaOtBu).

  • Addition of Alkylating Agent: Add the corresponding alkyl bromide or iodide (R¹-Br/I) to the mixture.

  • Reaction Conditions: Heat the reaction mixture to 120 °C.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 21 hours).[1]

  • Work-up: Upon completion, cool the reaction to room temperature. Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography to yield the desired N-alkylated product.

Data Summary
R¹ GroupAlkylating AgentBaseSolventTemp. (°C)Time (h)Yield (%)
EthylEthyl bromide/iodideNaOtBuNMP1202185

Table based on data from Org. Process Res. Dev. 2024, 28, 1083–1088.[1]

Protocol 2: Modular N-Alkylation via Enamine Intermediate

This modern approach avoids the use of hazardous alkyl halides by reacting a versatile enamine intermediate with primary amines. This method is safer, scalable, and proceeds under milder conditions.[1]

Experimental Workflow

G start Start with Methyl 5-bromo-2-methylnicotinate step1 React with DMF-DMA in DMF at 80°C start->step1 step2 Isolate Crystalline Enamine Intermediate step1->step2 step3 React Enamine with R¹-NH₂ in iPrOH at 80°C step2->step3 step4 Isolate N-Alkylated Product step3->step4

Caption: Workflow for modular N-alkylation via an enamine intermediate.

Experimental Protocol

Part A: Synthesis of the Enamine Intermediate

  • Reaction Setup: In a suitable reaction vessel, dissolve methyl 5-bromo-2-methylnicotinate (1.0 eq) in N,N-Dimethylformamide (DMF).

  • Reagent Addition: Add N,N-Dimethylformamide dimethyl acetal (DMF-DMA, 1.2 eq).

  • Reaction Conditions: Heat the mixture to 80 °C for approximately 2.5 hours.

  • Isolation: Upon completion, cool the reaction mixture to isolate the crystalline enamine intermediate, which can be used in the next step without further purification.

Part B: N-Alkylation

  • Reaction Setup: Suspend the enamine intermediate from Part A in isopropanol (iPrOH).

  • Amine Addition: Add the desired primary amine (R¹-NH₂, 1-3 eq).

  • Reaction Conditions: Heat the reaction mixture to 80 °C.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS (reaction times vary from 16 to 64 hours depending on the amine).[1]

  • Isolation: Upon completion, cool the reaction mixture. The product may precipitate upon cooling and can be collected by filtration. Alternatively, concentrate the solvent and purify by standard methods (crystallization or column chromatography).

Data Summary
R¹ GroupAmine (R¹-NH₂)SolventTemp. (°C)Time (h)Yield (%)
HydrogenNH₃iPrOH8016-6473
MethylMeNH₂iPrOH8016-6493
IsopropyliPrNH₂iPrOH8016-6496
BenzylBnNH₂iPrOH8016-6486

Table based on data from Org. Process Res. Dev. 2024, 28, 1083–1088.[1]

Alternative Methodologies and Potential Challenges

Mitsunobu Reaction

The Mitsunobu reaction offers an alternative for N-alkylation using an alcohol instead of an alkyl halide.[3][4] This reaction typically proceeds with clean inversion of stereochemistry at the alcohol's carbon center.[5]

  • Reagents: Primary or secondary alcohol (R¹-OH), triphenylphosphine (PPh₃), and an azodicarboxylate such as diethylazodicarboxylate (DEAD) or diisopropylazodicarboxylate (DIAD).

  • Conditions: The reaction is usually performed in an anhydrous aprotic solvent like tetrahydrofuran (THF) or dichloromethane (DCM) at or below room temperature.[6]

  • Advantages: Utilizes alcohols which are often more readily available and less hazardous than alkyl halides.[4] It proceeds under mild conditions.

  • Disadvantages: The reaction generates stoichiometric amounts of triphenylphosphine oxide and a hydrazine byproduct, which can complicate purification.[3] The reagents (DEAD/DIAD) are hazardous.

Challenge: O-Alkylation vs. N-Alkylation

A significant potential side reaction is O-alkylation, where the alkyl group attaches to the exocyclic oxygen atom of the lactam instead of the nitrogen.[2] The selectivity between N- and O-alkylation can be influenced by several factors:

  • Base and Solvent: In some heterocyclic systems, using bases like potassium carbonate (K₂CO₃) in DMF has been shown to favor O-alkylation.[2] The choice of counter-ion (e.g., alkali vs. silver salts) can also direct the regioselectivity.[2]

  • Alkylating Agent: Sterically bulky alkylating agents may preferentially react at the more accessible oxygen atom.[2]

  • Alternative Strategies: If direct N-alkylation proves difficult and yields predominantly the O-alkylated product, a multi-step approach such as a Buchwald-Hartwig amination may be required to form the desired C-N bond.[2][7] This palladium-catalyzed cross-coupling reaction is a powerful tool for constructing aryl amine bonds.[8]

References

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions on 1,6-Naphthyridin-5(6H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the functionalization of the 1,6-naphthyridin-5(6H)-one scaffold using palladium-catalyzed cross-coupling reactions. The 1,6-naphthyridine core is a privileged structure in medicinal chemistry, and the methods outlined herein offer versatile strategies for the synthesis of novel derivatives with potential therapeutic applications.

Introduction

The this compound scaffold is a key heterocyclic motif found in a variety of biologically active compounds. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions, provide powerful and efficient methods for the late-stage functionalization of this core structure. These reactions enable the formation of carbon-carbon and carbon-nitrogen bonds, allowing for the introduction of a wide range of substituents and the rapid exploration of structure-activity relationships (SAR) in drug discovery programs.

This document details protocols for these key transformations on halo-substituted this compound substrates, providing researchers with the necessary information to synthesize diverse libraries of compounds for screening and development.

Suzuki-Miyaura Coupling: Synthesis of Aryl- and Heteroaryl-Substituted 1,6-Naphthyridin-5(6H)-ones

The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds between a halo-substituted this compound and a boronic acid or ester. This reaction is widely used to introduce aryl and heteroaryl moieties. A sequential, site-selective one-pot approach has been reported for the differential functionalization of dihalo-1,6-naphthyridinones, which can be adapted for the this compound scaffold.[1]

Experimental Protocol: Site-Selective One-Pot Suzuki-Miyaura Coupling

This protocol is adapted from a procedure for the sequential coupling of a chloro-iodo-1,6-naphthyridin-2(1H)-one and can be applied to a dihalo-1,6-naphthyridin-5(6H)-one.[1] The higher reactivity of the C-I bond allows for selective coupling at this position at a lower temperature, followed by coupling at the C-Cl position at a higher temperature.

Step 1: First Suzuki-Miyaura Coupling (at the more reactive halo-position)

  • To a microwave vial, add the dihalo-1,6-naphthyridin-5(6H)-one (1.0 equiv.), the first boronic acid (1.2 equiv.), palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv.), and a base (e.g., K₂CO₃, 2.0 equiv.).

  • Add a degassed solvent mixture (e.g., dioxane/water, 4:1).

  • Seal the vial and heat the reaction mixture under microwave irradiation at a lower temperature (e.g., 80 °C) for a specified time (e.g., 30 minutes).

  • Monitor the reaction progress by TLC or LC-MS to confirm the selective consumption of the starting material and formation of the mono-coupled product.

Step 2: Second Suzuki-Miyaura Coupling (at the less reactive halo-position)

  • To the same reaction vial, add the second boronic acid (1.5 equiv.) and additional palladium catalyst and base if necessary.

  • Seal the vial and continue heating under microwave irradiation at a higher temperature (e.g., 120 °C) for an extended period (e.g., 60 minutes).

  • Monitor the reaction for the formation of the di-substituted product.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Quantitative Data for Suzuki-Miyaura Coupling
Starting MaterialBoronic Acid (1st Coupling)Boronic Acid (2nd Coupling)CatalystBaseSolventTemp (°C) & TimeYield (%)
3-Iodo-7-chloro-1-methyl-1,6-naphthyridin-2(1H)-one4-Methoxyphenylboronic acidPhenylboronic acidPd(PPh₃)₄K₂CO₃Dioxane/H₂O80°C, 30 min then 120°C, 60 min85
3-Bromo-7-chloro-1,6-naphthyridin-5(6H)-oneThiophene-2-boronic acidPyridine-3-boronic acidPd(dppf)Cl₂Cs₂CO₃1,4-Dioxane90°C, 2 h then 130°C, 4 h78

Note: The data in this table is representative and adapted from similar heterocyclic systems. Yields are highly dependent on the specific substrates and reaction conditions.

Suzuki_Miyaura_Workflow cluster_step1 Step 1: First Coupling cluster_step2 Step 2: Second Coupling start1 Dihalo-1,6-naphthyridin-5(6H)-one + Boronic Acid 1 reagents1 Pd Catalyst Base start1->reagents1 mw1 Microwave (e.g., 80°C) reagents1->mw1 product1 Mono-substituted Product mw1->product1 start2 Mono-substituted Product + Boronic Acid 2 product1->start2 One-Pot reagents2 Pd Catalyst Base start2->reagents2 mw2 Microwave (e.g., 120°C) reagents2->mw2 product2 Di-substituted Product mw2->product2

Sequential One-Pot Suzuki-Miyaura Coupling Workflow

Buchwald-Hartwig Amination: Synthesis of Amino-Substituted 1,6-Naphthyridin-5(6H)-ones

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, enabling the introduction of a wide variety of primary and secondary amines onto the this compound core.[2][3] This reaction is crucial for the synthesis of derivatives with potential biological activities, as the amino group can serve as a key pharmacophore.

Experimental Protocol: Buchwald-Hartwig Amination

This is a general protocol that can be optimized for specific substrates.[3][4]

  • In a dry, argon-flushed Schlenk tube, combine the halo-1,6-naphthyridin-5(6H)-one (1.0 equiv.), the amine (1.2 equiv.), a palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 equiv.), a suitable phosphine ligand (e.g., Xantphos, 0.04 equiv.), and a strong base (e.g., NaOtBu, 1.4 equiv.).

  • Add anhydrous, degassed solvent (e.g., toluene or 1,4-dioxane).

  • Seal the tube and heat the reaction mixture at the appropriate temperature (e.g., 100-120 °C) with vigorous stirring for the required time (typically 2-24 hours).

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography.

Quantitative Data for Buchwald-Hartwig Amination
Halo-1,6-naphthyridin-5(6H)-oneAmineCatalyst/LigandBaseSolventTemp (°C) & TimeYield (%)
3-Bromo-1,6-naphthyridin-5(6H)-oneMorpholinePd₂(dba)₃ / XantphosNaOtBuToluene110 °C, 12 h92
7-Chloro-1,6-naphthyridin-5(6H)-oneAnilinePd(OAc)₂ / SPhosCs₂CO₃1,4-Dioxane100 °C, 18 h85
3-Bromo-6-methyl-1,6-naphthyridin-5(6H)-onePiperidine(NHC)Pd(allyl)ClK₃PO₄t-Amyl alcohol100 °C, 8 h95

Note: The data in this table is representative and based on general procedures for Buchwald-Hartwig amination on related heterocyclic systems. Yields are highly dependent on the specific substrates and reaction conditions.

Buchwald_Hartwig_Catalytic_Cycle pd0 Pd(0)L_n oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-X pd_complex1 L_nPd(II)(Ar)X oxidative_addition->pd_complex1 amine_coordination Amine Coordination pd_complex1->amine_coordination HNR'R'' pd_complex2 [L_nPd(II)(Ar)(HNR'R'')]X amine_coordination->pd_complex2 deprotonation Deprotonation (Base) pd_complex2->deprotonation pd_complex3 L_nPd(II)(Ar)(NR'R'') deprotonation->pd_complex3 reductive_elimination Reductive Elimination pd_complex3->reductive_elimination reductive_elimination->pd0 Ar-NR'R''

Buchwald-Hartwig Amination Catalytic Cycle

Sonogashira Coupling: Synthesis of Alkynyl-Substituted 1,6-Naphthyridin-5(6H)-ones

The Sonogashira coupling is a reliable method for the formation of a C-C bond between a halo-1,6-naphthyridin-5(6H)-one and a terminal alkyne.[5] This reaction is particularly useful for introducing alkynyl linkers, which can be further functionalized or used to construct more complex molecules.

Experimental Protocol: Sonogashira Coupling

This is a general protocol that can be adapted for the this compound scaffold.[6]

  • To a solution of the halo-1,6-naphthyridin-5(6H)-one (1.0 equiv.) in a suitable solvent (e.g., THF or DMF), add a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.05 equiv.) and a copper(I) co-catalyst (e.g., CuI, 0.025 equiv.).

  • Add a base, which can also act as a solvent (e.g., diisopropylamine or triethylamine, 7.0 equiv.).

  • Add the terminal alkyne (1.1 equiv.) to the reaction mixture.

  • Stir the reaction at room temperature or with gentle heating (e.g., 40-60 °C) until the starting material is consumed, as monitored by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with an organic solvent (e.g., diethyl ether) and filter through a pad of celite, washing with the same solvent.

  • Wash the filtrate with saturated aqueous ammonium chloride, saturated aqueous sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography.

Quantitative Data for Sonogashira Coupling
Halo-1,6-naphthyridin-5(6H)-oneAlkynePd CatalystCu Co-catalystBaseSolventTemp (°C) & TimeYield (%)
3-Iodo-1,6-naphthyridin-5(6H)-onePhenylacetylenePd(PPh₃)₂Cl₂CuIDiisopropylamineTHFRT, 3 h89
7-Bromo-1,6-naphthyridin-5(6H)-oneTrimethylsilylacetylenePd(PPh₃)₄CuITriethylamineDMF60 °C, 6 h82
3-Iodo-6-methyl-1,6-naphthyridin-5(6H)-one1-HexynePd(OAc)₂/PPh₃CuIPiperidineAcetonitrile50 °C, 4 h91

Note: The data in this table is representative and based on general procedures for Sonogashira coupling. Yields are highly dependent on the specific substrates and reaction conditions.

Sonogashira_Experimental_Workflow start Combine Halo-1,6-naphthyridin-5(6H)-one, Pd Catalyst, CuI, and Base in Solvent add_alkyne Add Terminal Alkyne start->add_alkyne reaction Stir at RT or with Heating add_alkyne->reaction monitoring Monitor by TLC/LC-MS reaction->monitoring workup Workup: Dilute, Filter, Wash, Dry monitoring->workup Reaction Complete purification Purify by Column Chromatography workup->purification product Alkynyl-Substituted Product purification->product

Sonogashira Coupling Experimental Workflow

Conclusion

The palladium-catalyzed cross-coupling reactions detailed in these application notes provide a robust and versatile toolkit for the functionalization of the this compound scaffold. The Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions offer efficient pathways to novel aryl, heteroaryl, amino, and alkynyl derivatives. The provided protocols and quantitative data serve as a valuable resource for researchers in medicinal chemistry and drug development, facilitating the synthesis of new chemical entities for biological evaluation. Careful optimization of the reaction conditions for each specific substrate is recommended to achieve the best results.

References

Application Notes and Protocols for Structure-Activity Relationship (SAR) Studies of 1,6-Naphthyridin-5(6H)-one Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the structure-activity relationship (SAR) studies of 1,6-naphthyridin-5(6H)-one and its analogs, a promising scaffold in modern medicinal chemistry. This document details their therapeutic potential as kinase inhibitors, presents quantitative SAR data, and offers detailed experimental protocols for their synthesis and biological evaluation.

Application Notes

The this compound core structure is a "privileged scaffold" in drug discovery, demonstrating a wide range of biological activities.[1][2] Recent research has highlighted its potential as a potent inhibitor of various protein kinases, which are critical regulators of cellular processes and are often dysregulated in diseases like cancer.[3][4][5]

Notably, derivatives of this scaffold have been developed as highly selective inhibitors of key oncogenic kinases, including AXL receptor tyrosine kinase and Fibroblast Growth Factor Receptor 4 (FGFR4).

  • AXL Kinase Inhibition: AXL is a receptor tyrosine kinase that plays a significant role in tumor progression, metastasis, and the development of drug resistance.[3] 1,6-Naphthyridinone derivatives have been designed as selective type II AXL inhibitors, demonstrating excellent potency with IC50 values in the low nanomolar range.[3] These compounds have been shown to inhibit AXL-driven cell proliferation, migration, and invasion, and induce apoptosis in cancer cells.[3]

  • FGFR4 Kinase Inhibition: Aberrant FGFR4 signaling is implicated in the development of several cancers, including hepatocellular carcinoma and colorectal cancer.[4][6] Novel series of 1,6-naphthyridine-2-one derivatives (a closely related isomer) have been reported as potent and selective FGFR4 inhibitors.[4][6] These compounds effectively disrupt the phosphorylation of FGFR4 and its downstream signaling proteins, leading to significant anti-tumor effects in preclinical models.[4]

The versatility of the this compound scaffold allows for systematic modifications at various positions to explore the SAR and optimize potency, selectivity, and pharmacokinetic properties.

Quantitative Data Presentation: SAR Tables

The following tables summarize the structure-activity relationship data for representative 1,6-naphthyridinone analogs as AXL and FGFR4 inhibitors.

Table 1: SAR of 1,6-Naphthyridinone Analogs as AXL Kinase Inhibitors [3]

CompoundR1R2AXL IC50 (nM)MET IC50 (nM)Selectivity (MET/AXL)
Lead H4-((4-ethylpiperazin-1-yl)methyl)phenyl15.33.20.2
25a F4-((4-ethylpiperazin-1-yl)methyl)phenyl2.510.14.0
25b Cl4-((4-ethylpiperazin-1-yl)methyl)phenyl1.88.74.8
25c OCHF24-((4-ethylpiperazin-1-yl)methyl)phenyl1.1377.3343

Data extracted from the abstract of a study on selective type II AXL inhibitors. The full paper may contain more extensive data.[3]

Table 2: SAR of 1,6-Naphthyridin-2(1H)-one Analogs as FGFR4 Kinase Inhibitors [7]

CompoundR GroupFGFR4 IC50 (nM)Anti-proliferative (Hep-3B) IC50 (nM)
A33 2-fluoro-5-chloro-phenyl1.510.2
A34 2,5-dichloro-phenyl0.98.5
A35 2-chloro-5-fluoro-phenyl2.115.7
A36 2-fluoro-5-trifluoromethyl-phenyl3.828.4

Data extracted from the abstract of a study on selective FGFR4 inhibitors. The full paper may contain more extensive data.[7]

Experimental Protocols

This section provides detailed methodologies for the synthesis and biological evaluation of this compound analogs.

General Synthetic Protocol for this compound Core

The synthesis of the this compound scaffold can be achieved through various synthetic routes. A common approach involves the condensation of a substituted 2-aminonicotinaldehyde with an active methylene compound, followed by cyclization.

Materials:

  • Substituted 2-aminonicotinaldehyde

  • Substituted phenylacetic acid derivative (e.g., methyl 2-(4-methoxyphenyl)acetate)

  • Sodium methoxide

  • Methanol

  • Dimethylformamide (DMF)

  • Hydrochloric acid (HCl)

Procedure:

  • Condensation: To a solution of substituted 2-aminonicotinaldehyde (1.0 eq) in methanol, add the substituted phenylacetic acid derivative (1.1 eq) and sodium methoxide (1.5 eq).

  • Reflux: Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Cyclization and Work-up: After completion, cool the reaction mixture to room temperature and pour it into ice-cold water. Acidify with dilute HCl to precipitate the product.

  • Purification: Filter the precipitate, wash with water, and dry under vacuum. The crude product can be further purified by recrystallization or column chromatography.

Note: This is a generalized protocol. Specific reaction conditions, including temperature, reaction time, and purification methods, may need to be optimized for different analogs. Please consult the specific literature for detailed procedures.

Biochemical Kinase Assay Protocol (AXL/FGFR4)

This protocol describes a general method for determining the in vitro inhibitory activity of compounds against AXL or FGFR4 kinase using an ADP-Glo™ kinase assay.

Materials:

  • Recombinant human AXL or FGFR4 kinase

  • Poly(Glu,Tyr) 4:1 substrate

  • ATP

  • Kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • Test compounds dissolved in DMSO

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • 384-well white plates

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in DMSO. Further dilute in kinase assay buffer to the desired final concentrations.

  • Reaction Setup: In a 384-well plate, add the test compound solution, recombinant kinase, and substrate.

  • Initiation of Reaction: Initiate the kinase reaction by adding ATP. The final reaction volume is typically 5-10 µL.

  • Incubation: Incubate the reaction mixture at 30°C for a specified time (e.g., 60 minutes).

  • Termination and ADP Detection: Stop the kinase reaction and detect the amount of ADP produced by adding the ADP-Glo™ Reagent, followed by the Kinase Detection Reagent, according to the manufacturer's protocol.

  • Luminescence Measurement: Measure the luminescence signal using a plate reader.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to a DMSO control. Determine the IC50 value by fitting the data to a dose-response curve.

Cell Viability Assay Protocol (MTT Assay)

This protocol outlines the procedure for assessing the anti-proliferative effects of the compounds on cancer cell lines.

Materials:

  • Cancer cell line of interest (e.g., a cell line with high AXL or FGFR4 expression)

  • Complete cell culture medium

  • Test compounds dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well clear flat-bottom plates

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the test compounds. Include a vehicle control (DMSO).

  • Incubation: Incubate the cells for a specified period (e.g., 72 hours) at 37°C in a humidified CO2 incubator.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

  • Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Western Blot Protocol for Target Engagement

This protocol is used to determine if the compounds inhibit the phosphorylation of the target kinase and its downstream signaling proteins in a cellular context.

Materials:

  • Cancer cell line

  • Test compounds

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Primary antibodies (e.g., anti-phospho-AXL, anti-total-AXL, anti-phospho-ERK, anti-total-ERK)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Cell Treatment: Treat cells with the test compounds at various concentrations for a specified time.

  • Cell Lysis: Lyse the cells with ice-cold lysis buffer.

  • Protein Quantification: Determine the protein concentration of the lysates.

  • SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer the proteins to a PVDF membrane.

  • Immunoblotting: Block the membrane and incubate with the primary antibody overnight at 4°C. Wash the membrane and incubate with the HRP-conjugated secondary antibody.

  • Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.

  • Analysis: Analyze the band intensities to determine the effect of the compound on protein phosphorylation.

Mandatory Visualizations

Experimental Workflow

experimental_workflow cluster_synthesis Chemical Synthesis & Characterization cluster_evaluation Biological Evaluation start Starting Materials synthesis Synthesis of Analogs start->synthesis purification Purification synthesis->purification characterization Characterization (NMR, MS) purification->characterization biochemical Biochemical Kinase Assay characterization->biochemical cellular Cell Viability Assay biochemical->cellular western Western Blot cellular->western invivo In Vivo Xenograft Model western->invivo

Caption: General experimental workflow for SAR studies of this compound analogs.

AXL Signaling Pathway

AXL_signaling GAS6 GAS6 AXL AXL Receptor GAS6->AXL Binds & Activates PI3K PI3K AXL->PI3K RAS RAS AXL->RAS NFkB NF-κB AXL->NFkB AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Metastasis Invasion & Metastasis ERK->Metastasis DrugResistance Drug Resistance NFkB->DrugResistance Inhibitor 1,6-Naphthyridinone Inhibitor Inhibitor->AXL Inhibits

Caption: Simplified AXL signaling pathway and the point of inhibition by 1,6-naphthyridinone analogs.

FGFR4 Signaling Pathway

FGFR4_signaling FGF19 FGF19 FGFR4 FGFR4 Receptor FGF19->FGFR4 Binds & Activates FRS2 FRS2 FGFR4->FRS2 Phosphorylates GRB2 GRB2 FRS2->GRB2 PI3K PI3K FRS2->PI3K SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Inhibitor 1,6-Naphthyridinone Inhibitor Inhibitor->FGFR4 Inhibits

Caption: Simplified FGFR4 signaling pathway and the point of inhibition by 1,6-naphthyridinone analogs.

References

In Vitro Oncology Testing of 1,6-Naphthyridinone Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 1,6-naphthyridine scaffold is a privileged heterocyclic structure in medicinal chemistry, with derivatives demonstrating a wide range of biological activities, including potent anticancer effects. This document provides detailed application notes and experimental protocols for the in vitro evaluation of 1,6-naphthyridin-5(6H)-one derivatives against various cancer cell lines. The methodologies outlined herein are based on established techniques for assessing cytotoxicity, induction of apoptosis, effects on cell cycle progression, and inhibition of key signaling pathways.

Note on Data Availability: As of the last update, specific quantitative data (e.g., IC50 values) and detailed mechanistic studies for a broad range of this compound derivatives are not extensively available in the public domain. Therefore, for illustrative purposes, this document leverages data and insights from studies on the closely related and well-researched 1,6-naphthyridin-2(1H)-one scaffold, which has been shown to target key oncogenic pathways. The protocols provided are broadly applicable to the in vitro testing of novel small molecule inhibitors.

Data Presentation: Anticancer Activity of 1,6-Naphthyridin-2(1H)-one Derivatives

The following tables summarize the in vitro anticancer activity of a series of 1,6-naphthyridin-2(1H)-one derivatives, which have been investigated as inhibitors of Fibroblast Growth Factor Receptor 4 (FGFR4), a key driver in certain cancers like colorectal and hepatocellular carcinoma.[1][2]

Table 1: In Vitro FGFR4 Kinase Inhibitory Activity

Compound IDFGFR4 IC50 (nM)
19g 1.2
Derivative A5.8
Derivative B15.2
Derivative C89.7
Reference>1000

Data is hypothetical and representative of trends seen in referenced literature for illustrative purposes.

Table 2: In Vitro Antiproliferative Activity against Colorectal Cancer Cell Lines

Compound IDHCT116 IC50 (µM)SW480 IC50 (µM)HT29 IC50 (µM)
19g 0.871.231.56
Derivative A2.453.114.02
Derivative B8.1210.512.8
Derivative C>50>50>50
5-FU5.216.897.43

IC50 values represent the concentration of the compound required to inhibit cell growth by 50%. 5-FU (5-Fluorouracil) is a standard chemotherapy agent. Data is hypothetical and representative.[1]

Mandatory Visualizations

Experimental Workflow for In Vitro Evaluation

G Experimental Workflow for In Vitro Evaluation of 1,6-Naphthyridinone Derivatives cluster_0 Primary Screening cluster_1 Secondary Assays (for active compounds) cluster_2 Mechanism of Action Studies A Synthesis of 1,6-Naphthyridinone Derivatives B Cell Viability Assay (MTT/SRB) - HCT116 - MCF-7 - A549 A->B C Determine IC50 Values B->C D Apoptosis Assay (Annexin V/PI Staining) C->D C->D E Cell Cycle Analysis (Propidium Iodide Staining) C->E C->E F Target Identification (e.g., Kinase Profiling) D->F E->F G Western Blot Analysis (Signaling Pathway Modulation) F->G F->G H Confirmation of Target Engagement G->H

Caption: Workflow for the in vitro screening and characterization of 1,6-naphthyridinone derivatives.

Putative Signaling Pathway Inhibition

G Putative FGFR4 Signaling Pathway Inhibition by 1,6-Naphthyridinone Derivatives ligand FGF19 receptor FGFR4 ligand->receptor ras RAS receptor->ras pi3k PI3K receptor->pi3k inhibitor 1,6-Naphthyridinone Derivative inhibitor->receptor raf RAF ras->raf mek MEK raf->mek erk ERK mek->erk proliferation Cell Proliferation, Survival, Angiogenesis erk->proliferation akt AKT pi3k->akt akt->proliferation

Caption: Inhibition of the FGFR4 signaling cascade by a 1,6-naphthyridinone derivative.

Experimental Protocols

Protocol 1: Cell Viability MTT Assay

Objective: To determine the cytotoxic effect of 1,6-naphthyridinone derivatives on cancer cell lines and calculate the half-maximal inhibitory concentration (IC50).

Materials:

  • Cancer cell lines (e.g., HCT116, MCF-7, A549)

  • Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • 96-well flat-bottom plates

  • 1,6-naphthyridinone derivatives (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Trypsinize and count cells. Seed cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the 1,6-naphthyridinone derivatives in culture medium. The final DMSO concentration should not exceed 0.5%. Remove the medium from the wells and add 100 µL of the medium containing the compounds at various concentrations (e.g., 0.01 to 100 µM). Include a vehicle control (medium with DMSO) and a blank (medium only).

  • Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO2.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully aspirate the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 values by plotting the percentage of viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Protocol 2: Apoptosis Assay by Annexin V-FITC and Propidium Iodide (PI) Staining

Objective: To quantify the induction of apoptosis and distinguish between early apoptotic, late apoptotic, and necrotic cells following treatment with 1,6-naphthyridinone derivatives.

Materials:

  • Cancer cell lines

  • 6-well plates

  • 1,6-naphthyridinone derivatives

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and allow them to attach. Treat the cells with the test compounds at their IC50 and 2x IC50 concentrations for 24-48 hours. Include a vehicle-treated control.

  • Cell Harvesting: Collect both adherent and floating cells. Wash the adherent cells with PBS and detach them using trypsin. Combine with the floating cells from the supernatant.

  • Cell Washing: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant and wash the cell pellet twice with cold PBS.

  • Staining: Resuspend the cell pellet in 100 µL of 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Sample Preparation for Flow Cytometry: Add 400 µL of 1X Binding Buffer to each tube.

  • Data Acquisition: Analyze the samples by flow cytometry within one hour.

  • Data Analysis: Quantify the percentage of cells in each quadrant: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).

Protocol 3: Cell Cycle Analysis by Propidium Iodide (PI) Staining

Objective: To determine the effect of 1,6-naphthyridinone derivatives on cell cycle progression.

Materials:

  • Cancer cell lines

  • 6-well plates

  • 1,6-naphthyridinone derivatives

  • PBS

  • Cold 70% ethanol

  • RNase A (100 µg/mL)

  • Propidium Iodide (50 µg/mL)

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed and treat cells as described in the apoptosis assay protocol.

  • Cell Harvesting: Collect and wash the cells with PBS as previously described.

  • Fixation: Resuspend the cell pellet in 1 mL of cold PBS. While gently vortexing, add 4 mL of cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours.

  • Staining: Centrifuge the fixed cells, discard the ethanol, and wash the pellet with PBS. Resuspend the cells in 500 µL of PI/RNase A staining solution.

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Data Acquisition: Analyze the samples using a flow cytometer.

  • Data Analysis: Analyze the DNA content histograms to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Protocol 4: Western Blot Analysis for Signaling Pathway Modulation

Objective: To investigate the effect of 1,6-naphthyridinone derivatives on the phosphorylation status and expression levels of key proteins in a target signaling pathway (e.g., FGFR4 or PI3K/Akt).

Materials:

  • Cancer cell lines

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-FGFR4, anti-FGFR4, anti-p-Akt, anti-Akt, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Protein Extraction: Treat cells with the test compounds for a specified time. Lyse the cells in ice-cold lysis buffer. Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel. Transfer the separated proteins to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody overnight at 4°C.

  • Washing and Secondary Antibody Incubation: Wash the membrane with TBST. Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again with TBST. Apply the ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

  • Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to their total protein counterparts and the loading control (e.g., GAPDH).

References

Formulation of 1,6-Naphthyridin-5(6H)-one for In Vivo Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the formulation of 1,6-naphthyridin-5(6H)-one and its derivatives for in vivo studies. Due to the characteristically low aqueous solubility of this class of compounds, achieving adequate exposure in animal models is a critical challenge for preclinical research. These notes are designed to offer practical guidance on developing suitable formulations for various administration routes, ensuring reliable and reproducible results in pharmacokinetic, pharmacodynamic, and toxicological assessments.

The protocols and data presented herein are compiled from various preclinical studies involving poorly soluble small molecules, with a specific focus on methodologies applicable to the this compound scaffold.

Pre-formulation Considerations

A thorough understanding of the physicochemical properties of the specific this compound derivative is paramount before commencing formulation development. Key parameters to characterize include aqueous solubility at different pH values, pKa, logP, crystallinity, and stability. This initial assessment will guide the selection of the most appropriate formulation strategy.

Formulation Strategies for Poorly Soluble Compounds

For compounds with low aqueous solubility, such as many this compound derivatives, several formulation strategies can be employed to enhance bioavailability for in vivo studies. The choice of formulation will depend on the route of administration, the required dose, and the physicochemical properties of the compound.

Common approaches include:

  • Solutions: Utilizing co-solvents, surfactants, or complexing agents to increase the solubility of the compound in an aqueous vehicle.

  • Suspensions: Dispersing the solid drug particles in a liquid vehicle, often with the aid of suspending and wetting agents.

  • Lipid-based formulations: Dissolving the compound in oils or lipid-based vehicles, which can improve absorption.

Experimental Protocols

Protocol 1: Oral Suspension Formulation

Oral gavage is a common route for administering test compounds in preclinical rodent studies. For water-insoluble compounds like this compound derivatives, a uniform and stable suspension is crucial for accurate dosing.

Materials:

  • This compound derivative (micronized powder recommended)

  • Vehicle:

    • 0.5% (w/v) Carboxymethylcellulose (CMC) in purified water

    • Alternatively, 0.5% (w/v) Methylcellulose (MC) in purified water

  • Wetting agent (optional): 0.1% (v/v) Tween 80

Equipment:

  • Mortar and pestle

  • Magnetic stirrer and stir bar

  • Homogenizer (optional, for improved particle size reduction)

  • Analytical balance

  • Volumetric flasks and graduated cylinders

Procedure:

  • Vehicle Preparation:

    • Accurately weigh the required amount of CMC or MC.

    • Slowly add the powder to the vortex of purified water while stirring continuously to avoid clumping.

    • Continue stirring until a clear, homogeneous solution is formed. This may take several hours.

    • If using a wetting agent, add the specified volume of Tween 80 to the vehicle and mix thoroughly.

  • Suspension Preparation:

    • Weigh the required amount of the this compound derivative.

    • If the particle size is large, gently grind the powder in a mortar and pestle to a fine, uniform consistency.

    • In a suitable container, add a small volume of the prepared vehicle to the powder to form a smooth paste. This process, known as levigation, helps to ensure the particles are adequately wetted.

    • Gradually add the remaining vehicle to the paste while stirring continuously.

    • Stir the suspension on a magnetic stirrer for at least 30 minutes to ensure homogeneity. For more difficult-to-suspend compounds, a homogenizer can be used to further reduce particle size and improve stability.

    • Visually inspect the suspension for any large agglomerates. It should appear uniform and opaque.

    • Store the suspension at the recommended temperature (typically 2-8°C) and protect from light. Ensure to re-suspend thoroughly by shaking or vortexing before each administration. A common dose for Roflumilast, a PDE4 inhibitor, in murine models is 1-5 mg/kg[1].

Protocol 2: Solubilized Formulation for Oral or Intravenous Administration

For certain applications, particularly intravenous administration, a clear, solubilized formulation is necessary. This often requires the use of co-solvents and/or solubilizing agents.

Materials:

  • This compound derivative

  • Vehicle components:

    • Polyethylene Glycol 300 (PEG300)

    • Tween 80 (Polysorbate 80)

    • Dimethyl Sulfoxide (DMSO)

    • Sterile water for injection or saline

Equipment:

  • Vortex mixer

  • Sonicator

  • Sterile filters (0.22 µm)

  • Analytical balance

  • Pipettes and sterile tubes

Procedure:

  • Solubility Screening:

    • Before preparing the final formulation, it is advisable to screen the solubility of the compound in various individual and mixed-solvent systems to identify the optimal vehicle composition.

  • Formulation Preparation (Example for Oral Administration):

    • A representative formulation for oral administration of a poorly soluble inhibitor is a mixture of PEG300, Tween 80, and water or a percentage of DMSO[2]. A common ratio is 30% PEG300, 5% Tween 80, and 65% water[2].

    • Weigh the required amount of the this compound derivative.

    • Add the required volume of DMSO to dissolve the compound completely. Use the minimum amount of DMSO necessary.

    • Add the PEG300 and Tween 80 to the solution and vortex thoroughly.

    • Slowly add the water or saline to the mixture while vortexing to avoid precipitation.

    • Visually inspect the final formulation to ensure it is a clear solution.

  • Formulation Preparation (Example for Intravenous Administration):

    • For intravenous administration, the formulation must be sterile. All procedures should be conducted in a laminar flow hood using sterile equipment.

    • A typical formulation for a PDE4 inhibitor involved a solution of 1% DMSO, 40% Hydroxypropyl-β-cyclodextrin (HP-β-CD), and 6% Solutol HS 15 in saline[3].

    • Dissolve the required amount of the this compound derivative in DMSO.

    • In a separate sterile container, prepare the vehicle by dissolving HP-β-CD and Solutol HS 15 in saline.

    • Slowly add the drug-DMSO solution to the vehicle while stirring.

    • Sterile filter the final solution through a 0.22 µm filter into a sterile vial.

Data Presentation: Example Formulation Compositions

The following tables summarize example formulation compositions that have been used for the in vivo administration of poorly soluble small molecule inhibitors, which can be adapted for this compound derivatives.

Table 1: Oral Formulation Examples

Compound ClassVehicle CompositionRouteSpeciesReference
FGFR4 Inhibitor30% PEG300, 5% Tween 80, 65% Water/DMSOOralMouse[2]
PDE4 Inhibitor0.5% CarboxymethylcelluloseOralMouse[1]
General Poorly SolubleOil-based or high-fat diet formulationOralRat[4]

Table 2: Intravenous Formulation Examples

Compound ClassVehicle CompositionRouteSpeciesReference
PDE4 Inhibitor1% DMSO, 40% HP-β-CD, 6% Solutol HS 15 in SalineIVMouse[3]
General Poorly SolubleCyclodextrin-based solutionIVNot Specified[2]

Visualization of Experimental Workflow and Signaling Pathways

Experimental Workflow

The following diagram illustrates a typical workflow for the formulation development and in vivo evaluation of a this compound derivative.

G cluster_preformulation Pre-formulation cluster_formulation Formulation Development cluster_invivo In Vivo Studies p1 Physicochemical Characterization p2 Solubility & Stability Screening p1->p2 f1 Vehicle Selection p2->f1 Informs f2 Formulation Preparation (e.g., Suspension, Solution) f1->f2 f3 Formulation Characterization (e.g., pH, Osmolality, Stability) f2->f3 i1 Dose Administration (Oral, IV, etc.) f3->i1 Leads to i2 Pharmacokinetic (PK) Analysis i1->i2 i3 Pharmacodynamic (PD) & Efficacy Studies i1->i3

Formulation development workflow.
Signaling Pathways

Derivatives of this compound have been investigated as inhibitors of several key signaling pathways implicated in various diseases. The following diagrams illustrate the points of intervention for these inhibitors.

FGFR4 Signaling Pathway

Fibroblast Growth Factor Receptor 4 (FGFR4) signaling is implicated in certain cancers. Inhibitors of FGFR4 can block downstream pro-proliferative and anti-apoptotic signals.

FGFR4_Pathway FGF19 FGF19 FGFR4 FGFR4 FGF19->FGFR4 Binds FRS2 FRS2 FGFR4->FRS2 Activates GRB2 GRB2 FRS2->GRB2 SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF PI3K PI3K RAS->PI3K MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Inhibitor 1,6-Naphthyridinone FGFR4 Inhibitor Inhibitor->FGFR4 Inhibits

FGFR4 signaling pathway inhibition.

CDK5 Signaling Pathway in Kidney Disease

Cyclin-dependent kinase 5 (CDK5) has been implicated in the pathogenesis of kidney diseases, where its inhibition may offer therapeutic benefits.

CDK5_Pathway Stress Cellular Stress (e.g., High Glucose) p35 p35 Stress->p35 Upregulates CDK5 CDK5 p35->CDK5 Activates ERK12 ERK1/2 CDK5->ERK12 Phosphorylates PPARg PPARγ ERK12->PPARg Activates EMT Epithelial-Mesenchymal Transition (EMT) PPARg->EMT Promotes Fibrosis Renal Fibrosis EMT->Fibrosis Inhibitor 1,6-Naphthyridine CDK5 Inhibitor Inhibitor->CDK5 Inhibits

CDK5 signaling in renal fibrosis.

PDE4 Signaling in Inflammation

Phosphodiesterase 4 (PDE4) is a key enzyme in the inflammatory cascade. Its inhibition leads to an increase in intracellular cyclic AMP (cAMP), which has anti-inflammatory effects.

PDE4_Pathway cluster_inhibition PDE4 Inhibition cluster_downstream Downstream Effects PDE4 PDE4 AMP AMP PDE4->AMP Hydrolyzes cAMP cAMP cAMP->PDE4 PKA Protein Kinase A (PKA) cAMP->PKA Activates Inhibitor 1,6-Naphthyridinone PDE4 Inhibitor Inhibitor->PDE4 Inhibits CREB CREB PKA->CREB Phosphorylates ProInflammatory Pro-inflammatory Mediators (e.g., TNF-α) PKA->ProInflammatory Suppresses Release AntiInflammatory Anti-inflammatory Cytokines (e.g., IL-10) CREB->AntiInflammatory Increases Transcription Inflammation Inflammation AntiInflammatory->Inflammation ProInflammatory->Inflammation

PDE4 inhibition in inflammation.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1,6-Naphthyridin-5(6H)-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 1,6-naphthyridin-5(6H)-one and its derivatives, with a focus on improving reaction yields.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, providing potential causes and recommended solutions in a question-and-answer format.

Q1: My reaction yield is consistently low. What are the potential causes and how can I improve it?

A1: Low yields in the synthesis of this compound can stem from several factors. A primary cause can be incomplete cyclization of the precursor. The choice of reaction conditions, particularly the catalyst and solvent, plays a critical role. For instance, in syntheses involving the reaction of enaminones with 2-aminoprop-1-ene-1,1,3-tricarbonitrile, the use of acetic acid with ammonium acetate as a catalyst is crucial for driving the reaction towards the desired 7-amino-5-oxo-5,6-dihydro-1,6-naphthyridine-8-carbonitrile product, with reported yields ranging from 75-90%.[1]

Potential Solutions:

  • Optimize Catalyst System: If using an acid-catalyzed cyclization, screen different acids (e.g., acetic acid, p-toluenesulfonic acid) and ammonium sources (e.g., ammonium acetate, ammonium chloride). The concentration of the catalyst can also be tuned.

  • Solvent Selection: The polarity of the solvent can significantly influence the reaction rate and solubility of intermediates. Consider switching to a higher-boiling point solvent to facilitate the cyclization, but be mindful of potential side reactions at elevated temperatures.

  • Temperature and Reaction Time: Systematically vary the reaction temperature and monitor the progress by TLC or LC-MS to determine the optimal conditions for product formation without significant decomposition or side-product accumulation.

  • Purity of Starting Materials: Ensure the starting materials, such as substituted nicotinamides or enaminones, are of high purity. Impurities can interfere with the reaction and lead to the formation of undesired byproducts.

Q2: I am observing the formation of significant side products. How can I identify and minimize them?

A2: Side product formation is a common challenge. In the synthesis of related naphthyridinone structures, the formation of dimers has been reported, particularly during thermal decarboxylation steps.[2] Another possibility is the formation of isomeric products or incompletely cyclized intermediates.

Potential Solutions:

  • Characterize Side Products: Isolate the major side products and characterize them using techniques like NMR, Mass Spectrometry, and IR spectroscopy to understand their structure. This will provide valuable insights into the competing reaction pathways.

  • Modify Reaction Conditions:

    • If dimer formation is suspected, consider milder reaction conditions, such as lower temperatures or the use of a non-thermal energy source.

    • For isomer formation, adjusting the catalyst or solvent system may favor the desired regioisomer.

  • Control of Stoichiometry: Ensure precise control over the stoichiometry of the reactants. An excess of one reactant may lead to the formation of specific side products.

Q3: The purification of my final product is difficult. What strategies can I employ for effective purification?

A3: Purification of this compound and its derivatives can be challenging due to their polarity and potentially poor solubility.

Potential Solutions:

  • Recrystallization: This is often the most effective method for obtaining highly pure crystalline material. Experiment with a range of solvents and solvent mixtures to find the optimal conditions for recrystallization. In some reported syntheses of related compounds, acetic acid has been used as a recrystallization solvent.[1]

  • Column Chromatography: If recrystallization is not effective, column chromatography on silica gel is a common alternative. A gradient elution system, starting with a non-polar solvent and gradually increasing the polarity, can help in separating the product from impurities.

  • Acid-Base Extraction: The basic nitrogen atoms in the naphthyridine ring can be protonated. This allows for the possibility of an acid-base workup to remove non-basic impurities.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to prepare the this compound core?

A1: The two primary and most versatile approaches for the synthesis of the this compound scaffold are:

  • Condensation of 2-substituted nicotinamides: This method involves the reaction of a pre-formed or in-situ generated 2-substituted nicotinamide with a carbonyl compound or a masked carbonyl equivalent, leading to the formation of the second ring.[3]

  • Cyclization of enaminones: The reaction of enaminones with reagents like 2-aminoprop-1-ene-1,1,3-tricarbonitrile can afford highly substituted 7-amino-5-oxo-5,6-dihydro-1,6-naphthyridine-8-carbonitriles in good yields.[1]

Q2: How does the choice of starting materials affect the final yield?

A2: The quality and nature of the starting materials are paramount for achieving high yields. The purity of the initial reactants is crucial, as impurities can lead to side reactions and complicate purification. Furthermore, the electronic and steric properties of the substituents on the starting materials can significantly influence the reactivity and the propensity for cyclization.

Q3: Are there any specific safety precautions I should take during the synthesis?

A3: Standard laboratory safety practices should always be followed. This includes wearing appropriate personal protective equipment (PPE) such as safety glasses, lab coats, and gloves. Many of the reactions may involve heating solvents, so they should be performed in a well-ventilated fume hood. Specific reagents may have their own hazards, so it is essential to consult the Safety Data Sheets (SDS) for all chemicals used.

Data Presentation

Table 1: Comparison of Yields for 7-Amino-5-oxo-5,6-dihydro-1,6-naphthyridine-8-carbonitrile Derivatives

EntryEnaminone Substituent (R)ProductYield (%)Reference
1Thienyl7-Amino-5-oxo-2-(thienyl)-5,6-dihydro-1,6-naphthyridine-8-carbonitrile75[1]
2Phenyl7-Amino-5-oxo-2-phenyl-5,6-dihydro-1,6-naphthyridine-8-carbonitrile90[1]
34-Chlorophenyl7-Amino-2-(4-chlorophenyl)-5-oxo-5,6-dihydro-1,6-naphthyridine-8-carbonitrile90[1]

Experimental Protocols

General Procedure for the Synthesis of 7-Amino-5-oxo-5,6-dihydro-1,6-naphthyridine-8-carbonitrile Derivatives[1]

A mixture of the appropriate enaminone (0.01 mol) and 2-aminoprop-1-ene-1,1,3-tricarbonitrile (1.32 g, 0.01 mol) in glacial acetic acid (25 mL) containing ammonium acetate (1 g) is heated under reflux for 2 hours. The reaction progress is monitored by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and petroleum ether as the eluent. After completion of the reaction, the mixture is cooled to room temperature and poured into ice-water. The resulting solid precipitate is collected by filtration and recrystallized from glacial acetic acid to yield the pure product.

Visualizations

Synthesis_Pathway cluster_start Starting Materials cluster_reaction Reaction Conditions cluster_product Product Enaminone Enaminone Catalyst AcOH / NH4OAc Reagent 2-Aminoprop-1-ene-1,1,3-tricarbonitrile Product 7-Amino-5-oxo-5,6-dihydro- 1,6-naphthyridine-8-carbonitrile Catalyst->Product Cyclization Solvent Acetic Acid Heat Reflux

Caption: General synthesis pathway for 7-amino-5-oxo-5,6-dihydro-1,6-naphthyridine-8-carbonitriles.

Troubleshooting_Workflow Start Low Yield or Side Products CheckPurity Check Starting Material Purity Start->CheckPurity OptimizeConditions Optimize Reaction Conditions Start->OptimizeConditions CheckPurity->OptimizeConditions Purity OK AnalyzeSideProducts Analyze Side Products OptimizeConditions->AnalyzeSideProducts Still issues Improved Yield Improved OptimizeConditions->Improved Successful ModifyWorkup Modify Purification Strategy AnalyzeSideProducts->ModifyWorkup ModifyWorkup->Improved Successful

Caption: A logical workflow for troubleshooting common issues in this compound synthesis.

References

Technical Support Center: Overcoming Poor Aqueous Solubility of 1,6-Naphthyridin-5(6H)-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the poor aqueous solubility of 1,6-naphthyridin-5(6H)-one.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility properties of this compound?

A1: this compound is a crystalline powder that is generally soluble in organic solvents such as dimethyl sulfoxide (DMSO) and ethanol, but it is poorly soluble in water[1]. This low aqueous solubility can present significant challenges for its use in biological assays and for the development of aqueous formulations.

Q2: Why is my this compound precipitating out of my aqueous buffer?

A2: Precipitation of this compound from aqueous solutions is a common issue due to its low intrinsic water solubility. This can be exacerbated by factors such as a high final concentration of the compound, the pH of the buffer, and the percentage of organic co-solvent used to prepare the stock solution.

Q3: What is the predicted pKa of this compound and how does it affect solubility?

A3: The predicted pKa of this compound is approximately 11.18[2]. This suggests that the compound is a weak base. According to the Henderson-Hasselbalch equation, its solubility is expected to be pH-dependent, increasing in acidic conditions where the molecule can be protonated[3][4][5]. Conversely, in neutral or basic aqueous solutions, the compound will exist predominantly in its less soluble, unionized form.

Q4: What are the initial steps I should take to try and dissolve this compound for my in vitro assay?

A4: A common starting point is to prepare a high-concentration stock solution in an organic solvent like DMSO or ethanol[1]. This stock solution can then be serially diluted into your aqueous assay buffer. It is crucial to ensure that the final concentration of the organic solvent in the assay is low (typically <1%) to avoid solvent-induced artifacts. Vigorous mixing during dilution is also recommended to facilitate dissolution.

Troubleshooting Guide

This guide provides solutions to common problems encountered when working with this compound in aqueous environments.

Problem Possible Cause Suggested Solution
Compound precipitates immediately upon dilution into aqueous buffer. The final concentration of the compound exceeds its aqueous solubility. The percentage of organic co-solvent is too low to maintain solubility.1. Lower the final concentration of the compound in the assay. 2. Increase the percentage of the organic co-solvent in the final solution, while ensuring it does not exceed the tolerance of your assay. 3. Consider using a different co-solvent or a mixture of co-solvents (e.g., DMSO/ethanol, PEG 400/water)[6].
Compound solubility is inconsistent between experiments. The compound may exist in different polymorphic forms with varying solubilities. The pH of the buffer may not be consistent. The stock solution may not be fully dissolved or may have precipitated upon storage.1. Ensure consistent preparation of all solutions. 2. Control the pH of your aqueous buffers precisely. 3. Before each use, visually inspect stock solutions for any precipitate and gently warm and vortex if necessary.
Need to prepare a higher concentration aqueous solution than achievable with simple co-solvents. The intrinsic solubility of the compound is too low for the desired application.1. pH Adjustment: Lower the pH of the aqueous solution to below the pKa of the compound to increase the proportion of the more soluble, protonated form[3][4][5]. 2. Cyclodextrin Complexation: Form inclusion complexes with cyclodextrins (e.g., β-cyclodextrin, HP-β-cyclodextrin) to enhance aqueous solubility[7][8][9]. 3. Solid Dispersions: Prepare a solid dispersion of the compound in a hydrophilic carrier (e.g., PVP, PEG) to improve its dissolution rate and apparent solubility[10][11][12][13][14].

Experimental Protocols

Protocol 1: Determination of Aqueous Solubility using the Shake-Flask Method

This protocol describes the "gold standard" method for determining the thermodynamic equilibrium solubility of a compound.

Materials:

  • This compound (solid)

  • Deionized water or buffer of desired pH

  • Glass vials with screw caps

  • Orbital shaker/incubator

  • Centrifuge

  • HPLC or UV-Vis spectrophotometer for quantification

Procedure:

  • Add an excess amount of solid this compound to a glass vial.

  • Add a known volume of the aqueous medium (e.g., 1 mL).

  • Seal the vials and place them on an orbital shaker at a constant temperature (e.g., 25°C or 37°C).

  • Agitate the samples for a sufficient time to reach equilibrium (typically 24-48 hours).

  • After equilibration, visually inspect for the presence of undissolved solid.

  • Centrifuge the samples at high speed to pellet the undissolved solid.

  • Carefully remove an aliquot of the supernatant.

  • Dilute the supernatant with a suitable solvent to a concentration within the linear range of your analytical method.

  • Quantify the concentration of this compound using a validated HPLC or UV-Vis spectrophotometric method.

Protocol 2: Preparation of a this compound-Cyclodextrin Inclusion Complex (Kneading Method)

This method can be used to prepare a solid inclusion complex which can then be dissolved in an aqueous medium.

Materials:

  • This compound

  • β-Cyclodextrin (β-CD) or Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Mortar and pestle

  • Water

  • Ethanol

Procedure:

  • Determine the desired molar ratio of this compound to cyclodextrin (e.g., 1:1 or 1:2).

  • Place the calculated amount of cyclodextrin in a mortar.

  • Add a small amount of water to the cyclodextrin and knead to form a homogeneous paste.

  • Dissolve the this compound in a minimal amount of ethanol.

  • Slowly add the drug solution to the cyclodextrin paste and continue kneading for a specified time (e.g., 60 minutes).

  • If the mixture becomes too dry, add a small amount of water to maintain a suitable consistency.

  • Dry the resulting solid mixture in an oven at a controlled temperature (e.g., 50-60°C) until a constant weight is achieved.

  • The resulting solid can be crushed into a fine powder and used for dissolution studies.

Data Presentation

Due to the limited availability of specific quantitative solubility data for this compound in the public domain, the following tables are provided as templates for researchers to populate with their own experimental findings.

Table 1: Aqueous Solubility of this compound at Different pH Values

pH Temperature (°C) Solubility (µg/mL) Solubility (µM)
2.025
4.025
6.025
7.425
9.025

Table 2: Solubility of this compound in Co-solvent Systems

Co-solvent System (v/v) Temperature (°C) Solubility (µg/mL) Solubility (µM)
10% DMSO in Water25
20% DMSO in Water25
10% Ethanol in Water25
20% Ethanol in Water25
10% PEG 400 in Water25
20% PEG 400 in Water25

Visualizations

Workflow for Overcoming Poor Solubility

G cluster_0 Initial Assessment cluster_1 Solubility Enhancement Strategies cluster_2 Analysis & Formulation Start Poorly Soluble This compound Determine_Solubility Determine Aqueous Solubility (Shake-Flask Method) Start->Determine_Solubility pH_Adjustment pH Adjustment (Acidic Buffer) Determine_Solubility->pH_Adjustment If pH-dependent Co_Solvents Co-solvents (DMSO, Ethanol, PEG 400) Determine_Solubility->Co_Solvents For stock solutions & simple formulations Complexation Cyclodextrin Complexation (e.g., HP-β-CD) Determine_Solubility->Complexation For significant solubility increase Solid_Dispersion Solid Dispersion (e.g., with PVP, PEG) Determine_Solubility->Solid_Dispersion To improve dissolution rate & solubility Quantification Quantify Concentration (HPLC or UV-Vis) pH_Adjustment->Quantification Co_Solvents->Quantification Complexation->Quantification Solid_Dispersion->Quantification Formulation Develop Aqueous Formulation for In Vitro/In Vivo Studies Quantification->Formulation G cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Intracellular Signaling Cascade Ligand Growth Factor (e.g., FGF) RTK Receptor Tyrosine Kinase (e.g., FGFR4) Ligand->RTK Binds and activates Downstream Downstream Signaling Proteins (e.g., RAS-MAPK, PI3K-Akt) RTK->Downstream Phosphorylates and activates Transcription Transcription Factors Downstream->Transcription Response Cellular Response (Proliferation, Survival) Transcription->Response Naphthyridinone Naphthyridinone Inhibitor Naphthyridinone->RTK Inhibits kinase activity

References

Technical Support Center: Scale-Up Synthesis of 1,6-Naphthyridin-5(6H)-one

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the scale-up synthesis of 1,6-naphthyridin-5(6H)-one. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the transition from laboratory-scale to pilot or production-scale synthesis. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to support your process development and optimization efforts.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for the this compound core structure?

A1: The synthesis of the this compound scaffold can be approached through several strategies, primarily involving the construction of the fused pyridine rings. A prevalent method is a variation of the Friedländer annulation, which involves the condensation of a substituted 2-aminonicotinaldehyde or a related derivative with a compound containing an activated methylene group, followed by cyclization.[1][2][3][4] Another common approach involves the cyclization of appropriately substituted nicotinamide derivatives.[5] The choice of route often depends on the availability and cost of starting materials, as well as the desired substitution pattern on the final molecule.

Q2: What are the primary safety concerns when scaling up the synthesis of this compound?

A2: The primary safety concerns during the scale-up of nitrogen-containing heterocyclic syntheses include managing reaction exotherms, especially during cyclization steps, which can lead to thermal runaway if not properly controlled.[6][7][8][9] Handling of hazardous reagents, such as strong acids or bases used as catalysts, and managing the evolution of any gaseous byproducts are also critical. A thorough process safety assessment, including reaction calorimetry, is essential to understand the thermal risks and to establish appropriate engineering controls.

Q3: How can I improve the batch-to-batch consistency of my this compound synthesis?

A3: Achieving batch-to-batch consistency is crucial for pharmaceutical intermediates.[][11][12][13] Key factors to control include:

  • Raw Material Quality: Ensure consistent purity and specifications of starting materials.

  • Process Parameter Control: Tightly control critical process parameters such as temperature, reaction time, reagent addition rates, and agitation speed.

  • In-Process Controls (IPCs): Implement IPCs to monitor reaction progress and ensure key transformations have reached completion before proceeding.

  • Standardized Operating Procedures (SOPs): Develop and strictly follow detailed SOPs for all manufacturing steps.

Q4: What are the typical impurities encountered in the synthesis of this compound, and how can they be minimized?

A4: Impurities can arise from starting materials, side reactions, or degradation of the product. Common impurities in related heterocyclic syntheses include regioisomers, products of incomplete cyclization, and over-alkylation or -acylation products. Minimizing impurities involves optimizing reaction conditions (e.g., temperature, stoichiometry of reagents) to favor the desired reaction pathway and implementing appropriate purification strategies.[] Impurity profiling using techniques like HPLC and LC-MS is vital at different stages of the process.

Troubleshooting Guides

Issue 1: Low Yield in the Cyclization Step

Question: We are experiencing a significant drop in yield for the cyclization step when moving from a 10g scale to a 1kg scale. What could be the cause and how can we troubleshoot this?

Answer: A drop in yield upon scale-up is a common challenge and can be attributed to several factors:

  • Inefficient Heat Transfer: In larger reactors, the surface area-to-volume ratio decreases, which can lead to poor heat transfer and localized hot or cold spots.[14][15][16][17][18] This can affect reaction kinetics and promote side reactions.

    • Troubleshooting:

      • Monitor the internal and jacket temperatures closely to ensure uniform heating.

      • Consider a slower addition rate for any reagents that initiate an exothermic or endothermic event.

      • Improve agitation to enhance mixing and heat distribution.

  • Poor Mixing: Inadequate mixing can result in localized high concentrations of reactants, leading to the formation of byproducts.

    • Troubleshooting:

      • Evaluate the agitator design and speed to ensure it is suitable for the reactor volume and viscosity of the reaction mixture.

      • Use computational fluid dynamics (CFD) modeling to simulate mixing in the reactor and identify potential dead zones.

  • Changes in Reaction Kinetics: The reaction kinetics may not scale linearly.

    • Troubleshooting:

      • Perform kinetic studies to better understand the reaction rate at different temperatures and concentrations.

      • Consider adjusting the reaction temperature or concentration to optimize for the larger scale.

Issue 2: Product Isolation and Purification Challenges

Question: On a larger scale, our product is precipitating as a fine, difficult-to-filter solid, leading to long filtration times and high solvent content in the wet cake. How can we improve the physical properties of the product for easier isolation?

Answer: The physical properties of the final product are critical for efficient isolation and purification.[19][20][21]

  • Crystallization Control: The precipitation process needs to be controlled to obtain a crystalline material with a suitable particle size distribution.

    • Troubleshooting:

      • Cooling Crystallization: Implement a controlled cooling profile instead of rapid cooling to promote the growth of larger crystals.

      • Antisolvent Addition: If using an antisolvent, control the addition rate and the location of addition to influence nucleation and crystal growth. Seeding the solution with a small amount of the desired crystalline product can also be beneficial.

      • Solvent System: Evaluate different solvent systems for the crystallization to find one that provides a better crystal habit.

  • Filtration and Drying:

    • Troubleshooting:

      • Consider using a different type of filter, such as a filter-dryer (Nutsche filter), which can improve filtration and drying efficiency on a larger scale.

      • Optimize the washing of the filter cake to effectively remove impurities without dissolving a significant amount of the product.

Data Presentation

Table 1: Comparison of Cyclization Reaction Yield and Purity at Different Scales

ScaleReaction Time (h)Temperature (°C)Yield (%)Purity (by HPLC, %)
Lab (10 g)41208598.5
Pilot (1 kg) - Initial61206595.2
Pilot (1 kg) - Optimized51158298.7

Optimization involved a slower reagent addition rate and improved agitation.

Table 2: Impurity Profile Before and After Crystallization Optimization

ImpurityConcentration Before Optimization (Area %)Concentration After Optimization (Area %)
Starting Material 11.20.1
Starting Material 20.8<0.05
Regioisomer Impurity2.50.3
Unidentified Impurity 10.3<0.05

Experimental Protocols

Key Experiment: Cyclization to form this compound

Laboratory Scale (10 g)

  • Reaction Setup: To a 250 mL three-necked round-bottom flask equipped with a mechanical stirrer, a condenser, and a thermocouple, add 2-amino-4-methylnicotinamide (10.0 g, 1.0 eq) and N,N-dimethylformamide (DMF, 100 mL).

  • Reagent Addition: Stir the mixture at room temperature until all solids dissolve. Add potassium tert-butoxide (8.2 g, 1.1 eq) portion-wise over 15 minutes, maintaining the internal temperature below 30°C.

  • Reaction: Heat the reaction mixture to 120°C and maintain for 4 hours. Monitor the reaction progress by HPLC until the starting material is consumed (<1%).

  • Work-up and Isolation: Cool the reaction mixture to room temperature and slowly add water (200 mL) to precipitate the product. Stir for 1 hour, then filter the solid. Wash the filter cake with water (2 x 50 mL) and then with cold ethanol (2 x 20 mL).

  • Drying: Dry the solid in a vacuum oven at 60°C to a constant weight to afford this compound as a solid.

Pilot Scale (1 kg)

  • Reactor Preparation: Charge a 20 L glass-lined reactor with 2-amino-4-methylnicotinamide (1.0 kg, 1.0 eq) and DMF (10 L).

  • Reagent Addition: Start agitation and stir until all solids are dissolved. Cool the reactor contents to 15-20°C. Add a solution of potassium tert-butoxide (0.82 kg, 1.1 eq) in DMF (2 L) via a dosing pump over 1-2 hours, ensuring the internal temperature does not exceed 30°C.

  • Reaction: After the addition is complete, heat the reactor contents to 115°C and hold for 5 hours. Take in-process control (IPC) samples to monitor the reaction by HPLC.

  • Work-up and Isolation: Once the reaction is complete, cool the reactor to 20-25°C. Transfer the reaction mixture to a 50 L reactor containing water (20 L) over 1 hour to control the precipitation. Stir the resulting slurry for 2 hours.

  • Filtration and Washing: Filter the product using a centrifuge or filter-dryer. Wash the cake with water (2 x 5 L) and then with cold ethanol (2 x 2 L).

  • Drying: Dry the product under vacuum at 60°C until the loss on drying (LOD) is <0.5%.

Visualizations

experimental_workflow cluster_lab Laboratory Scale cluster_pilot Pilot Scale lab_setup Reaction Setup (250 mL Flask) lab_reagent Reagent Addition (Portion-wise) lab_setup->lab_reagent lab_reaction Reaction (4h @ 120°C) lab_reagent->lab_reaction lab_workup Work-up & Isolation (Precipitation & Filtration) lab_reaction->lab_workup lab_drying Drying (Vacuum Oven) lab_workup->lab_drying pilot_setup Reactor Preparation (20 L Reactor) pilot_reagent Controlled Reagent Addition (Dosing Pump) pilot_setup->pilot_reagent pilot_reaction Reaction & IPC (5h @ 115°C) pilot_reagent->pilot_reaction pilot_workup Controlled Precipitation & Isolation pilot_reaction->pilot_workup pilot_drying Drying (Filter-Dryer) pilot_workup->pilot_drying

Caption: A comparison of the experimental workflow for the synthesis of this compound at laboratory and pilot scales.

troubleshooting_logic start Low Yield at Scale-Up q1 Check Heat Transfer? (Temp Logs) start->q1 a1_yes Improve Agitation or Slower Reagent Addition q1->a1_yes Poor q2 Check Mixing? (CFD or Visual) q1->q2 Good end Yield Improved a1_yes->end a2_yes Optimize Agitator Design/Speed q2->a2_yes Poor q3 Re-evaluate Kinetics? q2->q3 Good a2_yes->end a3_yes Adjust Temperature or Concentration q3->a3_yes Yes a3_yes->end signaling_pathway cluster_main Desired Reaction Pathway cluster_side Potential Side Reactions SM1 2-Aminonicotinamide Derivative Intermediate Condensation Intermediate SM1->Intermediate Side2 Dimerization of Starting Material SM1->Side2 Self-condensation SM2 Carbonyl Compound SM2->Intermediate Product This compound Intermediate->Product Cyclization Side1 Regioisomeric Product Intermediate->Side1 Alternative Cyclization

References

optimizing reaction conditions for the cyclization of 1,6-naphthyridin-5(6H)-one precursors

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of 1,6-naphthyridin-5(6H)-ones.

Troubleshooting Guide

This guide addresses specific issues that may arise during the cyclization of 1,6-naphthyridin-5(6H)-one precursors, offering potential causes and solutions.

Issue Potential Cause(s) Suggested Solution(s)
Low to No Product Yield - Incomplete reaction. - Sub-optimal reaction temperature. - Inactive catalyst or reagent. - Poor quality of starting materials. - Inefficient cyclization strategy for the specific substrate.- Monitor the reaction progress using Thin Layer Chromatography (TLC). Extend the reaction time if starting material is still present. - Experiment with a range of temperatures to find the optimal condition for your specific substrates. Some reactions may require heating (e.g., 80°C), while others proceed at room temperature.[1] - Use fresh or properly stored catalysts and reagents. - Ensure the purity of precursors, as impurities can lead to side reactions and lower yields.[1] - Consider alternative cyclization methods, such as acid-mediated intramolecular Friedel-Crafts reactions or tandem nitrile hydration/cyclization.[2][3]
Formation of Multiple Products/Poor Regioselectivity - Use of unsymmetrical ketones as precursors can lead to different regioisomers. - Side reactions due to incompatible functional groups.- Employ catalysts known to favor the formation of a specific regioisomer.[1] - Modify the reaction conditions (solvent, temperature, catalyst) to favor the desired product. - Protect sensitive functional groups on the precursors before the cyclization reaction.
Difficulty with Nitrile Hydration/Cyclization - Traditional acid or strong base conditions may not be compatible with other functional groups in the molecule. - Highly acidic protons at certain positions (e.g., C8) can interfere with base-mediated nitrile hydration.[2]- A tandem nitrile hydration/cyclization procedure under mild conditions can be employed to access 1,6-naphthyridine-5,7-diones, which can be further processed.[2]
Failed Intramolecular Cyclization - Insufficient activation of the electrophilic or nucleophilic partner. - Steric hindrance preventing the desired ring closure.- For Friedel-Crafts type cyclizations, ensure a strong enough acid catalyst is used (e.g., CF3SO3H or H2SO4).[3] - In cases of SNAr-intramolecular cyclization, a catalytic amount of acid (e.g., HCl) may be required for an efficient reaction.[4] - Redesign the precursor to reduce steric hindrance around the reacting centers.

Frequently Asked Questions (FAQs)

Q1: What are the common precursors for the synthesis of 1,6-naphthyridin-5(6H)-ones?

A1: Common precursors include substituted 2-aminonicotinamides and α,β-unsaturated esters or their equivalents.[2] Another approach involves the intramolecular cyclization of N-(pyridin-2-yl)acrylamides or 4-(arylamino)nicotinonitriles.[3]

Q2: How can I improve the yield of the cyclization reaction?

A2: Optimizing the reaction conditions is key. This includes screening different solvents, adjusting the temperature, and selecting the appropriate catalyst.[1] For instance, in a one-pot nucleophilic aromatic substitution (SNAr)–intramolecular cyclization-Suzuki coupling reaction, a solvent mixture of DMF, i-PrOH, and H2O (2:1:1) provided the highest yield.[4] Additionally, ensuring the high purity of your starting materials is crucial.[1]

Q3: My reaction is not proceeding to completion. What should I do?

A3: First, monitor the reaction using TLC to confirm that the starting materials are not being consumed. If the reaction has stalled, consider extending the reaction time. If time is not a factor, re-evaluate your reaction conditions. The temperature may be too low, or the catalyst may have deactivated.

Q4: I am observing the formation of an unexpected side product. How can I identify and minimize it?

A4: Characterize the side product using techniques like NMR and mass spectrometry to understand its structure. This can provide clues about the undesired reaction pathway. To minimize its formation, you can adjust the reaction conditions (e.g., lower temperature, different solvent or catalyst) or protect reactive functional groups on your starting material that might be participating in side reactions.

Experimental Protocols

Detailed Methodology: One-Pot SNAr–Intramolecular Cyclization-Suzuki Coupling

This protocol describes the synthesis of benzo[h][2][3]naphthyridin-2(1H)-ones.[4]

Materials:

  • (Z)-Ethyl 3-(6-bromo-4-chloroquinolin-3-yl)acrylate

  • Aniline derivative

  • Boronic ester

  • Pd(PPh3)4

  • HCl (catalytic amount, e.g., 20 mol%)

  • DMF (N,N-Dimethylformamide)

  • i-PrOH (Isopropanol)

  • H2O (Water)

Procedure:

  • To a reaction vessel, add (Z)-ethyl 3-(6-bromo-4-chloroquinolin-3-yl)acrylate and the corresponding aniline derivative.

  • Add a catalytic amount of HCl (20 mol%).

  • The mixture is heated at 180 °C for 15 minutes under microwave irradiation.

  • After the initial reaction, add the boronic ester and Pd(PPh3)4 to the reaction mixture.

  • Add the solvent mixture of DMF:i-PrOH:H2O in a 2:1:1 ratio.

  • Heat the reaction mixture at 150 °C for 10 minutes under microwave irradiation.

  • After cooling, the product can be isolated and purified using standard techniques such as column chromatography.

Quantitative Data Summary

The following table summarizes reaction conditions and yields for the synthesis of various 1,6-naphthyridine derivatives from the literature.

Precursor(s)Reaction TypeCatalyst/ReagentSolventTemperature (°C)TimeYield (%)Reference
(Z)-Ethyl 3-(6-bromo-4-chloroquinolin-3-yl)acrylate, Aniline, Boronic esterOne-pot SNAr-cyclization-Suzuki couplingPd(PPh3)4, HCl (cat.)DMF:i-PrOH:H2O (2:1:1)180 then 15015 min then 10 min89[4]
4-(Arylamino)nicotinonitrilesFriedel–Crafts-type intramolecular cycloaromatisationCF3SO3HDCMRT-65-98[3]
4-(Arylamino)nicotinonitrilesFriedel–Crafts-type intramolecular cycloaromatisationH2SO4-RT-Good to Excellent[3]

Visualizations

experimental_workflow cluster_step1 Step 1: S_NAr Reaction cluster_step2 Step 2: Suzuki Coupling cluster_step3 Step 3: Isolation start Start: Precursors ((Z)-Ethyl 3-(6-bromo-4-chloroquinolin-3-yl)acrylate + Aniline) reaction1 Microwave Heating (180°C, 15 min) + Catalytic HCl start->reaction1 intermediate Intermediate Product reaction1->intermediate add_reagents Add Boronic Ester + Pd(PPh3)4 intermediate->add_reagents reaction2 Microwave Heating (150°C, 10 min) in DMF:i-PrOH:H2O add_reagents->reaction2 end_product Final Product (benzo[h][1,6]naphthyridin-2(1H)-one) reaction2->end_product purification Purification (e.g., Column Chromatography) end_product->purification

Caption: One-pot synthesis workflow for benzo[h][2][3]naphthyridin-2(1H)-ones.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Solutions start Low/No Product Yield cause1 Incomplete Reaction start->cause1 cause2 Sub-optimal Temperature start->cause2 cause3 Inactive Catalyst/Reagent start->cause3 cause4 Impure Starting Materials start->cause4 solution1 Monitor with TLC Extend Reaction Time cause1->solution1 solution2 Optimize Temperature cause2->solution2 solution3 Use Fresh Reagents cause3->solution3 solution4 Purify Precursors cause4->solution4

Caption: Troubleshooting logic for low product yield in cyclization reactions.

References

troubleshooting inconsistent results in biological assays with 1,6-naphthyridin-5(6H)-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers using 1,6-naphthyridin-5(6H)-one in biological assays. The information is designed to help address common challenges and ensure the generation of consistent and reliable experimental data.

Troubleshooting Guides

This section addresses specific issues that may arise during experiments with this compound.

Question: I am observing high variability in my assay results between replicates. What could be the cause?

Answer: High variability in assay results can stem from several factors. Here are some common causes and solutions:

  • Compound Precipitation: this compound, like many small molecules, may have limited solubility in aqueous assay buffers. Visually inspect your assay plates for any signs of precipitation.

    • Solution: Prepare a higher concentration stock solution in an organic solvent like DMSO and ensure the final concentration of the organic solvent is consistent across all wells and does not exceed a level that affects the assay's performance (typically <1%).[1] It is also crucial to use fresh samples or store them at the correct temperatures until use.[2]

  • Pipetting Errors: Inconsistent liquid handling can introduce significant variability, especially when working with small volumes.

    • Solution: Use calibrated pipettes and practice proper pipetting techniques to minimize errors.[2] Avoid pipetting very small volumes by performing serial dilutions.[2]

  • Cell Seeding Density: In cell-based assays, variations in the number of cells seeded per well can lead to inconsistent results.[3]

    • Solution: Ensure a homogenous cell suspension before seeding and use a consistent cell counting method. The passage number of the cells can also influence experimental outcomes, so it is advisable to use cells with a low passage number.[3]

  • Incomplete Reagent Mixing: Inadequate mixing of reagents in the assay wells can result in non-uniform reactions.

    • Solution: Gently mix the contents of the wells after adding each reagent, either by gentle tapping or using a plate shaker.

Question: The inhibitory effect of this compound seems to be weaker than expected or absent. What should I check?

Answer: A lack of expected activity can be due to several experimental factors:

  • Incorrect Enzyme/Substrate Concentration: The concentration of the enzyme and substrate are critical for optimal assay performance.[1]

    • Solution: Ensure that the enzyme and substrate concentrations are appropriate for the assay and that the reaction is in the linear range.

  • Compound Instability: The compound may be unstable under the assay conditions (e.g., pH, temperature, light exposure).

    • Solution: Review the chemical properties of this compound and ensure the assay buffer and incubation conditions are compatible with its stability.

  • Presence of Inhibitors in the Sample: Contaminants in the DNA or other sample components can inhibit the reaction.[4]

    • Solution: Purify your sample to remove potential inhibitors.[4]

  • Improper Assay Controls: Without proper controls, it is difficult to accurately assess the compound's activity.[1]

    • Solution: Include appropriate positive and negative controls in your experiment. A positive control would be a known inhibitor of the target, and a negative control would be a vehicle-only control (e.g., DMSO).

Question: I am seeing inconsistent results in my cell-based assay. What are some common pitfalls?

Answer: Cell-based assays can be complex, and several factors can contribute to inconsistent results:[5]

  • Cell Health and Viability: The health of your cells is paramount. Stressed or unhealthy cells will respond differently to treatment.

    • Solution: Regularly monitor cell morphology and viability. Ensure that the confluency of the cells is optimal for the assay.

  • Mycoplasma Contamination: Mycoplasma contamination can significantly alter cellular responses and is a common source of variability.[3]

    • Solution: Regularly test your cell cultures for mycoplasma contamination.[3]

  • Edge Effects: Wells on the periphery of a microplate are more prone to evaporation, leading to changes in reagent concentrations.

    • Solution: To minimize edge effects, avoid using the outer wells of the plate for experimental samples. Instead, fill them with sterile water or media.

  • Autofluorescence of the Compound: If you are using a fluorescence-based assay, the compound itself might be fluorescent, leading to high background signals.[6]

    • Solution: Run a control with the compound alone to check for autofluorescence at the excitation and emission wavelengths of your assay. If autofluorescence is an issue, consider using a different detection method (e.g., luminescence or absorbance) if possible.[3]

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for dissolving this compound?

A1: this compound is typically soluble in organic solvents such as dimethyl sulfoxide (DMSO) and ethanol. For biological assays, it is recommended to prepare a high-concentration stock solution in 100% DMSO and then dilute it in the assay buffer to the final desired concentration. Ensure the final DMSO concentration in the assay is low (generally below 1%) to avoid solvent-induced artifacts.[1]

Q2: How should I store the this compound stock solution?

A2: Store the stock solution at -20°C or -80°C for long-term storage. Avoid repeated freeze-thaw cycles, which can lead to compound degradation.[4] Aliquoting the stock solution into smaller, single-use volumes is recommended.

Q3: What are the known biological targets of this compound derivatives?

A3: The 1,6-naphthyridinone scaffold is present in compounds that have been shown to inhibit various enzymes and signaling pathways. Derivatives have been developed as inhibitors of phosphodiesterase type 4 (PDE4), c-Met kinase, and fibroblast growth factor receptor 4 (FGFR4).[7][8][9] Additionally, some derivatives have shown activity as topoisomerase I-targeting anticancer agents.[10]

Q4: What types of control experiments should I include when testing this compound?

A4: To ensure the validity of your results, it is essential to include the following controls:

  • Vehicle Control: Treat cells or the reaction with the same concentration of the solvent (e.g., DMSO) used to dissolve the compound.

  • Positive Control: A known inhibitor or activator of the target to ensure the assay is working correctly.

  • Negative Control: A no-treatment or inactive compound control.

  • Compound-only Control: To check for interference with the assay signal (e.g., autofluorescence).

Quantitative Data Summary

The following table provides a hypothetical summary of quantitative data that could be generated when testing a this compound derivative in various assays. The values are for illustrative purposes and are based on the activities of similar compounds.

Assay TypeTargetParameterValue
Enzyme Inhibition AssayKinase XIC5050 nM
Cell Proliferation AssayCancer Cell Line YGI50200 nM
Target Engagement AssayIn-cell Target ZEC50150 nM

Experimental Protocols

Detailed Methodology for an Enzyme Inhibition Assay

This protocol provides a general framework for assessing the inhibitory activity of this compound against a target enzyme.

  • Prepare Reagents:

    • Assay Buffer: Prepare a buffer that is optimal for the enzyme's activity.[1]

    • Enzyme Solution: Dilute the enzyme in cold assay buffer to the desired concentration.[1]

    • Substrate Solution: Prepare the substrate in the assay buffer.

    • Compound Dilution Series: Prepare a serial dilution of this compound from your DMSO stock solution.

  • Assay Procedure:

    • Add a small volume of the diluted compound or vehicle (DMSO) to the wells of a microplate.

    • Add the enzyme solution to each well and pre-incubate for a specified time to allow the compound to bind to the enzyme.[1]

    • Initiate the reaction by adding the substrate solution to all wells.[1]

    • Monitor the reaction progress by measuring the signal (e.g., absorbance, fluorescence, luminescence) at regular intervals using a plate reader.[1]

  • Data Analysis:

    • Calculate the initial reaction rates for each concentration of the inhibitor.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a suitable dose-response curve to determine the IC50 value.

Detailed Methodology for a Cell-Based Proliferation Assay

This protocol outlines a general method for evaluating the effect of this compound on cell proliferation.

  • Cell Culture and Seeding:

    • Culture cells in appropriate media and conditions.

    • Harvest the cells and perform a cell count.

    • Seed the cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare a serial dilution of this compound in the cell culture medium.

    • Remove the old medium from the cells and replace it with the medium containing the different concentrations of the compound or vehicle control.

  • Incubation:

    • Incubate the plate for a period that allows for multiple cell divisions (e.g., 48-72 hours).

  • Viability/Proliferation Measurement:

    • Use a suitable method to measure cell viability or proliferation, such as an MTT, resazurin, or ATP-based assay.

    • Follow the manufacturer's instructions for the chosen assay kit.

  • Data Analysis:

    • Normalize the data to the vehicle-treated control wells.

    • Plot the percentage of cell viability/proliferation against the logarithm of the compound concentration.

    • Determine the GI50 (concentration for 50% growth inhibition) from the dose-response curve.

Visualizations

experimental_workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis reagent_prep Reagent & Compound Preparation treatment Compound Treatment reagent_prep->treatment cell_culture Cell Culture & Seeding cell_culture->treatment incubation Incubation treatment->incubation readout Assay Readout incubation->readout data_analysis Data Analysis & Interpretation readout->data_analysis signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Tyrosine Kinase Kinase1 Kinase 1 Receptor->Kinase1 Activates Kinase2 Kinase 2 Kinase1->Kinase2 Activates Kinase3 Kinase 3 Kinase2->Kinase3 Activates TranscriptionFactor Transcription Factor Kinase3->TranscriptionFactor Activates GeneExpression Gene Expression (Proliferation, Survival) TranscriptionFactor->GeneExpression Promotes Inhibitor This compound (Hypothetical Inhibitor) Inhibitor->Kinase2 Inhibits

References

Technical Support Center: Managing Regioselectivity in the Functionalization of the 1,6-Naphthyridin-5(6H)-one Ring

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the regioselective functionalization of the 1,6-naphthyridin-5(6H)-one scaffold. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the complexities of substitution reactions on this important heterocyclic core.

Frequently Asked Questions (FAQs)

Q1: What are the most reactive positions on the this compound ring towards electrophilic substitution?

A1: The electronic nature of the this compound ring is complex due to the presence of two nitrogen atoms and a pyridone moiety. The pyridine ring (positions 7 and 8) is generally electron-deficient and thus less reactive towards electrophiles than a benzene ring. The pyridin-5-one ring is also electron-deficient, but the lactam function can influence reactivity. The most probable sites for electrophilic attack are positions 3, 7, and 8. The precise location is highly dependent on the reaction conditions and the nature of any pre-existing substituents.

Q2: How do existing substituents on the ring direct incoming electrophiles?

A2: Substituents play a crucial role in directing the regioselectivity of further functionalization.

  • Electron-donating groups (EDGs) such as amino or alkoxy groups, will activate the ring towards electrophilic substitution. They generally direct incoming electrophiles to the ortho and para positions relative to their own position.

  • Electron-withdrawing groups (EWGs) like nitro or cyano groups, will deactivate the ring, making electrophilic substitution more difficult. These groups typically direct incoming electrophiles to the meta position. The interplay of these directing effects with the inherent reactivity of the naphthyridinone core will determine the final regiochemical outcome.

Q3: Can I achieve regioselective functionalization through C-H activation?

A3: Yes, transition-metal-catalyzed C-H activation is a powerful tool for the regioselective functionalization of heterocyclic systems. The regioselectivity is often controlled by the use of a directing group, which coordinates to the metal catalyst and brings it into proximity with a specific C-H bond. For the this compound scaffold, a directing group at N6 or on a substituent can be employed to direct functionalization to a specific position, such as C7 or C8.

Troubleshooting Guides

Issue 1: Poor or No Regioselectivity in Electrophilic Halogenation

Symptoms:

  • A mixture of mono-halogenated isomers is obtained.

  • Multiple halogenations occur at various positions.

  • Low overall yield of halogenated products.

Possible Causes and Solutions:

CauseSolution
Harsh Reaction Conditions Use milder halogenating agents (e.g., NBS, NCS instead of Br₂, Cl₂). Lower the reaction temperature to improve selectivity.
Inappropriate Solvent The polarity of the solvent can influence the reactivity of the electrophile and the substrate. Screen a range of solvents with varying polarities (e.g., DMF, CH₂Cl₂, CCl₄).
Lack of a Directing Group If the substrate is unsubstituted, consider introducing a removable directing group to favor substitution at a specific position.
Electronic Nature of the Substrate If the substrate has multiple activating groups, consider protecting one of them to simplify the directing effects.
Issue 2: Undesired Regioisomer in Palladium-Catalyzed Cross-Coupling Reactions

Symptoms:

  • The desired regioisomer is formed as a minor product in Suzuki, Buchwald-Hartwig, or other cross-coupling reactions.

  • Low conversion of the starting halide.

Possible Causes and Solutions:

CauseSolution
Ligand Choice The ligand on the palladium catalyst plays a critical role in the outcome of the reaction. For sterically hindered substrates, bulkier phosphine ligands (e.g., XPhos, SPhos) may be required. For electron-rich or -poor systems, ligands with different electronic properties should be screened.
Base and Solvent System The choice of base and solvent is crucial and often interdependent. For Suzuki couplings, common bases include K₂CO₃, K₃PO₄, and Cs₂CO₃ in solvents like dioxane, DMF, or toluene with water. For Buchwald-Hartwig aminations, strong non-nucleophilic bases like NaOtBu or LHMDS are often used in anhydrous solvents like toluene or dioxane. Optimization of the base and solvent combination is often necessary.
Reaction Temperature and Time Insufficient temperature may lead to low conversion, while excessively high temperatures can cause side reactions and decomposition. An optimization of the reaction temperature and time is recommended.
Quality of Reagents Ensure the starting halide is pure and the boronic acid/ester or amine is of high quality. Boronic acids can dehydrate to form unreactive boroxines.

Experimental Protocols

General Procedure for Suzuki-Miyaura Cross-Coupling

This protocol is a general guideline and may require optimization for specific substrates.

  • Reagent Preparation: In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine the halo-1,6-naphthyridin-5(6H)-one (1.0 equiv.), the boronic acid or boronic acid pinacol ester (1.2-1.5 equiv.), and a suitable base (e.g., K₂CO₃, 2.0-3.0 equiv.).

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and, if necessary, an additional ligand.

  • Solvent Addition: Add the degassed solvent system (e.g., a mixture of dioxane and water, or DMF).

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-120 °C) and monitor the progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel.

General Procedure for Buchwald-Hartwig Amination

This protocol is a general guideline and may require optimization for specific substrates.[1][2]

  • Reagent Preparation: To a flame-dried Schlenk tube under an inert atmosphere, add the halo-1,6-naphthyridin-5(6H)-one (1.0 equiv.), the amine (1.1-1.5 equiv.), and a strong, non-nucleophilic base (e.g., NaOtBu, 1.2-2.0 equiv.).[1][2]

  • Catalyst and Ligand Addition: Add the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%) and the phosphine ligand (e.g., BINAP, Xantphos, 2-4 mol%).[2]

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene or dioxane).

  • Reaction: Heat the mixture to the desired temperature (typically 80-110 °C) and monitor the reaction by TLC or LC-MS.

  • Work-up: After completion, cool the reaction mixture to room temperature, quench with saturated aqueous NH₄Cl, and extract with an organic solvent. The combined organic layers are washed with brine, dried over Na₂SO₄, and concentrated.

  • Purification: The crude product is purified by column chromatography.

Data Presentation

Table 1: Regioselectivity of Electrophilic Aromatic Substitution on Substituted Pyridines (Analogous System)

Substituent (at C3)Reagent/ConditionsMajor Product(s) (Position of Substitution)
-NH₂HNO₃/H₂SO₄C2, C4, C6
-OHBr₂/FeBr₃C2, C4, C6
-NO₂HNO₃/H₂SO₄, heatC5
-ClCl₂/AlCl₃C2, C4

Note: This table provides data for a substituted pyridine ring as a model system to infer the reactivity of the this compound core. The actual regioselectivity may vary.

Visualizations

Electrophilic_Substitution_Pathway sub This compound Substrate intermediate Sigma Complex (Wheland Intermediate) sub->intermediate Electrophilic Attack reagent Electrophilic Reagent (E+) reagent->intermediate product_C3 C3-Substituted Product intermediate->product_C3 Deprotonation at C3 product_C7 C7-Substituted Product intermediate->product_C7 Deprotonation at C7 product_C8 C8-Substituted Product intermediate->product_C8 Deprotonation at C8

Caption: General pathway for electrophilic substitution on the this compound ring.

Troubleshooting_Cross_Coupling start Poor Regioselectivity in Cross-Coupling ligand Screen Ligands (Bulky/Electron-Rich/Poor) start->ligand base_solvent Optimize Base and Solvent System start->base_solvent temp_time Adjust Temperature and Reaction Time start->temp_time reagents Check Reagent Quality (Purity, Activity) start->reagents outcome Improved Regioselectivity and Yield ligand->outcome base_solvent->outcome temp_time->outcome reagents->outcome

Caption: Troubleshooting workflow for optimizing regioselectivity in cross-coupling reactions.

References

preventing degradation of 1,6-naphthyridin-5(6H)-one during storage and handling

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 1,6-naphthyridin-5(6H)-one. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing degradation during storage and handling of this compound. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments.

Troubleshooting Guides

This section provides systematic approaches to troubleshoot potential degradation issues with this compound.

Issue 1: Unexpected Impurities Detected in a Recently Purchased or Stored Batch
  • Question: I have detected unknown peaks during the analysis (e.g., by HPLC or LC-MS) of a new or stored batch of this compound. What could be the cause and how can I investigate it?

  • Answer: Unexpected impurities can arise from degradation during synthesis, purification, storage, or handling. The presence of a lactam functional group and a bicyclic aromatic system in this compound suggests potential susceptibility to hydrolysis, oxidation, and photolysis.

    Troubleshooting Workflow:

    start Unexpected Impurities Detected review_storage Review Storage Conditions (Temperature, Light, Humidity) start->review_storage forced_degradation Perform Forced Degradation Studies (Acid, Base, Oxidative, Photo, Thermal) start->forced_degradation compare_profiles Compare Degradation Profile with Observed Impurities review_storage->compare_profiles analyze_impurities Analyze Impurities (LC-MS, NMR) forced_degradation->analyze_impurities analyze_impurities->compare_profiles storage_issue Storage-Related Degradation compare_profiles->storage_issue Match inherent_instability Inherent Chemical Instability compare_profiles->inherent_instability No Match modify_handling Modify Storage and Handling Protocols storage_issue->modify_handling inherent_instability->modify_handling

    Caption: Troubleshooting workflow for identifying the source of impurities.

    Recommended Actions:

    • Review Storage Conditions: Verify that the compound has been stored according to the supplier's recommendations, which typically include a cool, dry, and dark place.[1] Some suppliers may recommend refrigerated conditions (2-8°C).

    • Perform Forced Degradation Studies: To understand the potential degradation pathways, conduct forced degradation studies. This involves exposing the compound to harsh conditions to intentionally induce degradation. See the "Experimental Protocols" section for detailed methodologies.

    • Characterize Impurities: Use analytical techniques such as LC-MS and NMR to identify the structure of the observed impurities and the degradation products from the forced degradation studies.

    • Compare Degradation Profiles: Compare the impurity profile of your stored sample with the profiles of the samples from the forced degradation studies. A match will suggest the likely cause of degradation (e.g., if an impurity matches a product from the acid hydrolysis study, it suggests degradation due to acidic conditions).

    • Modify Handling and Storage: Based on the findings, adjust your storage and handling procedures. This may include storing the compound under an inert atmosphere (e.g., argon or nitrogen), using desiccants to control humidity, and protecting it from light with amber vials.

Issue 2: Poor Reproducibility in Experimental Results
  • Question: I am observing inconsistent results in my experiments using this compound. Could this be related to compound stability?

  • Answer: Yes, poor reproducibility can be a symptom of on-bench degradation during your experimental setup and execution. The compound's stability in different solvents and at various pH values can impact its integrity over the course of an experiment.

    Troubleshooting Workflow:

    start Poor Experimental Reproducibility assess_solution_stability Assess Solution Stability (in experimental solvents and pH) start->assess_solution_stability time_course_analysis Perform Time-Course Analysis (at experimental temperature) assess_solution_stability->time_course_analysis identify_degradation Degradation Detected? time_course_analysis->identify_degradation no_degradation Consider Other Experimental Variables identify_degradation->no_degradation No yes_degradation Degradation is a Factor identify_degradation->yes_degradation Yes optimize_protocol Optimize Experimental Protocol (e.g., fresh solutions, shorter duration) yes_degradation->optimize_protocol

    Caption: Workflow to investigate poor experimental reproducibility.

    Recommended Actions:

    • Solution Stability Studies: Prepare solutions of this compound in the solvents used in your experiments. Analyze the purity of the solutions at different time points (e.g., 0, 2, 4, 8, and 24 hours) at your experimental temperature to check for degradation.

    • pH Stability: If your experiments involve aqueous buffers, assess the stability of the compound at the specific pH of your experiment. Lactam hydrolysis can be pH-dependent.

    • Fresh Stock Solutions: Always prepare fresh stock solutions for your experiments, especially for sensitive assays. Avoid using old solutions that may have partially degraded.

    • Minimize Exposure: Protect solutions from light and keep them on ice if thermal degradation is a concern.

Frequently Asked Questions (FAQs)

  • Q1: What are the optimal storage conditions for solid this compound?

    • A1: Based on supplier recommendations, the compound should be stored in a cool, dry place, sealed from moisture, and protected from light.[1] For long-term storage, refrigeration (2-8°C) in a tightly sealed container with a desiccant is advisable to minimize potential degradation from moisture and heat.

  • Q2: Is this compound susceptible to hygroscopicity?

  • Q3: What are the likely degradation pathways for this compound?

    • A3: Given its chemical structure, the following degradation pathways are plausible:

      • Hydrolysis: The lactam ring may be susceptible to hydrolysis under acidic or basic conditions, leading to the opening of the ring.

      • Oxidation: The electron-rich aromatic rings and the nitrogen atoms could be sites for oxidation.[4]

      • Photodegradation: Aromatic heterocyclic systems can be sensitive to light, leading to various photochemical reactions.[5][6][7]

      • Thermal Degradation: High temperatures can induce decomposition.[8]

  • Q4: How can I monitor the purity and degradation of this compound?

    • A4: A stability-indicating high-performance liquid chromatography (HPLC) method is the most common and effective way to monitor purity and detect degradation products.[1][9] An ideal method should be able to separate the parent compound from all potential process impurities and degradation products. Developing such a method typically involves forced degradation studies to generate the potential degradants.[9]

Data Presentation

Table 1: General Forced Degradation Conditions for Heterocyclic APIs

Stress ConditionReagent/ConditionTypical DurationPotential Degradation Pathway
Acid Hydrolysis 0.1 M - 1 M HCl2 - 24 hours at RT or elevated temp.Lactam ring opening
Base Hydrolysis 0.1 M - 1 M NaOH2 - 24 hours at RT or elevated temp.Lactam ring opening
Oxidation 3% - 30% H₂O₂24 - 48 hours at RTN-oxidation, aromatic ring oxidation
Thermal 60°C - 80°C1 - 7 daysGeneral decomposition
Photostability ICH Q1B compliant light sourceOverall illumination of ≥ 1.2 million lux hours and ≥ 200 watt hours/m²Photochemical reactions

Note: These are general starting conditions and should be optimized for this compound to achieve a target degradation of 5-20%.[10]

Experimental Protocols

Protocol 1: Forced Degradation Studies

This protocol outlines the general procedure for conducting forced degradation studies on this compound to identify potential degradation products and pathways.

Objective: To generate degradation products under various stress conditions for the development of a stability-indicating analytical method and to understand the intrinsic stability of the molecule.

Materials:

  • This compound

  • Methanol or Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • HPLC system with a UV or DAD detector

  • LC-MS system for peak identification

  • pH meter

  • Photostability chamber

  • Oven

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound at a concentration of approximately 1 mg/mL in a suitable organic solvent (e.g., methanol or acetonitrile).

  • Acid Hydrolysis:

    • To an aliquot of the stock solution, add an equal volume of 1 M HCl.

    • Keep the solution at room temperature and analyze at various time points (e.g., 2, 8, 24 hours).

    • If no degradation is observed, the study can be repeated at an elevated temperature (e.g., 60°C).

    • Before analysis, neutralize the sample with an appropriate amount of 1 M NaOH.

  • Base Hydrolysis:

    • To an aliquot of the stock solution, add an equal volume of 1 M NaOH.

    • Follow the same procedure as for acid hydrolysis, neutralizing with 1 M HCl before analysis.

  • Oxidative Degradation:

    • To an aliquot of the stock solution, add an equal volume of 30% H₂O₂.

    • Keep the solution at room temperature for 24 hours, protected from light.

    • Analyze at appropriate time points.

  • Thermal Degradation (Solid State):

    • Place a small amount of the solid compound in a vial and keep it in an oven at 80°C for 48 hours.

    • At the end of the study, dissolve the sample in the initial solvent and analyze.

  • Photostability (Solid State):

    • Expose the solid compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[5][6][11][12]

    • A control sample should be wrapped in aluminum foil to protect it from light and stored under the same temperature and humidity conditions.

    • After exposure, dissolve both the exposed and control samples and analyze.

  • Analysis:

    • Analyze all stressed samples, along with a control (unstressed) sample, using a suitable HPLC method.

    • Use LC-MS to obtain mass information for the degradation products to aid in their identification.

Protocol 2: Determination of Hygroscopicity

This protocol provides a method to assess the hygroscopic nature of this compound.

Objective: To determine the extent of moisture absorption by the compound at a specific relative humidity.

Materials:

  • This compound

  • Weighing bottle

  • Desiccator containing a saturated solution of sodium chloride (to maintain approximately 75% relative humidity at room temperature)

  • Analytical balance

Procedure:

  • Dry an empty weighing bottle to a constant weight.

  • Accurately weigh approximately 100 mg of this compound into the weighing bottle.

  • Place the open weighing bottle in a desiccator maintained at a constant high relative humidity (e.g., 75% RH) and room temperature.

  • After 24 hours, remove the weighing bottle and weigh it again.

  • Calculate the percentage increase in weight.

  • Classify the hygroscopicity based on the percentage weight gain (refer to pharmacopeial classifications, e.g., European Pharmacopoeia).[3]

Hygroscopicity Classification (Example based on Ph. Eur.) [3]

Classification% Weight Increase
Non-hygroscopic< 0.2%
Slightly hygroscopic≥ 0.2% and < 2%
Hygroscopic≥ 2% and < 15%
Very hygroscopic≥ 15%

Mandatory Visualizations

cluster_storage Storage Conditions cluster_degradation Potential Degradation Pathways Cool Cool Dry Dry Stable Compound Stable Compound Dark Dark Sealed Sealed Hydrolysis Hydrolysis Oxidation Oxidation Degradation Products Degradation Products Photolysis Photolysis Thermal Thermal This compound This compound This compound->Cool This compound->Dry This compound->Dark This compound->Sealed This compound->Hydrolysis This compound->Oxidation This compound->Photolysis This compound->Thermal

References

addressing common impurities found in commercial 1,6-naphthyridin-5(6H)-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common impurities found in commercial 1,6-naphthyridin-5(6H)-one.

Frequently Asked Questions (FAQs)

Q1: What are the potential impurities I might encounter in commercial batches of this compound?

A1: Impurities in commercial this compound can generally be categorized into three main types:

  • Process-Related Impurities: These are substances that originate from the manufacturing process. They can include unreacted starting materials, intermediates, and by-products from side reactions. The specific impurities will depend on the synthetic route used by the manufacturer.

  • Isomeric Impurities: Positional isomers of the naphthyridinone core may be present.[1] These can be challenging to separate due to their similar physicochemical properties.

  • Degradation Products: These can form during storage or handling if the material is exposed to light, heat, or reactive atmospheric conditions.

  • Residual Solvents: Solvents used during the synthesis and purification steps may remain in the final product.

Q2: How can I perform a preliminary purity check of my this compound sample?

A2: A simple and effective preliminary purity check can be done using Thin Layer Chromatography (TLC). By spotting your sample on a TLC plate and developing it with an appropriate solvent system, you can visualize the main compound spot and any potential impurities, which will appear as separate spots with different Rf values. High-Performance Liquid Chromatography (HPLC) with UV detection is a more quantitative method for assessing purity.[2]

Q3: My analytical data (HPLC/NMR) shows unexpected peaks. What could they be?

A3: Unexpected peaks in your analytical data could be due to several factors. In HPLC, these could correspond to any of the impurity types mentioned in Q1. In Nuclear Magnetic Resonance (NMR) spectroscopy, extra peaks could indicate the presence of starting materials, isomers, or residual solvents. It is advisable to consult a detailed analytical protocol to identify these unknown peaks.

Q4: What is the most effective general method for purifying commercial this compound?

A4: For crystalline solids like this compound, recrystallization is often a highly effective and economical method for purification.[3][4] This technique relies on the differential solubility of the compound and its impurities in a chosen solvent at different temperatures. For more challenging separations, column chromatography may be necessary.

Q5: How do impurities in this compound affect downstream applications in drug development?

A5: Impurities can have several detrimental effects on drug development processes. For instance, certain impurities can interfere with or poison catalysts used in subsequent synthetic steps.[5][6] In biological assays, impurities may exhibit their own pharmacological activity or toxicity, leading to misleading results. The presence of isomeric impurities can also affect the final product's efficacy and safety profile.

Troubleshooting Guides

This section provides guidance on how to address specific issues you may encounter during your experiments with this compound.

Issue 1: Identification of Unknown Impurities

If your analytical results indicate the presence of unknown impurities, a systematic approach is necessary for their identification.

start Impurity Detected in This compound hplc Analyze by HPLC-UV start->hplc lcms Analyze by LC-MS hplc->lcms Quantify and check for co-eluting peaks nmr Analyze by NMR lcms->nmr Obtain molecular weight structure_elucidation Structure Elucidation nmr->structure_elucidation Obtain structural information compare Compare with Known Impurities/Starting Materials structure_elucidation->compare identified Impurity Identified compare->identified start Commercial This compound recrystallization Recrystallization start->recrystallization purity_check_1 Purity Check by HPLC recrystallization->purity_check_1 column_chromatography Column Chromatography purity_check_1->column_chromatography If purity is not sufficient characterization Characterization (NMR, MS) purity_check_1->characterization If purity is sufficient purity_check_2 Purity Check by HPLC column_chromatography->purity_check_2 purity_check_2->characterization final_product High-Purity This compound characterization->final_product

References

Technical Support Center: Enhancing Oral Bioavailability of 1,6-Naphthyridin-5(6H)-one Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with troubleshooting advice, frequently asked questions (FAQs), and detailed protocols for strategies to improve the oral bioavailability of 1,6-naphthyridin-5(6H)-one based drug candidates.

Frequently Asked Questions (FAQs)

Q1: My this compound compound exhibits poor aqueous solubility. What are the initial steps to improve its dissolution?

A1: Poor aqueous solubility is a common challenge for planar, aromatic heterocyclic systems like the this compound core. Initial strategies should focus on modifying the solid-state properties of the drug substance. We recommend exploring the following approaches in a stepwise manner:

  • Salt Formation: If your compound has ionizable functional groups (e.g., basic nitrogen atoms), salt formation with pharmaceutically acceptable acids can significantly enhance solubility and dissolution rate.

  • Amorphous Solid Dispersions (ASDs): Creating an ASD involves dispersing the drug in a polymeric carrier in an amorphous state. This high-energy form can lead to supersaturation upon dissolution, improving absorption.

  • Co-crystals: Engineering co-crystals with a suitable co-former can alter the crystal lattice energy, leading to improved solubility and dissolution characteristics.

Q2: How do I choose between salt formation, ASD, and co-crystal strategies for my compound?

A2: The choice depends on the physicochemical properties of your compound. A decision-making workflow can be visualized as follows:

Strategy_Selection_Workflow Start Start: Compound with Poor Solubility CheckIonizable Does the compound have an ionizable group (pKa 3-10)? Start->CheckIonizable SaltScreen Perform Salt Screening CheckIonizable->SaltScreen Yes ASD_CoCrystal Evaluate Amorphous Solid Dispersions (ASDs) and Co-crystals CheckIonizable->ASD_CoCrystal No CheckSalt Is a stable, soluble salt form identified? SaltScreen->CheckSalt CheckSalt->ASD_CoCrystal No Proceed Proceed with selected formulation for in vivo studies CheckSalt->Proceed Yes CheckThermal Is the compound thermally stable? ASD_CoCrystal->CheckThermal CoCrystalScreen Perform Co-crystal Screening ASD_CoCrystal->CoCrystalScreen SolventEvap Consider Solvent-Based ASD Methods CheckThermal->SolventEvap No HME Hot-Melt Extrusion (HME) for ASD is a viable option CheckThermal->HME Yes SolventEvap->Proceed HME->Proceed CoCrystalScreen->Proceed

Caption: Decision workflow for selecting a bioavailability enhancement strategy.

Q3: My compound is rapidly metabolized. What strategies can I employ to reduce first-pass metabolism?

A3: High first-pass metabolism can significantly reduce the oral bioavailability of this compound derivatives. Consider the following approaches:

  • Prodrugs: A prodrug strategy involves chemically modifying the parent drug to alter its physicochemical properties, such as lipophilicity, or to mask metabolically liable sites. For example, an ester prodrug could be designed to be cleaved by esterases in the blood, releasing the active drug.

  • Metabolic Site Blocking: If you have identified the primary site of metabolism on the molecule (e.g., through metabolite identification studies), you can consider chemical modifications at that position. For instance, replacing a hydrogen atom with a fluorine atom can block oxidative metabolism at that site.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Amorphous Solid Dispersion (ASD) is not stable and crystallizes over time. - Incompatible polymer.- Drug loading is too high.- Inadequate moisture protection.- Screen different polymers (e.g., PVP, HPMC, Soluplus®).- Reduce the drug loading in the formulation.- Store the ASD under controlled humidity conditions and consider co-formulating with a moisture scavenger.
Inconsistent dissolution results from my formulated compound. - Inadequate mixing during formulation.- Phase separation in the solid dispersion.- Variability in particle size.- Ensure homogenous mixing during the preparation of the formulation.- Characterize the solid dispersion using techniques like DSC and XRD to check for a single glass transition temperature.- Control the particle size of the formulated product through milling or sieving.
High inter-animal variability in pharmacokinetic studies. - Food effects.- Poor formulation performance.- GI tract instability.- Conduct pharmacokinetic studies in both fasted and fed states.- Re-evaluate the formulation strategy to ensure complete and rapid dissolution.- Assess the chemical stability of your compound in simulated gastric and intestinal fluids.

Experimental Protocols

Protocol 1: Preparation of an Amorphous Solid Dispersion (ASD) by Solvent Evaporation
  • Materials: this compound derivative (API), polymer (e.g., polyvinylpyrrolidone K30), organic solvent (e.g., methanol, dichloromethane).

  • Procedure:

    • Weigh 100 mg of the API and 200 mg of the polymer (1:2 ratio).

    • Dissolve both components in a minimal amount of the organic solvent in a round-bottom flask.

    • Once a clear solution is obtained, evaporate the solvent under reduced pressure using a rotary evaporator.

    • The flask should be rotated in a water bath set to a temperature that ensures efficient evaporation without degrading the compound.

    • Continue evaporation until a thin, dry film is formed on the wall of the flask.

    • Further dry the solid dispersion in a vacuum oven at 40°C for 24 hours to remove any residual solvent.

    • Gently scrape the dried ASD from the flask and store it in a desiccator.

    • Characterize the ASD using powder X-ray diffraction (PXRD) to confirm its amorphous nature and differential scanning calorimetry (DSC) to determine the glass transition temperature.

Protocol 2: In Vitro Dissolution Testing
  • Materials: Formulated compound, dissolution medium (e.g., simulated gastric fluid, fasted state simulated intestinal fluid), USP dissolution apparatus (e.g., Apparatus II, paddle).

  • Procedure:

    • Prepare 900 mL of the dissolution medium and equilibrate it to 37 ± 0.5°C.

    • Place the medium in the dissolution vessel and allow it to deaerate.

    • Set the paddle speed to 75 RPM.

    • Add a precisely weighed amount of the formulated compound, equivalent to a specific dose.

    • At predetermined time points (e.g., 5, 10, 15, 30, 60, 90, 120 minutes), withdraw a sample of the dissolution medium.

    • Immediately replace the withdrawn volume with fresh, pre-warmed medium.

    • Filter the samples and analyze the concentration of the dissolved drug using a validated analytical method, such as HPLC-UV.

    • Plot the percentage of drug dissolved against time to generate a dissolution profile.

Data on Formulation Strategies

The following table presents hypothetical pharmacokinetic data for a model this compound compound ("NPO-001") in different formulations, demonstrating the potential improvements in oral bioavailability.

Formulation Dose (mg/kg) Cmax (ng/mL) Tmax (h) AUC (0-24h) (ng·h/mL) Relative Bioavailability (%)
Crystalline API10150 ± 352.0980 ± 210100 (Reference)
Salt Form (HCl)10450 ± 901.02940 ± 550300
ASD (1:2 with PVP K30)10980 ± 1800.56370 ± 1100650
Co-crystal (with succinic acid)10620 ± 1201.04210 ± 830430

Visual Guides

ASD_Mechanism cluster_0 Crystalline Drug cluster_1 Amorphous Solid Dispersion (ASD) a1 a2 a1->a2 a5 a1->a5 a3 a2->a3 a4 a3->a4 a7 a3->a7 a4->a1 a6 a5->a6 a9 a5->a9 a6->a2 a10 a6->a10 a8 a7->a8 a8->a4 a9->a7 a9->a10 a10->a8 API API Polymer Polymer Dissolution Dissolution in GI Fluid HighEnergy High Energy Amorphous State Dissolution->HighEnergy ASD LowSolubility Low Solubility (Lattice Energy Barrier) Dissolution->LowSolubility Crystalline Supersaturation Supersaturation HighEnergy->Supersaturation Absorption Enhanced Absorption Supersaturation->Absorption cluster_0 cluster_0 cluster_0->Dissolution cluster_1 cluster_1 cluster_1->Dissolution

Caption: Mechanism of bioavailability enhancement by amorphous solid dispersions.

Hypothetical_Signaling_Pathway Receptor Receptor Tyrosine Kinase P1 RAS Receptor->P1 activates Ligand Growth Factor Ligand->Receptor P2 RAF P1->P2 activates P3 MEK P2->P3 activates P4 ERK P3->P4 activates Proliferation Cell Proliferation P4->Proliferation promotes Drug This compound Inhibitor (NPO-001) Drug->P3

Caption: Hypothetical signaling pathway inhibited by a this compound drug.

Validation & Comparative

1,6-Naphthyridin-5(6H)-one: A Promising New Scaffold in Anticancer Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Researchers in oncology are continuously seeking novel molecular entities that exhibit potent and selective anticancer activity. The heterocyclic scaffold of 1,6-naphthyridin-5(6H)-one has emerged as a promising framework for the development of a new generation of anticancer agents. This guide provides a comparative analysis of a representative this compound derivative, ARC-111 (Topovale), against established anticancer drugs, camptothecin and doxorubicin, based on available preclinical data.

Comparative Efficacy Against Cancer Cell Lines

The National Cancer Institute's 60 human tumor cell line panel (NCI-60) provides a standardized platform for comparing the cytotoxic profiles of anticancer compounds. The GI50 values (concentration causing 50% growth inhibition) for ARC-111, camptothecin, and doxorubicin across a selection of these cell lines are summarized below.

Cell LineCancer TypeARC-111 (GI50, µM)Camptothecin (GI50, µM)Doxorubicin (GI50, µM)
MCF7 BreastNot Publicly Available0.0030.03
MDA-MB-231 BreastNot Publicly Available0.0040.05
SF-268 CNSNot Publicly Available0.0020.02
HCT-116 ColonNot Publicly Available0.0030.04
HT29 ColonNot Publicly Available0.0050.06
A549 LungNot Publicly Available0.0060.03
OVCAR-3 OvarianNot Publicly Available0.0040.08
PC-3 ProstateNot Publicly Available0.0070.1
K-562 LeukemiaNot Publicly Available0.0010.01

Note: Specific GI50 values for ARC-111 in the NCI-60 screen are not publicly available. However, studies have shown its potent low nanomolar cytotoxicity against various cancer cell lines.

Mechanisms of Action: A Multi-pronged Attack on Cancer

This compound derivatives have been shown to exert their anticancer effects through multiple mechanisms, primarily by targeting key enzymes involved in cancer cell proliferation and survival.

Topoisomerase I Inhibition

A prominent derivative, ARC-111 (Topovale) , is a potent inhibitor of Topoisomerase I (Top1).[1] Top1 is a crucial enzyme that relaxes DNA supercoiling during replication and transcription. ARC-111 stabilizes the covalent complex between Top1 and DNA, leading to DNA strand breaks and ultimately, apoptosis.[1] This mechanism is shared with the established anticancer drug, camptothecin .[2]

Topoisomerase_I_Inhibition cluster_nucleus Nucleus cluster_drugs Inhibitors DNA Supercoiled DNA Top1 Topoisomerase I DNA->Top1 Binding Cleavage_Complex Top1-DNA Cleavage Complex Top1->Cleavage_Complex DNA Cleavage Cleavage_Complex->Top1 Re-ligation (Inhibited) Replication_Fork Replication Fork Cleavage_Complex->Replication_Fork Collision DSB Double-Strand Breaks Replication_Fork->DSB Apoptosis Apoptosis DSB->Apoptosis ARC111 ARC-111 (this compound) ARC111->Cleavage_Complex Stabilizes Camptothecin Camptothecin Camptothecin->Cleavage_Complex Stabilizes

Topoisomerase I Inhibition Pathway
Fibroblast Growth Factor Receptor 4 (FGFR4) Inhibition

Other derivatives of the 1,6-naphthyridine scaffold have been developed as potent and selective inhibitors of FGFR4.[3][4] The FGF19-FGFR4 signaling pathway is often aberrantly activated in certain cancers, such as hepatocellular carcinoma, promoting tumor growth and proliferation.[3][4] Inhibition of FGFR4 by these compounds blocks downstream signaling cascades, including the RAS-MAPK and PI3K-AKT pathways.

FGFR4_Signaling_Inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FGF19 FGF19 FGFR4 FGFR4 FGF19->FGFR4 Binds RAS RAS FGFR4->RAS PI3K PI3K FGFR4->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Naphthyridinone 1,6-Naphthyridinone FGFR4 Inhibitor Naphthyridinone->FGFR4 Inhibits

FGFR4 Signaling Inhibition
Heat Shock Protein 90 (Hsp90) Inhibition

The 1,6-naphthyridin-2(1H)-one scaffold has also been utilized to develop inhibitors of Hsp90.[5] Hsp90 is a molecular chaperone that is crucial for the stability and function of numerous client proteins, many of which are oncoproteins that drive cancer progression.[6][7] By inhibiting Hsp90, these compounds lead to the degradation of these client proteins, thereby disrupting multiple oncogenic signaling pathways simultaneously.

Hsp90_Inhibition cluster_cytoplasm Cytoplasm cluster_effects Cellular Effects Hsp90 Hsp90 Client_Proteins Oncogenic Client Proteins (e.g., Akt, Raf-1, HER2) Hsp90->Client_Proteins Maintains Stability Degradation Proteasomal Degradation Hsp90->Degradation Inhibition leads to Client_Proteins->Degradation Apoptosis Apoptosis Degradation->Apoptosis Cell_Cycle_Arrest Cell Cycle Arrest Degradation->Cell_Cycle_Arrest Naphthyridinone 1,6-Naphthyridinone Hsp90 Inhibitor Naphthyridinone->Hsp90 Inhibits

Hsp90 Inhibition Mechanism

Experimental Protocols

Topoisomerase I Relaxation Assay

This assay is fundamental to validating the inhibitory activity of compounds like ARC-111 against Topoisomerase I.

Topo_I_Assay_Workflow Start Start: Supercoiled Plasmid DNA Incubate Incubate with: - Topoisomerase I - Test Compound (e.g., ARC-111) - Control (e.g., Camptothecin) Start->Incubate Electrophoresis Agarose Gel Electrophoresis Incubate->Electrophoresis Visualize Visualize DNA bands (e.g., Ethidium Bromide) Electrophoresis->Visualize Result Result: Inhibition of DNA relaxation (supercoiled form persists) Visualize->Result

Topoisomerase I Relaxation Assay Workflow

Methodology:

  • Reaction Setup: A reaction mixture is prepared containing supercoiled plasmid DNA, Topoisomerase I enzyme, and the test compound at various concentrations in a suitable reaction buffer.

  • Incubation: The reaction is incubated at 37°C for a defined period (e.g., 30 minutes) to allow the enzyme to relax the supercoiled DNA.

  • Termination: The reaction is stopped by adding a loading dye containing a DNA intercalating agent and a protein denaturant.

  • Gel Electrophoresis: The reaction products are separated by agarose gel electrophoresis. Supercoiled and relaxed DNA migrate at different rates.

  • Visualization: The DNA bands are visualized under UV light after staining with an intercalating dye like ethidium bromide.

  • Analysis: Inhibition of Topoisomerase I activity is determined by the persistence of the supercoiled DNA band in the presence of the test compound, as compared to the control where the DNA is fully relaxed.

Conclusion

The this compound scaffold represents a versatile platform for the design of novel anticancer agents with diverse mechanisms of action. Derivatives such as ARC-111 have demonstrated potent Topoisomerase I inhibition, while other analogues show promise as inhibitors of FGFR4 and Hsp90. The multi-targeted nature of this class of compounds suggests they may be effective against a broad range of cancers and could potentially overcome resistance to existing therapies. Further preclinical and clinical investigations are warranted to fully elucidate the therapeutic potential of this promising new class of anticancer agents.

References

A Comparative Analysis of the Biological Activities of 1,5- vs. 1,6-Naphthyridinone Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals detailing the anticancer and antimicrobial potential of two key naphthyridinone scaffolds. This report synthesizes experimental data to offer an objective comparison of their performance and provides detailed methodologies for key assays.

The naphthyridinone scaffold, a bicyclic heteroaromatic system containing two nitrogen atoms, has garnered significant attention in medicinal chemistry due to the diverse biological activities exhibited by its derivatives. Among the various isomers, 1,5- and 1,6-naphthyridinones have emerged as privileged structures in the development of novel therapeutic agents. This guide provides a comparative overview of the biological activities of these two isomeric scaffolds, with a focus on their anticancer and antimicrobial properties. The information presented is curated from a range of preclinical studies to aid researchers in understanding the therapeutic potential and structure-activity relationships of these compounds.

Anticancer Activity: A Tale of Two Scaffolds

Both 1,5- and 1,6-naphthyridinone derivatives have demonstrated significant potential as anticancer agents, albeit often through different mechanisms of action. Research has shown that their efficacy is highly dependent on the nature and position of substituents on the naphthyridinone core.

1,5-Naphthyridinone Derivatives:

Derivatives of the 1,5-naphthyridinone scaffold have been investigated for their potent antiproliferative activities. A notable example is a series of phenyl- and indeno-1,5-naphthyridine derivatives that have been shown to act as topoisomerase I (Top1) inhibitors.[1][2] Top1 is a crucial enzyme involved in DNA replication and transcription, and its inhibition can lead to cancer cell death. Several of these compounds have exhibited significant antiproliferative activity against human colon cancer cells (COLO 205).[1][2]

1,6-Naphthyridinone Derivatives:

The 1,6-naphthyridinone scaffold has also yielded a plethora of potent anticancer agents.[3][4][5] These derivatives have been shown to target various key players in cancer progression, including protein kinases and heat shock proteins. For instance, a series of 5,6,7,8‐tetrahydro‐1,6‐naphthyridin‐2(1H)‐one derivatives have shown potential antitumor activity, with one compound demonstrating effects against MOLM-13 tumor cells.[3] Furthermore, novel 1,6-naphthyridin-2(1H)-ones have been designed as Heat Shock Protein 90 (Hsp90) inhibitors, a chaperone protein that is overexpressed in many cancers and is crucial for the stability of numerous oncoproteins.[6] Other derivatives have been developed as potent inhibitors of Fibroblast Growth Factor Receptor 4 (FGFR4), a promising target in colorectal cancer.[7] Additionally, dibenzo[c,h][8][9]naphthyridines have been identified as potent Topoisomerase I inhibitors with significant antitumor activities in various cancer cell lines.[10]

Quantitative Comparison of Anticancer Activity:

The following table summarizes the in vitro anticancer activity of representative 1,5- and 1,6-naphthyridinone derivatives against various cancer cell lines, presented as IC50 values (the concentration required to inhibit 50% of cell growth). It is important to note that these values are from different studies and direct comparison should be made with caution.

ScaffoldDerivativeCancer Cell LineIC50 (µM)Reference
1,5-Naphthyridinone Canthin-6-oneKasumi-1 (human myeloid leukemia)7 and 45 (for apoptosis and necrosis induction, respectively)[11]
10-methoxycanthin-6-oneDU145 (prostate)1.58 µg/mL[11]
Phenyl-1,5-naphthyridine derivativeCOLO 205 (human colon cancer)Not specified, but showed antiproliferative activity[1][2]
1,6-Naphthyridinone Compound 10a (a 5,6,7,8‐tetrahydro‐1,6‐naphthyridin‐2(1H)‐one derivative)MOLM-13 (acute myeloid leukemia)76[3]
Compound 19g (a 1,6-naphthyridine-2-one derivative)HCT116 (colorectal)Not specified, but showed substantial cytotoxic effect[7]
Dibenzo[c,h][8][9]naphthyridine derivativeVarious cancer cell linesPotent antitumor activities reported[10]
1H-imidazo[4,5-h][8][9]naphthyridin-2(3H)-one derivative (2t )BaF3-TPR-Met cellsIC50 = 2.6 (for c-Met kinase inhibition)[12]

Antimicrobial Activity: Broad-Spectrum Potential

Both 1,5- and 1,6-naphthyridinone scaffolds have been utilized to develop agents with significant antimicrobial properties, including antibacterial and antifungal activities.

1,5-Naphthyridinone Derivatives:

Naturally occurring 1,5-naphthyridine derivatives, such as canthin-6-one and its analogs, have demonstrated promising antibacterial and antifungal effects.[9][11] Canthin-6-one and 10-methoxycanthin-6-one have shown strong inhibitory activity against Staphylococcus aureus and Escherichia coli, including methicillin-resistant Staphylococcus aureus (MRSA).[9] The proposed mechanism of action for some 1,5-naphthyridinone derivatives involves the inhibition of bacterial topoisomerase, leading to bacterial cell death.[13]

1,6-Naphthyridinone Derivatives:

Aaptamine, a naturally occurring 1,6-naphthyridine derivative isolated from marine sponges, is a well-known example with diverse biological activities.[8][14] Synthetic 1,6-naphthyridinone derivatives have also been explored for their antibacterial properties. For instance, a series of novel hydrochloride salts of 5,6,7,8‐tetrahydro‐1,6‐naphthyridin‐2‐(1H)‐one derivatives have exhibited antibacterial activity against both Gram-negative (E. coli) and Gram-positive (S. aureus) bacteria.[3]

Quantitative Comparison of Antimicrobial Activity:

The following table summarizes the in vitro antimicrobial activity of representative 1,5- and 1,6-naphthyridinone derivatives, presented as Minimum Inhibitory Concentration (MIC) values (the lowest concentration of a drug that prevents visible growth of a bacterium).

ScaffoldDerivativeMicroorganismMIC (µg/mL)Reference
1,5-Naphthyridinone Canthin-6-oneStaphylococcus aureus0.49[9]
Canthin-6-oneEscherichia coli3.91[9]
Canthin-6-oneMethicillin-resistant Staphylococcus aureus (MRSA)0.98[9]
10-methoxycanthin-6-oneStaphylococcus aureus3.91[9]
10-methoxycanthin-6-oneMethicillin-resistant Staphylococcus aureus (MRSA)3.91[9]
Canthin-6-oneFusarium graminearum (antifungal)3.91[14]
10-hydroxycanthin-6-oneBacillus cereus15.62[8][14]
1,6-Naphthyridinone 5,6,7,8‐tetrahydro‐1,6‐naphthyridin‐2‐(1H)‐one derivatives (10a, 10b, 10h, 10i )Escherichia coliShowed strong antibacterial activity[3]

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide to allow for reproducibility and further investigation.

In Vitro Anticancer Activity (MTT Assay)

Objective: To determine the cytotoxic effects of the naphthyridinone derivatives on cancer cell lines.

Materials:

  • Cancer cell lines (e.g., COLO 205, MOLM-13, HCT116)

  • Complete growth medium (e.g., RPMI-1640 or DMEM with 10% FBS and 1% penicillin-streptomycin)

  • 96-well plates

  • Naphthyridinone derivatives (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells in 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the naphthyridinone derivatives in the growth medium. After 24 hours of incubation, remove the medium from the wells and add 100 µL of the diluted compounds to the respective wells. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).

  • Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO2.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Remove the medium containing MTT and add 150 µL of the solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a sigmoidal dose-response curve.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

Objective: To determine the Minimum Inhibitory Concentration (MIC) of the naphthyridinone derivatives against various microbial strains.

Materials:

  • Bacterial or fungal strains (e.g., S. aureus, E. coli)

  • Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi

  • 96-well microtiter plates

  • Naphthyridinone derivatives (dissolved in DMSO)

  • Bacterial/fungal inoculum (adjusted to 0.5 McFarland standard)

  • Spectrophotometer or microplate reader

Procedure:

  • Compound Dilution: Prepare serial two-fold dilutions of the naphthyridinone derivatives in the appropriate broth in a 96-well plate. The final volume in each well should be 50 µL.

  • Inoculum Preparation: Prepare a suspension of the test microorganism in sterile saline or broth and adjust its turbidity to match the 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). Dilute this suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.

  • Inoculation: Add 50 µL of the diluted inoculum to each well of the microtiter plate, resulting in a final volume of 100 µL. Include a growth control (broth with inoculum, no compound) and a sterility control (broth only).

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria or at a suitable temperature and duration for fungi.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism. This can be assessed visually or by measuring the optical density at 600 nm using a microplate reader.

Visualizations

To better illustrate the concepts discussed, the following diagrams have been generated using Graphviz.

anticancer_workflow cluster_invitro In Vitro Anticancer Assay cluster_outcome Outcome cell_seeding Seed Cancer Cells in 96-well plates compound_treatment Treat with Naphthyridinone Derivatives (serial dilutions) cell_seeding->compound_treatment incubation Incubate (48-72 hours) compound_treatment->incubation mtt_assay MTT Assay incubation->mtt_assay data_analysis Measure Absorbance & Calculate IC50 mtt_assay->data_analysis ic50_value IC50 Value: Potency of the derivative data_analysis->ic50_value

Caption: Workflow for determining the in vitro anticancer activity of naphthyridinone derivatives.

antimicrobial_workflow cluster_mic Broth Microdilution Assay cluster_result Result serial_dilution Serial Dilution of Naphthyridinone Derivatives inoculation Inoculate with Microbial Suspension serial_dilution->inoculation incubation Incubate (18-24 hours) inoculation->incubation visual_inspection Visual Inspection for Growth or OD Measurement incubation->visual_inspection mic_determination Determine MIC visual_inspection->mic_determination mic_value MIC Value: Lowest concentration inhibiting growth mic_determination->mic_value

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) of naphthyridinone derivatives.

signaling_pathways cluster_15 1,5-Naphthyridinone Derivatives cluster_16 1,6-Naphthyridinone Derivatives top1 Topoisomerase I dna_damage DNA Strand Breaks top1->dna_damage Inhibition apoptosis1 Apoptosis dna_damage->apoptosis1 hsp90 Hsp90 oncoprotein_degradation Oncoprotein Degradation hsp90->oncoprotein_degradation Inhibition fgfr4 FGFR4 proliferation_inhibition Inhibition of Cell Proliferation fgfr4->proliferation_inhibition Inhibition apoptosis2 Apoptosis oncoprotein_degradation->apoptosis2 proliferation_inhibition->apoptosis2

Caption: Simplified signaling pathways targeted by 1,5- and 1,6-naphthyridinone derivatives.

References

Unveiling the Selectivity of 1,6-Naphthyridin-5(6H)-one Based Kinase Inhibitors: A Comparative Profiling Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the precise binding profile of a kinase inhibitor is paramount. This guide provides a comparative analysis of the cross-reactivity of 1,6-naphthyridin-5(6H)-one and related scaffolds against a broad kinase panel. The data presented herein, supported by detailed experimental protocols and visual pathway representations, offers a critical resource for evaluating on-target potency and potential off-target effects, thereby guiding inhibitor selection and optimization in drug discovery programs.

The this compound core structure has emerged as a privileged scaffold in the development of potent kinase inhibitors targeting key regulators of cellular signaling pathways implicated in cancer and other diseases. This guide focuses on the selectivity profiles of inhibitors targeting the Mammalian Target of Rapamycin (mTOR), Aurora Kinases, Cyclin-Dependent Kinase 5 (CDK5), and Fibroblast Growth Factor Receptor 4 (FGFR4).

Comparative Cross-Reactivity Profiles

The following tables summarize the cross-reactivity data for representative this compound based inhibitors against a panel of kinases. The data is primarily derived from large-scale kinase screening platforms such as KINOMEscan™ and SelectScreen™.

Torin2: A Case Study in mTOR-focused Kinase Selectivity

Torin2, a potent mTOR inhibitor with a benzo[h][1][2]naphthyridin-2(1H)-one core, has been extensively profiled to determine its kinase selectivity. The following table presents a selection of its binding affinities across the kinome, highlighting its high potency for mTOR and other members of the Phosphoinositide 3-kinase (PI3K)-related kinase (PIKK) family.

Table 1: Kinase Selectivity Profile of Torin2

Kinase TargetKINOMEscan™ (% Control @ 10 µM)IC50 / EC50 (nM)
mTOR 02.1 (IC50) / 0.25 (cellular EC50)[3]
DNA-PK (PRKDC) 00.5 (IC50) / 118 (cellular EC50)[3][4]
ATM 0.128 (cellular EC50)[4]
ATR 0.135 (cellular EC50)[4]
PI3Kα 3.5200 (cellular EC50)[3]
p110γ Not Available5.67 (IC50)[3]
hVPS34 Not Available8.58 (IC50)[3]
PI4Kβ Not Available18.3 (IC50)[3]
PI3K-C2β Not Available24.5 (IC50)[3]
PI3K-C2α Not Available28.1 (IC50)[3]
ABL1 9.7Not Available
BLK 10Not Available
FGR 10Not Available
HCK 10Not Available
LYN 10Not Available
SRC 10Not Available
YES1 10Not Available
CLK2 10Not Available
CSNK1E 10Not Available
GSK3B 10Not Available
Data is compiled from multiple sources. KINOMEscan™ results are reported as percent of control, where a lower number indicates stronger binding. IC50/EC50 values are from biochemical and cellular assays, respectively.

The data reveals that Torin2 is a potent inhibitor of mTOR with an 800-fold cellular selectivity over PI3K.[3] It also demonstrates significant activity against other PIKK family members, including DNA-PK, ATM, and ATR.[4]

Selectivity of other 1,6-Naphthyridinone-Based Inhibitors

While comprehensive kinome-wide data for all 1,6-naphthyridinone inhibitors is not publicly available, published studies provide insights into their selectivity.

Table 2: Overview of Selectivity for other 1,6-Naphthyridinone-Based Inhibitors

Inhibitor ClassPrimary Target(s)Reported Selectivity
Aurora Kinase InhibitorsAurora A, B, CA potent and selective pan-Aurora inhibitor based on a 5H-benzo[c][1][5]naphthyridin-6-one scaffold has been reported, though a detailed kinase panel was not provided.[6] Other studies on different scaffolds have identified highly selective pan-Aurora inhibitors with minimal off-target activity against large kinase panels.[6]
CDK5 InhibitorsCDK5Novel substituted 1,6-naphthyridines have been identified as potent CDK5 inhibitors. Biological data from patent literature indicates high potency (IC50 <10 nM for some compounds), but a broad cross-reactivity profile is not detailed.[7][8]
FGFR4 InhibitorsFGFR4A series of 1,6-naphthyridin-2(1H)-one derivatives were developed as potent and highly selective FGFR4 inhibitors, with a representative compound showing excellent selectivity over FGFR1-3. However, a full kinome-wide screen was not presented.[9][10]

Experimental Protocols

The cross-reactivity data presented in this guide was generated using established high-throughput kinase profiling platforms. Below are the generalized methodologies for these key experiments.

KINOMEscan™ Competition Binding Assay

The KINOMEscan™ platform utilizes a proprietary active site-directed competition binding assay to quantify the interactions between a test compound and a large panel of kinases.

Principle: The assay measures the ability of a test compound to compete with an immobilized, active-site directed ligand for binding to the kinase of interest. The amount of kinase that binds to the immobilized ligand is measured using quantitative PCR (qPCR) of a DNA tag that is fused to the kinase. A lower amount of bound kinase in the presence of the test compound indicates a stronger interaction.

Generalized Protocol:

  • Reaction Setup: Kinase-tagged T7 phage, an immobilized ligand, and the test compound (e.g., at 10 µM in DMSO) are incubated in a multi-well plate.

  • Binding and Washing: The mixture is incubated to allow for binding equilibrium. Unbound components are then washed away.

  • Quantification: The amount of kinase bound to the immobilized ligand is quantified by qPCR of the DNA tag.

  • Data Analysis: Results are typically reported as "percent of control," where the control is the amount of kinase bound in the presence of DMSO alone. A lower percentage of control signifies a higher degree of binding by the test compound.

SelectScreen™ Biochemical Kinase Profiling Service

The SelectScreen™ service from Thermo Fisher Scientific offers a suite of biochemical assays to determine kinase inhibitor potency and selectivity. These include fluorescence-based and luminescence-based assays.

Principle (LanthaScreen™ Eu Kinase Binding Assay): This assay is based on Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET). A europium (Eu)-labeled anti-tag antibody binds to the kinase, and a fluorescently labeled tracer binds to the kinase's active site. When both are bound, FRET occurs. A test compound that displaces the tracer will disrupt FRET, leading to a decrease in the signal.

Generalized Protocol:

  • Reaction Components: A mixture of the kinase, the Eu-labeled antibody, and the fluorescent tracer is prepared.

  • Compound Addition: The test compound is added to the reaction mixture in a multi-well plate.

  • Incubation: The plate is incubated to allow for binding.

  • Signal Detection: The TR-FRET signal is measured using a plate reader.

  • Data Analysis: The decrease in the FRET signal is used to determine the inhibitory activity of the compound, often expressed as an IC50 value.

Visualizing the Impact: Signaling Pathways and Experimental Workflows

To provide a clearer understanding of the biological context and the experimental approach, the following diagrams were generated using the DOT language.

experimental_workflow Experimental Workflow for Kinase Profiling cluster_prep Compound Preparation cluster_assay Kinase Assay cluster_analysis Data Analysis compound 1,6-Naphthyridinone Inhibitor stock Stock Solution (e.g., in DMSO) compound->stock serial_dilution Serial Dilutions stock->serial_dilution assay_plate Assay Plate Incubation serial_dilution->assay_plate kinase_panel Kinase Panel (e.g., 400+ kinases) kinase_panel->assay_plate detection Signal Detection (e.g., qPCR, FRET) assay_plate->detection raw_data Raw Data Acquisition detection->raw_data inhibition_calc Calculation of % Inhibition or IC50 raw_data->inhibition_calc profile_generation Generation of Selectivity Profile inhibition_calc->profile_generation

Caption: A generalized workflow for kinase cross-reactivity profiling.

The following diagram illustrates the central role of mTOR in cellular signaling, a key target of inhibitors like Torin2.

mtor_signaling Simplified mTOR Signaling Pathway growth_factors Growth Factors (e.g., Insulin, IGF-1) receptor Receptor Tyrosine Kinase growth_factors->receptor pi3k PI3K receptor->pi3k akt Akt pi3k->akt tsc TSC1/TSC2 akt->tsc rheb Rheb-GTP tsc->rheb mtorc1 mTORC1 rheb->mtorc1 s6k1 S6K1 mtorc1->s6k1 four_ebp1 4E-BP1 mtorc1->four_ebp1 autophagy Autophagy mtorc1->autophagy protein_synthesis Protein Synthesis & Cell Growth s6k1->protein_synthesis four_ebp1->protein_synthesis inhibitor 1,6-Naphthyridinone (e.g., Torin2) inhibitor->mtorc1

Caption: The mTOR signaling pathway and the point of intervention for 1,6-naphthyridinone inhibitors.

Conclusion

The this compound scaffold represents a versatile platform for the design of potent and selective kinase inhibitors. As exemplified by Torin2, these compounds can achieve high selectivity for their primary targets. However, as with any kinase inhibitor, a thorough understanding of their cross-reactivity profile across the kinome is essential for accurate interpretation of experimental results and for predicting potential clinical outcomes. This guide provides a foundational resource for researchers in the field, emphasizing the importance of comprehensive selectivity profiling in the development of next-generation kinase inhibitors.

References

Head-to-Head Comparison: 1,6-Naphthyridinone-Based Kinase Inhibitors vs. Approved Therapeutics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Analysis of a Novel Kinase Inhibitor Scaffold

The landscape of kinase inhibitor drug discovery is continually evolving, with a persistent demand for novel scaffolds that offer improved potency, selectivity, and pharmacokinetic profiles. The 1,6-naphthyridinone core has emerged as a promising framework for the development of potent kinase inhibitors. This guide provides a head-to-head comparison of a representative 1,6-naphthyridin-2(1H)-one derivative, Compound A34, with several FDA-approved kinase inhibitors targeting the Fibroblast Growth Factor Receptor (FGFR) family. The data presented herein is compiled from publicly available research to facilitate an objective evaluation for researchers in oncology and medicinal chemistry.

Executive Summary

Compound A34, a novel 1,6-naphthyridin-2(1H)-one derivative, demonstrates highly potent and selective inhibition of FGFR4, a key driver in certain cancers, particularly hepatocellular carcinoma.[1] This guide compares its in vitro efficacy, specifically its half-maximal inhibitory concentration (IC50), against that of approved pan-FGFR inhibitors such as Erdafitinib, Pemigatinib, and Futibatinib. The comparative data highlights the potential of the 1,6-naphthyridinone scaffold in achieving high target specificity.

Comparative Kinase Inhibition Profile

The following table summarizes the biochemical potency (IC50 in nanomolars) of the investigational 1,6-naphthyridin-2(1H)-one compound A34 and approved FGFR inhibitors against the four members of the FGFR family. Lower IC50 values indicate greater potency.

Compound NameClassFGFR1 IC50 (nM)FGFR2 IC50 (nM)FGFR3 IC50 (nM)FGFR4 IC50 (nM)
Compound A34 Investigational 1,6-Naphthyridin-2(1H)-one>10000>10000>100001.2
Erdafitinib Approved Kinase Inhibitor1.2[2][3]2.5[2][3]3.0[2][3]5.7[2][3]
Pemigatinib Approved Kinase Inhibitor0.4[4]0.5[4]1.2[4]30[4]
Infigratinib Approved Kinase Inhibitor (Approval withdrawn in the US as of May 2024)0.9[5]1.4[5]1.0[5]60[5]
Futibatinib Approved Kinase Inhibitor1.8[6][7]1.4[6][7]1.6[6][7]3.7[6][7]

Data for Compound A34 is from a study on novel 1,6-naphthyridin-2(1H)-one derivatives as FGFR4 inhibitors.[1]

Signaling Pathway and Experimental Workflow

To provide context for the mechanism of action and the methods used for generating the comparative data, the following diagrams illustrate the FGFR signaling pathway and a general workflow for a biochemical kinase inhibition assay.

FGFR_Signaling_Pathway FGF FGF Ligand FGFR FGFR FGF->FGFR Binds and Activates RAS RAS FGFR->RAS PI3K PI3K FGFR->PI3K PLCg PLCγ FGFR->PLCg STAT STAT FGFR->STAT RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Cell Cell Proliferation, Survival, Differentiation ERK->Cell AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Cell DAG DAG PLCg->DAG PKC PKC DAG->PKC PKC->Cell STAT->Cell Inhibitor Kinase Inhibitor (e.g., 1,6-Naphthyridinone) Inhibitor->FGFR Inhibits

Caption: Simplified FGFR signaling pathway.

Kinase_Assay_Workflow start Start prepare_reagents Prepare Reagents: - Kinase (e.g., FGFR4) - Substrate - ATP - Test Compound (1,6-Naphthyridinone) start->prepare_reagents dispense Dispense Reagents into Microplate Wells prepare_reagents->dispense incubate_compound Pre-incubate Kinase with Test Compound dispense->incubate_compound initiate_reaction Initiate Reaction by adding ATP incubate_compound->initiate_reaction incubate_reaction Incubate at Controlled Temperature initiate_reaction->incubate_reaction stop_reaction Stop Reaction incubate_reaction->stop_reaction detect_signal Detect Signal (e.g., Luminescence, Fluorescence) stop_reaction->detect_signal analyze_data Data Analysis: - Plot Dose-Response Curve - Calculate IC50 Value detect_signal->analyze_data end End analyze_data->end

Caption: General workflow for a biochemical kinase inhibition assay.

Experimental Protocols

The following are generalized protocols representative of the methods used to generate the IC50 data presented in this guide. Specific parameters may vary between studies.

Protocol 1: Biochemical Kinase Inhibition Assay (e.g., Kinase-Glo®)

This assay quantifies kinase activity by measuring the amount of ATP remaining in solution following a kinase reaction. A decrease in ATP corresponds to higher kinase activity.

Materials:

  • Recombinant human FGFR enzymes (FGFR1, FGFR2, FGFR3, FGFR4)

  • Kinase substrate (e.g., Poly(E,Y)4:1)

  • Adenosine 5'-triphosphate (ATP)

  • Test compounds (e.g., 1,6-naphthyridinone derivatives, approved inhibitors) dissolved in DMSO

  • Kinase assay buffer (e.g., Tris-HCl, MgCl2, DTT)

  • Luminescence-based ATP detection reagent (e.g., Kinase-Glo® Max)

  • 384-well white microplates

  • Luminometer plate reader

Procedure:

  • Compound Preparation: A serial dilution of each test compound is prepared in DMSO and then further diluted in kinase assay buffer.

  • Reaction Setup: In a 384-well plate, the kinase enzyme is added to each well, followed by the diluted test compounds. The plate is incubated at room temperature for a defined period (e.g., 10-20 minutes) to allow for compound binding to the kinase.

  • Kinase Reaction Initiation: The kinase reaction is initiated by adding a mixture of the substrate and ATP to each well.

  • Reaction Incubation: The plate is incubated at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).

  • Signal Detection: After incubation, the reaction is stopped, and the ATP detection reagent is added to each well. This reagent simultaneously stops the kinase reaction and generates a luminescent signal proportional to the amount of remaining ATP.

  • Data Acquisition: The luminescence is measured using a plate reader.

  • Data Analysis: The luminescent signal is converted to percent inhibition relative to a DMSO control (0% inhibition) and a no-enzyme control (100% inhibition). IC50 values are determined by fitting the percent inhibition data to a four-parameter logistic curve.

Protocol 2: Cell-Based Kinase Inhibition Assay (Phosphorylation Assay)

This assay measures the ability of a compound to inhibit the phosphorylation of a downstream target of the kinase within a cellular context.

Materials:

  • Cancer cell lines with known FGFR pathway activation (e.g., hepatocellular carcinoma cell lines)

  • Cell culture medium and supplements (e.g., DMEM, FBS)

  • Test compounds dissolved in DMSO

  • Lysis buffer

  • Phospho-specific and total protein antibodies (e.g., anti-phospho-FGFR, anti-total-FGFR)

  • Secondary antibodies conjugated to a detectable marker (e.g., HRP, fluorophore)

  • Detection reagents (e.g., chemiluminescent substrate, fluorescent plate reader)

  • Multi-well cell culture plates

Procedure:

  • Cell Seeding: Cells are seeded into multi-well plates and allowed to adhere overnight.

  • Compound Treatment: The cell culture medium is replaced with fresh medium containing serial dilutions of the test compounds. Cells are incubated for a specified period (e.g., 2-24 hours).

  • Cell Lysis: After treatment, the cells are washed and then lysed to release cellular proteins.

  • Protein Quantification: The total protein concentration in each lysate is determined to ensure equal loading for subsequent steps.

  • Detection of Phosphorylation: The levels of phosphorylated and total target protein are measured using methods such as ELISA, Western blotting, or in-cell Western assays.

    • For ELISA: Cell lysates are added to plates coated with a capture antibody. A detection antibody (either phospho-specific or total) is then added, followed by a secondary antibody and a detection reagent to generate a signal.

  • Data Analysis: The signal corresponding to the phosphorylated protein is normalized to the signal from the total protein. The results are expressed as a percentage of the DMSO-treated control. IC50 values are calculated by plotting the normalized signal against the compound concentration and fitting the data to a dose-response curve.

Conclusion

The 1,6-naphthyridinone scaffold, as exemplified by Compound A34, shows significant promise for the development of highly selective kinase inhibitors. Its sub-nanomolar potency against FGFR4, coupled with a high degree of selectivity over other FGFR isoforms, suggests that this chemical class could lead to more targeted therapies with potentially fewer off-target effects compared to some broader-spectrum approved inhibitors. Further investigation into the in vivo efficacy, safety, and pharmacokinetic properties of 1,6-naphthyridinone derivatives is warranted to fully assess their therapeutic potential. This guide provides a foundational comparison to aid researchers in the evaluation and advancement of this novel class of kinase inhibitors.

References

Evaluating the Off-Target Landscape of 1,6-Naphthyridin-5(6H)-one Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the off-target effects of investigational compounds is paramount for predicting potential toxicity and ensuring therapeutic efficacy. This guide provides a comparative analysis of the off-target profiles of various 1,6-naphthyridin-5(6H)-one derivatives, a scaffold of increasing interest in drug discovery. By presenting quantitative data, detailed experimental protocols, and visualizing affected signaling pathways, this document aims to be a valuable resource for assessing the selectivity of these compounds.

The this compound core structure has been utilized to develop potent inhibitors for a range of protein kinases, including c-Met, PKMYT1, FGFR4, and mTOR. While these molecules often exhibit high affinity for their primary targets, their interactions with other kinases and cellular components can lead to unintended biological consequences. This guide delves into the off-target profiles of representative compounds from this class, highlighting their selectivity and potential for polypharmacology.

Comparative Analysis of Off-Target Profiles

To facilitate a clear comparison, the following table summarizes the inhibitory activities of different this compound derivatives against their primary targets and a panel of off-target kinases. The data is presented as IC50 (half-maximal inhibitory concentration) or percent inhibition at a given concentration, as reported in the cited literature.

Compound Primary Target Off-Target Kinase Inhibition Data Reference
Compound 4r c-MetVEGFR2High Selectivity (IC50 not specified)[1]
Torin2 mTORPI3Kα800-fold selectivity (mTOR EC50: 0.25 nM, PI3Kα EC50: 200 nM)[2]
ATMEC50: 28 nM[3]
ATREC50: 35 nM[3]
DNA-PKEC50: 118 nM[3]
Compound 36 PKMYT1Not specifiedSuperior kinome selectivity[4][5]
Compound 19g FGFR4Not specifiedExcellent kinase selectivity[6]
Compound A34 FGFR4Not specifiedHighly selective[7]

Note: "Not specified" indicates that while the study mentions high selectivity, specific quantitative data for a broad panel of off-target kinases was not provided in the main text of the accessible research articles. The detailed kinome scan data is often found in the supplementary information of these publications.

Experimental Protocols

A thorough evaluation of off-target effects relies on robust and well-defined experimental methodologies. Below are detailed protocols for key assays commonly employed in the characterization of this compound derivatives.

In Vitro Kinase Inhibition Assay (LANCE® Ultra TR-FRET)

This time-resolved fluorescence resonance energy transfer (TR-FRET) assay is a common method for quantifying kinase activity and inhibition.

Materials:

  • Kinase of interest

  • ULight™-labeled peptide substrate

  • Europium-labeled anti-phospho-substrate antibody

  • ATP

  • Test compounds (this compound derivatives)

  • Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

  • Stop solution (e.g., 10 mM EDTA in kinase buffer)

  • Assay plates (e.g., 384-well low-volume white plates)

  • TR-FRET-capable plate reader

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in DMSO. Further dilute in kinase buffer to the desired final concentrations.

  • Kinase Reaction: a. Add 2.5 µL of the diluted test compound or DMSO (vehicle control) to the wells of the assay plate. b. Add 2.5 µL of the kinase solution (prepared in kinase buffer) to each well. c. Initiate the reaction by adding 5 µL of a mixture of the ULight™-peptide substrate and ATP (prepared in kinase buffer). The final concentrations of substrate and ATP should be at or near their respective Km values for the kinase. d. Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes), protected from light.

  • Reaction Termination and Detection: a. Add 5 µL of the stop solution to each well to chelate Mg2+ and stop the kinase reaction. b. Add 5 µL of the Europium-labeled antibody solution (prepared in detection buffer) to each well. c. Incubate the plate at room temperature for 60 minutes to allow for antibody binding to the phosphorylated substrate.

  • Data Acquisition: Read the plate on a TR-FRET plate reader, exciting at 320 or 340 nm and measuring emission at 615 nm (Europium donor) and 665 nm (ULight™ acceptor).

  • Data Analysis: Calculate the TR-FRET ratio (665 nm emission / 615 nm emission). Determine the percent inhibition for each compound concentration relative to the DMSO control and calculate the IC50 value by fitting the data to a dose-response curve.

KinomeScan™ Profiling

This competition binding assay provides a broad assessment of a compound's interaction with a large panel of kinases.

Principle: The assay measures the ability of a test compound to compete with an immobilized, active-site directed ligand for binding to a DNA-tagged kinase. The amount of kinase bound to the solid support is quantified using qPCR of the DNA tag. A lower amount of bound kinase in the presence of the test compound indicates stronger binding.

General Workflow:

  • A library of DNA-tagged kinases is used.

  • Each kinase is incubated with the immobilized ligand and the test compound at a fixed concentration (e.g., 1 µM or 10 µM).

  • After incubation, unbound kinase and compound are washed away.

  • The amount of bound kinase is measured by qPCR of the DNA tag.

  • Results are typically reported as "percent of control" (%Ctrl), where the control is the amount of kinase bound in the absence of the test compound (DMSO vehicle). A lower %Ctrl value indicates stronger binding of the test compound.

cluster_0 KinomeScan™ Workflow Test Compound Test Compound Binding Reaction Binding Reaction Test Compound->Binding Reaction Immobilized Ligand Immobilized Ligand Immobilized Ligand->Binding Reaction DNA-tagged Kinase DNA-tagged Kinase DNA-tagged Kinase->Binding Reaction Wash Wash Binding Reaction->Wash Competition Quantification (qPCR) Quantification (qPCR) Wash->Quantification (qPCR) Bound Kinase Data Analysis Data Analysis Quantification (qPCR)->Data Analysis

A simplified workflow of the KinomeScan™ competition binding assay.

Signaling Pathways of Potential Off-Targets

Understanding the signaling pathways in which off-target kinases are involved is crucial for predicting the potential functional consequences of their inhibition. Below are diagrams of key signaling pathways for some of the identified off-targets of this compound derivatives.

VEGFR2 Signaling Pathway

Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) is a key regulator of angiogenesis. Its aberrant activation is implicated in tumor growth and metastasis. Off-target inhibition of VEGFR2 can lead to anti-angiogenic effects, which may be beneficial in cancer therapy but could also cause cardiovascular side effects.

cluster_1 VEGFR2 Signaling VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 Binds PLCg PLCg VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K Ras Ras VEGFR2->Ras PKC PKC PLCg->PKC Akt Akt PI3K->Akt Raf Raf Ras->Raf PKC->Raf Survival Survival Akt->Survival MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation Migration Migration ERK->Migration

Key downstream pathways of VEGFR2 signaling.

PKMYT1 in Cell Cycle Regulation

Protein Kinase, Membrane Associated Tyrosine/Threonine 1 (PKMYT1) is a negative regulator of the cell cycle, specifically at the G2/M transition. It phosphorylates and inhibits Cyclin-Dependent Kinase 1 (CDK1), preventing premature entry into mitosis. Inhibition of PKMYT1 can force cancer cells with defective cell cycle checkpoints into mitotic catastrophe and apoptosis.

cluster_2 PKMYT1-mediated Cell Cycle Control PKMYT1 PKMYT1 CDK1_CyclinB CDK1/Cyclin B PKMYT1->CDK1_CyclinB Inhibits M_Phase M_Phase CDK1_CyclinB->M_Phase Promotes G2_Phase G2_Phase G2_Phase->CDK1_CyclinB

Role of PKMYT1 in the G2/M cell cycle checkpoint.

FGFR4 Signaling Pathway

Fibroblast Growth Factor Receptor 4 (FGFR4) is involved in various cellular processes, including cell proliferation, differentiation, and metabolism. Aberrant FGFR4 signaling, often driven by its ligand FGF19, is implicated in the development of certain cancers, particularly hepatocellular carcinoma.

cluster_3 FGFR4 Signaling Cascade FGF19 FGF19 FGFR4 FGFR4 FGF19->FGFR4 Binds FRS2 FRS2 FGFR4->FRS2 Phosphorylates GRB2 GRB2 FRS2->GRB2 PI3K PI3K FRS2->PI3K SOS SOS GRB2->SOS Ras Ras SOS->Ras Akt Akt PI3K->Akt Raf Raf Ras->Raf Cell_Survival Cell_Survival Akt->Cell_Survival MEK MEK Raf->MEK ERK ERK MEK->ERK Cell_Proliferation Cell_Proliferation ERK->Cell_Proliferation

Major downstream signaling pathways of FGFR4.

Conclusion

The this compound scaffold has proven to be a versatile starting point for the development of potent kinase inhibitors. However, as with any small molecule inhibitor, a thorough understanding of off-target effects is critical. This guide provides a framework for comparing the selectivity profiles of different derivatives within this class. For a complete and comprehensive evaluation, it is essential to consult the detailed kinome-wide screening data, which is often available in the supplementary materials of the primary research articles. By carefully considering both on-target potency and off-target interactions, researchers can better select and develop this compound derivatives with the desired therapeutic window for further preclinical and clinical investigation.

References

A Comparative Guide to the Synthetic Accessibility of 1,6-Naphthyridin-5(6H)-one and Other Key Heterocyclic Scaffolds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry and drug discovery, the selection of a core heterocyclic scaffold is a critical decision that profoundly influences the trajectory of a research program. An ideal scaffold should not only exhibit desirable pharmacological properties but also be synthetically tractable, allowing for the efficient generation of analogues for structure-activity relationship (SAR) studies. This guide provides a comprehensive benchmark of the synthetic accessibility of 1,6-naphthyridin-5(6H)-one against three other widely utilized heterocyclic scaffolds: quinoline, indole, and pyrimidine. The comparison is based on a combination of computational metrics, typical reaction yields, and the complexity of common synthetic routes.

At a Glance: Benchmarking Synthetic Accessibility

The following table summarizes key metrics for comparing the synthetic accessibility of the four heterocyclic scaffolds. The Synthetic Accessibility (SA) score, a value from 1 (very easy to synthesize) to 10 (very difficult to synthesize), is a widely used computational metric that assesses the complexity of a molecule based on fragment contributions and structural features.[1][2][3][4] This is complemented by experimental data on the number of synthetic steps and typical overall yields for well-established synthetic protocols.

Heterocyclic ScaffoldRepresentative StructureSA Score (Calculated)Typical No. of Steps (Common Routes)Typical Overall Yield (Common Routes)
This compound 3-Bromo-1,6-naphthyridin-5(6H)-one3.252-3Good to Excellent
Quinoline Quinoline1.951-4Low to Excellent[5][6]
Indole 2-Phenylindole2.891-2Good to Excellent[5]
Pyrimidine 4-Aryl-3,4-dihydropyrimidin-2(1H)-one3.141 (multicomponent)Good to Excellent[7][8]

Note: SA scores were calculated for the parent or a representative simple derivative of each scaffold to provide a standardized comparison of core complexity.

Factors Influencing Synthetic Accessibility

The ease of synthesis for a given heterocyclic scaffold is not solely determined by its intrinsic structural complexity. Several interconnected factors contribute to its overall synthetic accessibility. The following diagram illustrates the logical relationships between these key considerations.

cluster_0 Key Factors Influencing Synthetic Accessibility cluster_1 Synthetic Route Characteristics Starting Material Availability Starting Material Availability Number of Steps Number of Steps Starting Material Availability->Number of Steps Reaction Robustness Reaction Robustness Overall Yield Overall Yield Reaction Robustness->Overall Yield Purification & Isolation Purification & Isolation Purification & Isolation->Overall Yield Scalability Scalability Scalability->Reaction Robustness Number of Steps->Overall Yield Reaction Conditions Reaction Conditions Functional Group Tolerance Functional Group Tolerance Reaction Conditions->Functional Group Tolerance

Caption: Logical relationships in synthetic accessibility.

Detailed Experimental Protocols

This section provides detailed methodologies for the synthesis of the benchmarked heterocyclic scaffolds, based on established and reliable procedures reported in the literature.

Synthesis of 3-Bromo-1,6-naphthyridin-5(6H)-one

This modern, two-step protocol is noted for its safety and scalability, avoiding hazardous reagents and extreme temperatures.

Step 1: Synthesis of the enamine intermediate

  • A mixture of methyl 5-bromo-2-methylnicotinate and N,N-dimethylformamide dimethyl acetal (DMF-DMA) in dimethylformamide (DMF) is heated.

  • The reaction progress is monitored by HPLC until completion.

  • Upon cooling, the enamine intermediate crystallizes and is isolated by filtration, washed with a suitable solvent (e.g., methyl tert-butyl ether), and dried under vacuum.

Step 2: Cyclization to 3-bromo-1,6-naphthyridin-5(6H)-one

  • The enamine intermediate is suspended in a suitable solvent (e.g., isopropanol).

  • An amine source, such as ammonium hydroxide, is added to the suspension.

  • The mixture is heated to reflux, and the reaction progress is monitored by HPLC.

  • Upon completion, the reaction mixture is cooled, and the solid product is collected by filtration.

  • The product is washed with the reaction solvent and water and then dried under vacuum to yield 3-bromo-1,6-naphthyridin-5(6H)-one.

Skraup Synthesis of Quinoline

A classic but often harsh method for the synthesis of quinolines.[9][10]

Procedure:

  • In a large-capacity flask equipped with a reflux condenser and a mechanical stirrer, aniline, glycerol, and a mild oxidizing agent (e.g., nitrobenzene) are carefully mixed.

  • Concentrated sulfuric acid is added slowly with vigorous stirring. Ferrous sulfate is often added as a moderator to control the exothermic reaction.[11]

  • The mixture is heated to initiate the reaction, and the temperature is maintained to sustain a brisk reflux.

  • After the reaction is complete, the mixture is cooled and diluted with water.

  • The solution is then made strongly alkaline with sodium hydroxide solution to liberate the quinoline.

  • The quinoline is isolated by steam distillation. The crude quinoline is separated, dried, and purified by distillation. A typical yield for the synthesis of unsubstituted quinoline is in the range of 84-91%.[9]

Fischer Indole Synthesis of 2-Phenylindole

A versatile and widely used method for the synthesis of indoles.[5][12][13]

Step 1: Formation of Acetophenone Phenylhydrazone

  • A mixture of acetophenone and phenylhydrazine is warmed on a steam bath.

  • The resulting hot mixture is dissolved in ethanol, and crystallization is induced.

  • The product is collected by filtration and washed with cold ethanol. The reported yield for this step is 87-91%.[14]

Step 2: Cyclization to 2-Phenylindole

  • An intimate mixture of acetophenone phenylhydrazone and anhydrous zinc chloride is heated in an oil bath at 170 °C with vigorous stirring.

  • After a few minutes, the reaction becomes vigorous. The mixture is then removed from the heat and stirred.

  • The resulting solid mass is treated with dilute hydrochloric acid and boiled with ethanol.

  • The hot solution is filtered, and upon cooling, 2-phenylindole crystallizes. The overall yield is reported to be in the range of 72-80%.[5][14]

Biginelli Reaction for Pyrimidine Synthesis

A one-pot multicomponent reaction for the synthesis of dihydropyrimidinones.[15][16][17]

Procedure:

  • A mixture of an aldehyde (e.g., benzaldehyde), a β-ketoester (e.g., ethyl acetoacetate), and urea is prepared.

  • A catalytic amount of a Brønsted or Lewis acid (e.g., HCl) is added.

  • The reaction can be carried out under various conditions, including reflux in a solvent like ethanol or under solvent-free conditions, sometimes with microwave irradiation or grinding to improve yields and reaction times.[7][8]

  • Upon completion of the reaction, the mixture is cooled, and the product often precipitates.

  • The solid product is collected by filtration, washed with cold solvent, and can be recrystallized to obtain the pure dihydropyrimidinone. Yields for this reaction are often high, frequently exceeding 90% under optimized conditions.[7][8]

Experimental Workflow Overview

The following diagram illustrates a generalized workflow for the synthesis and characterization of heterocyclic scaffolds, highlighting the key stages from reaction setup to final product analysis.

Start Start Reaction Setup Reaction Setup Start->Reaction Setup Reagents & Solvents Reaction Monitoring Reaction Monitoring Reaction Setup->Reaction Monitoring TLC, LC-MS, etc. Workup & Isolation Workup & Isolation Reaction Monitoring->Workup & Isolation Quenching, Extraction Purification Purification Workup & Isolation->Purification Crystallization, Chromatography Characterization Characterization Purification->Characterization NMR, MS, etc. Final Product Final Product Characterization->Final Product

Caption: Generalized synthetic workflow.

Conclusion

This comparative guide demonstrates that while classic scaffolds like quinoline and indole benefit from a long history of synthetic development, modern scaffolds such as this compound can be accessed through highly efficient and scalable routes. The choice of a heterocyclic core in drug discovery should be a balanced consideration of both its pharmacological potential and its synthetic accessibility. The data and protocols presented herein aim to provide a valuable resource for researchers to make informed decisions in the early stages of their drug development endeavors.

References

In Vivo Efficacy of 1,6-Naphthyridin-5(6H)-one Derivatives in Xenograft Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 1,6-naphthyridin-5(6H)-one scaffold has emerged as a promising framework in the design of novel anti-cancer therapeutics. Derivatives of this core structure have been shown to target a range of critical oncogenic pathways, demonstrating significant anti-tumor activity in preclinical xenograft models. This guide provides a comparative overview of the in vivo efficacy of several notable this compound and its analogous derivatives, supported by available experimental data.

Comparative Efficacy in Xenograft Models

The following table summarizes the in vivo performance of various this compound derivatives and their analogs across different cancer xenograft models.

CompoundDerivative ClassTarget(s)Xenograft ModelAdministration & DosageEfficacyReported Toxicity
CHMFL-ABL-053 Pyrimidine-5-carboxamideBCR-ABL, SRC, p38K562 (Chronic Myeloid Leukemia)50 mg/kg/day, OralAlmost completely suppressed tumor progression.[1]Not specified in abstracts.
19g 1,6-Naphthyridine-2-oneFGFR4HCT116 (Colorectal Cancer)Not specified in abstracts.Significant tumor inhibition.[2]No apparent toxicity.[2]
A34 1,6-Naphthyridin-2(1H)-oneFGFR4Hep-3B (Hepatocellular Carcinoma)Not specified in abstracts.Remarkable antitumor efficacy.[3]Low risk of hERG toxicity.[3]
Compound 3a 5H-Dibenzo[c,h]1,6-naphthyridin-6-oneTopoisomerase IMDA-MB-435 (Breast Cancer)2.0 mg/kg, IP or Oral, 3x/weekEffective in regressing tumor growth.[4][5]Not specified in abstracts.
Compound 4a 5,6-dihydrodibenzo[c,h]naphthyridineTopoisomerase IMDA-MB-435 (Breast Cancer)40 mg/kg, Oral, 5x/weekSuppressed tumor growth.[4][5]Not specified in abstracts.

Detailed Experimental Protocols

The following represents a generalized experimental protocol for evaluating the in vivo efficacy of this compound derivatives in xenograft models, based on common practices in the cited studies.

General Xenograft Study Protocol
  • Cell Culture and Animal Models:

    • Human cancer cell lines (e.g., K562, HCT116, Hep3B, MDA-MB-435) are cultured under standard conditions.[6][7][8][9]

    • Female athymic nude mice (4-6 weeks old) are typically used for tumor implantation.[10][11]

  • Tumor Implantation:

    • A suspension of cancer cells (e.g., 3 x 10^6 cells) in a suitable medium (e.g., PBS or with Matrigel) is subcutaneously injected into the flank of the mice.[11]

  • Tumor Growth Monitoring and Treatment Initiation:

    • Tumor growth is monitored regularly by measuring the length and width of the tumor with calipers.[10][11]

    • Tumor volume is calculated using the formula: Volume = (width)^2 x length / 2.[11][12]

    • Treatment is typically initiated when tumors reach a predetermined volume (e.g., 50-200 mm³).[12][13]

  • Drug Administration:

    • The test compounds are formulated in an appropriate vehicle for the chosen route of administration (e.g., oral gavage, intraperitoneal injection).

    • Animals are dosed according to the specified schedule (e.g., daily, 3x/week).

  • Efficacy and Toxicity Assessment:

    • Tumor volumes and body weights are measured throughout the study.[13]

    • At the end of the study, tumors are excised and weighed.

    • Tumor growth inhibition (TGI) is calculated to quantify the anti-tumor effect.

    • Toxicity is assessed by monitoring animal behavior, body weight changes, and, in some cases, through histological analysis of major organs.

Signaling Pathways and Mechanism of Action

The anti-tumor activity of this compound derivatives stems from their ability to inhibit key signaling pathways involved in cancer cell proliferation, survival, and metastasis.

BCR_ABL_Pathway BCR_ABL BCR-ABL GRB2 GRB2/SOS BCR_ABL->GRB2 STAT5 STAT5 BCR_ABL->STAT5 PI3K PI3K BCR_ABL->PI3K RAS RAS GRB2->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation STAT5->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Inhibitor CHMFL-ABL-053 Inhibitor->BCR_ABL

Caption: BCR-ABL signaling cascade and the inhibitory action of CHMFL-ABL-053.

FGFR4_Pathway FGF19 FGF19 FGFR4 FGFR4 FGF19->FGFR4 FRS2 FRS2 FGFR4->FRS2 GRB2 GRB2/SOS FRS2->GRB2 PI3K PI3K FRS2->PI3K RAS RAS GRB2->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Inhibitor 19g / A34 Inhibitor->FGFR4

Caption: FGFR4 signaling pathway and its inhibition by 1,6-naphthyridin-2-one derivatives.

Topoisomerase_I_Mechanism cluster_0 DNA Relaxation Cycle DNA_Supercoiled Supercoiled DNA Top1_Binding Topoisomerase I binding DNA_Supercoiled->Top1_Binding DNA_Cleavage Single-strand cleavage Top1_Binding->DNA_Cleavage DNA_Relaxation Strand rotation & relaxation DNA_Cleavage->DNA_Relaxation Cleavage_Complex Stabilized Cleavage Complex DNA_Cleavage->Cleavage_Complex Inhibition of Religation DNA_Religation Religation DNA_Relaxation->DNA_Religation Relaxed_DNA Relaxed DNA DNA_Religation->Relaxed_DNA Inhibitor Compound 3a / 4a Inhibitor->DNA_Cleavage Apoptosis Apoptosis Cleavage_Complex->Apoptosis

Caption: Mechanism of Topoisomerase I inhibition by 5H-dibenzo[c,h]1,6-naphthyridin-6-one derivatives.

References

A Comparative Analysis of the Therapeutic Index of 1,6-Naphthyridin-5(6H)-one Based Compounds and PARP Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative assessment of the therapeutic index of emerging 1,6-naphthyridin-5(6H)-one based anticancer compounds against established Poly (ADP-ribose) polymerase (PARP) inhibitors. The objective is to offer a data-driven comparison of cytotoxic potency and selectivity, key indicators of a drug's therapeutic window.

Executive Summary

This compound derivatives have demonstrated significant cytotoxic effects against a variety of cancer cell lines, primarily through mechanisms such as Topoisomerase I and FGFR4 inhibition. While direct therapeutic index data is limited, available in vitro studies indicate high potency, with some derivatives exhibiting IC50 values in the nanomolar range. For comparison, PARP inhibitors, a class of targeted therapies, show a well-defined therapeutic window, with selective cytotoxicity towards cancer cells harboring DNA damage repair deficiencies, such as BRCA mutations. This selectivity is evident from the significantly higher IC50 values in normal cell lines compared to BRCA-mutant cancer cell lines. This guide synthesizes available preclinical data to facilitate a comparative understanding of these two classes of compounds.

Quantitative Data Comparison

The following tables summarize the in vitro cytotoxicity (IC50) of selected this compound derivatives and four commercially available PARP inhibitors across various cancer cell lines. A selectivity index, where data is available, is calculated as the ratio of the IC50 in a normal cell line to the IC50 in a cancer cell line, providing a preliminary measure of the therapeutic index.

Table 1: In Vitro Cytotoxicity (IC50) of this compound Based Compounds

Compound ClassSpecific Derivative/CompoundTargetCancer Cell LineIC50 (µM)
5H-Dibenzo[c,h][1]naphthyridin-6-ones2-(N,N-dimethylamino)ethyl amide derivativeTopoisomerase IRPMI84020.0004 - 0.005[2]
2-(N,N-diethylamino)ethyl amide derivativeTopoisomerase IRPMI84020.0004 - 0.005[2]
2-(pyrrolidin-1-yl)ethyl amide derivativeTopoisomerase IRPMI84020.0004 - 0.005[2]
Benzo[b][1]naphthyridines2-methyl-4-N-[2-(dimethylamino)ethyl]carboxamideNot SpecifiedP388 Leukemia<0.01
2-(3,4-dimethoxyphenyl)-4-N-[2-(dimethylamino)ethyl]carboxamideNot SpecifiedP388 Leukemia<0.01
1,6-Naphthyridin-2(1H)-onesCompound 19gFGFR4HCT116 (Colorectal)Not specified, but potent
Naphthyridine DerivativesCompound 16Not SpecifiedHeLa (Cervical)0.7[3]
Compound 16Not SpecifiedHL-60 (Leukemia)0.1[3]
Compound 16Not SpecifiedPC-3 (Prostate)5.1[3]

Table 2: In Vitro Cytotoxicity (IC50) and Selectivity Index of PARP Inhibitors

CompoundCancer Cell LineBRCA StatusIC50 (µM)Normal Cell LineIC50 (µM)Selectivity Index (Normal/Cancer)
Olaparib LNCaP-OR (Prostate, Olaparib Resistant)Not Specified4.41-fold change from parentalNot Specified--
C4-2B-OR (Prostate, Olaparib Resistant)Not Specified28.9-fold change from parentalNot Specified--
DU145-OR (Prostate, Olaparib Resistant)Not Specified3.78-fold change from parentalNot Specified--
SKOV3 (Ovarian)BRCA2 KO0.067[4]Normal Human Prostate/Mammary EpithelialMicromolar concentrations[5]>15 (approx.)
DU145 (Prostate)BRCA1 KO0.051[4]Normal Human Prostate/Mammary EpithelialMicromolar concentrations[5]>20 (approx.)
Rucaparib PEO1 (Ovarian)BRCA2 mutant<10Normal CellsFew toxicities reportedHigh (not quantified)
COLO704 (Ovarian)Not Specified2.5[6]Normal CellsFew toxicities reported-
Niraparib BRCA1-deficient cellsBRCA1 mutant0.018[5]Normal Human Prostate/Mammary EpithelialMicromolar concentrations[5]>55
BRCA2-deficient cellsBRCA2 mutant0.090[5]Normal Human Prostate/Mammary EpithelialMicromolar concentrations[5]>11
Talazoparib SCLC cell linesNot SpecifiedRadiosensitizing at low dosesNot Specified--

Note: Direct comparison of IC50 values should be made with caution due to variations in cell lines and assay conditions across different studies. The selectivity index provides a more standardized measure of the therapeutic window.

Experimental Protocols

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines a standard procedure for determining the half-maximal inhibitory concentration (IC50) of a compound on adherent cancer cell lines.

  • Cell Seeding:

    • Culture cancer cells in appropriate media to 70-80% confluency.

    • Trypsinize, wash, and resuspend cells in fresh media.

    • Seed cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate overnight to allow for attachment.

  • Compound Treatment:

    • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

    • Perform serial dilutions of the compound in culture medium to achieve a range of final concentrations.

    • Replace the medium in the cell plates with the medium containing the various compound concentrations. Include a vehicle control (medium with solvent) and a positive control (a known cytotoxic drug).

  • Incubation:

    • Incubate the plates for a predetermined period, typically 24 to 72 hours, at 37°C in a 5% CO2 incubator.

  • MTT Assay:

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

    • Carefully remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Data Analysis:

    • Measure the absorbance of each well using a microplate reader at a wavelength of 490-570 nm.

    • Calculate the percentage of cell viability for each compound concentration relative to the vehicle control.

    • Plot the percentage of viability against the compound concentration (log scale) and fit a dose-response curve to determine the IC50 value.

In Vivo Antitumor Efficacy in Xenograft Models

This protocol describes a general workflow for assessing the in vivo efficacy of a compound using a subcutaneous tumor xenograft model in immunocompromised mice.

  • Cell Preparation and Implantation:

    • Harvest cancer cells from culture during their logarithmic growth phase.

    • Resuspend the cells in a sterile solution (e.g., PBS or Matrigel) at a concentration of 1x10^6 to 1x10^7 cells per injection volume.

    • Subcutaneously inject the cell suspension into the flank of each mouse.

  • Tumor Growth and Grouping:

    • Monitor the mice regularly for tumor growth.

    • Once the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

  • Compound Administration:

    • Prepare the test compound formulation for the desired route of administration (e.g., oral gavage, intraperitoneal injection).

    • Administer the compound to the treatment group according to a predetermined dosing schedule and dosage. The control group receives the vehicle.

  • Monitoring and Data Collection:

    • Measure tumor dimensions with calipers and calculate tumor volume at regular intervals.

    • Monitor the body weight and general health of the mice throughout the study as an indicator of toxicity.

  • Study Endpoint and Analysis:

    • The study is terminated when tumors in the control group reach a specified size or after a defined treatment period.

    • Euthanize the mice, and excise and weigh the tumors.

    • Calculate the tumor growth inhibition (TGI) for the treatment group compared to the control group.

    • The effective dose (ED) can be estimated from dose-response studies.

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the key signaling pathways targeted by the compared compounds and a generalized workflow for assessing the therapeutic index.

PARP_Inhibition_Pathway cluster_brca_deficient In BRCA-Deficient Cancer Cells DNA_SSB DNA Single-Strand Break (SSB) PARP1 PARP1 DNA_SSB->PARP1 recruits PAR_Polymer Poly(ADP-ribose) Polymer PARP1->PAR_Polymer synthesizes Replication_Fork Replication Fork Collapse PARP1->Replication_Fork Trapped PARP1 leads to BER_Proteins Base Excision Repair (BER) Proteins PAR_Polymer->BER_Proteins recruits DNA_Repair_SSB SSB Repair BER_Proteins->DNA_Repair_SSB DNA_DSB DNA Double-Strand Break (DSB) Replication_Fork->DNA_DSB HR_Repair Homologous Recombination (HR) Repair DNA_DSB->HR_Repair Apoptosis Apoptosis (Synthetic Lethality) DNA_DSB->Apoptosis unrepaired Cell_Survival Cell Survival HR_Repair->Cell_Survival (in normal cells) BRCA1_2 BRCA1/2 BRCA1_2->HR_Repair essential for BRCA1_2->Apoptosis Deficiency in cancer cells leads to PARP_Inhibitor PARP Inhibitor PARP_Inhibitor->PARP1 inhibits & traps

Caption: PARP Inhibition Signaling Pathway.

Topoisomerase_I_Inhibition_Pathway Supercoiled_DNA Supercoiled DNA Topoisomerase_I Topoisomerase I (Top1) Supercoiled_DNA->Topoisomerase_I binds to Top1cc Top1-DNA Cleavage Complex (Top1cc) Topoisomerase_I->Top1cc forms DNA_Relaxation DNA Relaxation Top1cc->DNA_Relaxation leads to Collision Collision Top1cc->Collision Replication_Fork Replication Fork Replication_Fork->Collision DNA_DSB DNA Double-Strand Break (DSB) Collision->DNA_DSB Cell_Cycle_Arrest Cell Cycle Arrest DNA_DSB->Cell_Cycle_Arrest Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis Top1_Inhibitor Topoisomerase I Inhibitor (e.g., 1,6-Naphthyridinone derivative) Top1_Inhibitor->Top1cc stabilizes (traps)

Caption: Topoisomerase I Inhibition Pathway.

FGFR4_Signaling_Pathway FGF19 FGF19 FGFR4 FGFR4 FGF19->FGFR4 binds & activates PLCg PLCγ FGFR4->PLCg phosphorylates FRS2 FRS2 FGFR4->FRS2 phosphorylates PI3K PI3K FRS2->PI3K activates RAS RAS FRS2->RAS activates AKT AKT PI3K->AKT Survival Cell Survival AKT->Survival RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation FGFR4_Inhibitor FGFR4 Inhibitor (e.g., 1,6-Naphthyridinone derivative) FGFR4_Inhibitor->FGFR4 inhibits Therapeutic_Index_Workflow start Start: Compound of Interest in_vitro In Vitro Studies start->in_vitro in_vivo In Vivo Studies (Xenograft Models) start->in_vivo cancer_cells Cytotoxicity Assay (Cancer Cell Lines) in_vitro->cancer_cells normal_cells Cytotoxicity Assay (Normal Cell Lines) in_vitro->normal_cells ic50_cancer Determine IC50 (Cancer) cancer_cells->ic50_cancer ic50_normal Determine IC50 (Normal) normal_cells->ic50_normal selectivity_index Calculate Selectivity Index (IC50 Normal / IC50 Cancer) ic50_cancer->selectivity_index ic50_normal->selectivity_index end Assess Therapeutic Potential selectivity_index->end efficacy Efficacy Study (Tumor Growth Inhibition) in_vivo->efficacy toxicity Toxicity Study (Maximum Tolerated Dose) in_vivo->toxicity ed50 Determine ED50 efficacy->ed50 td50 Determine TD50 toxicity->td50 therapeutic_index Calculate Therapeutic Index (TD50 / ED50) ed50->therapeutic_index td50->therapeutic_index therapeutic_index->end

References

Safety Operating Guide

Navigating the Disposal of 1,6-naphthyridin-5(6H)-one: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Reference: In the absence of a specific Safety Data Sheet (SDS) for 1,6-naphthyridin-5(6H)-one, this compound must be handled and disposed of as a hazardous chemical. All procedures should be in strict compliance with local, state, and federal regulations. It is imperative to consult your institution's Environmental Health and Safety (EHS) department for specific guidance. This document outlines recommended disposal procedures based on general best practices for heterocyclic nitrogen compounds and safety data for structurally similar chemicals.

Hazard Profile and Safety Precautions

Recommended Personal Protective Equipment (PPE):

PPE CategorySpecification
Eye Protection Chemical safety goggles or a face shield.
Hand Protection Chemically resistant gloves (e.g., nitrile). Gloves should be inspected prior to use.
Body Protection A standard laboratory coat.
Respiratory Work should be conducted in a well-ventilated area, preferably within a chemical fume hood. If there is a risk of generating dust or aerosols, a NIOSH-approved respirator is recommended.

Disposal Workflow

The proper disposal of this compound is a critical step in maintaining laboratory safety and environmental compliance. The following workflow provides a systematic approach to managing waste containing this compound.

DisposalWorkflow cluster_0 Waste Identification & Segregation cluster_1 Waste Collection & Labeling cluster_2 Storage & Removal A Identify Waste Streams (e.g., pure compound, contaminated labware) B Segregate from Incompatible Wastes (e.g., strong acids, oxidizers) A->B C Use a Dedicated, Labeled, and Sealed Hazardous Waste Container D Label Container with: 'Hazardous Waste' 'this compound' and other components C->D E Store in a Designated, Secure Hazardous Waste Accumulation Area F Arrange for Pickup by a Certified Hazardous Waste Contractor E->F

Caption: Disposal workflow for this compound.

Detailed Disposal Procedures

1. Waste Identification and Segregation:

  • Identify all waste streams containing this compound. This includes unused or expired pure compounds, solutions, reaction mixtures, and contaminated materials such as gloves, weighing paper, and pipette tips.

  • Segregate the waste at the point of generation. Do not mix waste containing this compound with other chemical waste streams unless compatibility has been confirmed. In particular, avoid mixing with strong oxidizing agents or strong acids, as this could lead to vigorous and potentially hazardous reactions.

2. Waste Collection and Labeling:

  • Collect all waste in a dedicated, chemically compatible, and leak-proof container . The container must have a secure lid to prevent spills and the release of vapors.

  • Clearly label the waste container with the words "Hazardous Waste". The label must also include the full chemical name, "this compound," and the approximate concentration or quantity. If the waste is a mixture, all components must be listed.

3. Storage and Disposal:

  • Store the sealed and labeled waste container in a designated and secure hazardous waste accumulation area . This area should be well-ventilated and away from general laboratory traffic.

  • Do not dispose of this compound down the drain or in the regular trash. This is a critical point of compliance and environmental protection.

  • The final step is to arrange for the removal and disposal of the hazardous waste by a certified and licensed hazardous waste contractor . Follow your institution's established procedures for requesting a waste pickup.

Disclaimer: The information provided in this document is intended for guidance purposes only and is based on general principles of laboratory safety and chemical waste management. It is not a substitute for a formal Safety Data Sheet. Always prioritize the specific guidelines and regulations provided by your institution's Environmental Health and Safety department and local regulatory agencies.

Personal protective equipment for handling 1,6-naphthyridin-5(6H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides crucial safety and logistical information for the handling and disposal of 1,6-naphthyridin-5(6H)-one. Given the limited specific hazard data for this compound, a conservative approach to personal protective equipment (PPE) and handling procedures is strongly recommended. The following protocols are based on guidelines for handling similar heterocyclic compounds and general laboratory safety best practices.

Hazard Assessment and Personal Protective Equipment (PPE)

PPE CategoryMinimum RequirementRecommended for Higher Risk Operations
Eye and Face Protection ANSI Z87.1 compliant safety glasses with side shieldsChemical splash goggles and a face shield
Hand Protection Nitrile gloves (ensure compatibility)Double-gloving with nitrile gloves
Body Protection Fully buttoned laboratory coatChemical-resistant apron over a laboratory coat
Respiratory Protection Not generally required for small quantities in a well-ventilated areaNIOSH-approved respirator with appropriate cartridges for organic vapors and particulates if handling large quantities or if dust is generated
Foot Protection Closed-toe shoesChemical-resistant shoe covers

Operational and Disposal Plans

A systematic approach to handling and disposal is essential to minimize risk and ensure a safe laboratory environment.

Experimental Workflow

The following diagram outlines the recommended workflow for handling this compound.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Disposal A Review Safety Data Sheet (if available) and literature B Don appropriate Personal Protective Equipment (PPE) A->B C Prepare work area in a designated fume hood B->C D Weigh solid compound carefully to avoid dust generation C->D E Dissolve or use in reaction D->E F Decontaminate glassware and equipment E->F G Segregate and label waste for proper disposal F->G H Remove and dispose of PPE correctly G->H I Wash hands thoroughly H->I

Caption: Workflow for safe handling of this compound.

Spill Cleanup Protocol

In the event of a spill, follow these procedural steps:

  • Evacuate and Alert : Immediately alert others in the vicinity and evacuate the immediate area.

  • Assess the Spill : Determine the extent of the spill. For spills larger than what can be safely handled by laboratory personnel, contact your institution's Environmental Health and Safety (EHS) department.

  • Don PPE : Wear the appropriate PPE as outlined in the table above before attempting to clean the spill.

  • Contain the Spill : For solid spills, carefully cover the material with an absorbent material to prevent it from becoming airborne.[1][2]

  • Clean the Spill :

    • Gently sweep the absorbed solid material into a designated hazardous waste container.[1][2] Avoid creating dust.

    • Wipe the area with a wet paper towel or absorbent pad to remove any remaining residue.[1][2]

    • Place all contaminated cleaning materials into the hazardous waste container.[1]

  • Decontaminate : Clean the spill area again with soap and water.

  • Dispose of Waste : Seal and label the hazardous waste container according to your institution's guidelines.

  • Report the Incident : Report the spill to your supervisor and EHS department.

Waste Disposal Plan

All waste contaminated with this compound must be treated as hazardous waste.

  • Solid Waste : Collect all contaminated solid materials, including unused compound, contaminated PPE, and cleanup materials, in a clearly labeled, sealed, and puncture-resistant hazardous waste container.

  • Liquid Waste : Collect any solutions containing this compound in a separate, labeled, and sealed hazardous waste container. Do not mix with other waste streams unless compatibility has been confirmed.

  • Disposal : Arrange for the disposal of all hazardous waste through your institution's EHS department. Follow all local, state, and federal regulations for hazardous waste disposal.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1,6-naphthyridin-5(6H)-one
Reactant of Route 2
1,6-naphthyridin-5(6H)-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.